molecular formula C25H23N9O6S B1669160 Clazosentan CAS No. 180384-56-9

Clazosentan

Cat. No.: B1669160
CAS No.: 180384-56-9
M. Wt: 577.6 g/mol
InChI Key: LFWCJABOXHSRGC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Clazosentan is a potent, small-molecule antagonist that selectively targets the endothelin A (ET A ) receptor . By blocking the binding of endothelin-1, a potent endogenous vasoconstrictor, this compound serves as a key research tool for investigating pathways involved in vascular contraction and the pathophysiology of cerebral vasospasm . Its primary research value is in the study of aneurysmal subarachnoid hemorrhage (aSAH). Evidence from clinical and real-world studies demonstrates that this compound significantly reduces the incidence of cerebral vasospasm and related cerebral infarcts following aSAH . Recent meta-analyses and multicenter protocol validations confirm its efficacy in preventing these delayed ischemic complications, with particular benefit noted at higher doses (10-15 mg/h) and in patients treated with surgical clipping . Researchers should note that its use in models may be associated with adverse effects such as fluid retention and pulmonary complications, which are important considerations for study design . This compound is offered as a solid with a molecular formula of C 25 H 23 N 9 O 6 S and a molecular weight of 577.58 g/mol . It is also available in a salt form as this compound disodium . This product is intended For Research Use Only and is not intended for diagnostic or therapeutic purposes.

Properties

IUPAC Name

N-[6-(2-hydroxyethoxy)-5-(2-methoxyphenoxy)-2-[2-(2H-tetrazol-5-yl)pyridin-4-yl]pyrimidin-4-yl]-5-methylpyridine-2-sulfonamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H23N9O6S/c1-15-7-8-20(27-14-15)41(36,37)32-24-21(40-19-6-4-3-5-18(19)38-2)25(39-12-11-35)29-22(28-24)16-9-10-26-17(13-16)23-30-33-34-31-23/h3-10,13-14,35H,11-12H2,1-2H3,(H,28,29,32)(H,30,31,33,34)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LFWCJABOXHSRGC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CN=C(C=C1)S(=O)(=O)NC2=C(C(=NC(=N2)C3=CC(=NC=C3)C4=NNN=N4)OCCO)OC5=CC=CC=C5OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H23N9O6S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60170955
Record name Clazosentan
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60170955
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

577.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

180384-56-9
Record name Clazosentan [USAN:INN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0180384569
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Clazosentan
Source DrugBank
URL https://www.drugbank.ca/drugs/DB06677
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name Clazosentan
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60170955
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name CLAZOSENTAN
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/3DRR0X4728
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Foundational & Exploratory

Clazosentan as a selective endothelin-A receptor antagonist

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide for Researchers and Drug Development Professionals

Abstract

Clazosentan is a potent and highly selective endothelin-A (ETA) receptor antagonist that has been extensively investigated for its therapeutic potential in conditions characterized by arterial vasoconstriction, most notably cerebral vasospasm following aneurysmal subarachnoid hemorrhage (aSAH). This technical guide provides a comprehensive overview of this compound, detailing its mechanism of action, pharmacokinetic and pharmacodynamic properties, and a summary of key preclinical and clinical findings. Detailed experimental protocols for pivotal studies and visualizations of relevant biological pathways are included to support further research and development efforts in this area.

Introduction

Endothelin-1 (ET-1) is a potent endogenous vasoconstrictor peptide that plays a crucial role in the pathophysiology of various cardiovascular and cerebrovascular diseases.[1] Its effects are mediated through two receptor subtypes: the ETA and endothelin-B (ETB) receptors. ETA receptors are predominantly located on vascular smooth muscle cells and mediate vasoconstriction and cell proliferation, whereas ETB receptors, found on endothelial cells, are primarily involved in vasodilation through the release of nitric oxide and prostacyclin, as well as in the clearance of ET-1.[1] In the context of aSAH, the release of ET-1 is a key contributor to the development of cerebral vasospasm, a prolonged and severe narrowing of cerebral arteries that can lead to delayed cerebral ischemia and poor neurological outcomes.[2]

This compound (formerly Ro 61-1790, AXV-034343, VML 588) was developed as a selective ETA receptor antagonist to counteract the detrimental vasoconstrictive effects of ET-1 while preserving the beneficial functions of the ETB receptor.[2][3] Its high selectivity and aqueous solubility make it suitable for intravenous administration in acute care settings.

Chemical Properties and Structure

This compound is a sulfonamide-based, non-peptide molecule.

  • IUPAC Name: N-[6-(2-hydroxyethoxy)-5-(2-methoxyphenoxy)-2-[2-(1H-tetrazol-5-yl)pyridin-4-yl]pyrimidin-4-yl]-5-methylpyridine-2-sulfonamide

  • Molecular Formula: C₂₅H₂₃N₉O₆S

  • Molecular Weight: 577.58 g/mol

Mechanism of Action

This compound functions as a competitive antagonist of the ETA receptor. By binding to the ETA receptor on vascular smooth muscle cells, it prevents the binding of ET-1, thereby inhibiting the downstream signaling cascade that leads to vasoconstriction. This selective antagonism allows for the unopposed action of ET-1 on ETB receptors, which can promote vasodilation and ET-1 clearance, further contributing to the therapeutic effect.

Endothelin-A Receptor Signaling Pathway

The binding of ET-1 to the G-protein coupled ETA receptor primarily activates the Gq alpha subunit. This initiates a signaling cascade involving the activation of phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 binds to its receptors on the endoplasmic reticulum, leading to the release of intracellular calcium (Ca2+). The elevated cytosolic Ca2+ and DAG together activate protein kinase C (PKC), which ultimately results in the contraction of the smooth muscle cell.

ETA_Signaling_Pathway ET1 Endothelin-1 (ET-1) ETAR ETA Receptor ET1->ETAR This compound This compound This compound->ETAR [Antagonist] Gq Gq ETAR->Gq Activates PLC Phospholipase C (PLC) Gq->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG ER Endoplasmic Reticulum IP3->ER Binds to receptor PKC Protein Kinase C (PKC) DAG->PKC Activates Ca2 Ca²⁺ ER->Ca2 Releases Ca2->PKC Activates Contraction Smooth Muscle Contraction PKC->Contraction Leads to

Endothelin-A receptor signaling pathway leading to vasoconstriction.

Pharmacological Profile

In Vitro Pharmacology

This compound demonstrates high affinity and selectivity for the ETA receptor. In functional assays using isolated rat basilar artery, this compound acts as a competitive antagonist to ET-1 and big ET-1 induced vasoconstriction.

ParameterReceptorSpeciesValueReference
pA₂ ETₐRat (basilar artery, endothelium intact)7.8
ETₐRat (basilar artery, endothelium removed)8.6
Selectivity ETₐ vs ETₑNot Specified~1000-fold
Pharmacokinetics
ParameterValueReference
Administration Intravenous
Distribution Volume of distribution at steady state (Vss): 13-32 L
Metabolism Minimal, primarily excreted unchanged
Elimination Primarily via biliary excretion into feces (~85%), with a smaller portion in urine (~15%)
Half-life (t½) 1.1 - 2.9 hours
Pharmacodynamics

In healthy subjects and patients, administration of this compound leads to a dose-dependent increase in plasma ET-1 concentrations, which is a recognized pharmacodynamic effect of ETA receptor antagonism. This is thought to be due to the blockade of ETA receptor-mediated clearance of ET-1.

Experimental Protocols

Preclinical In Vivo Efficacy Models

This model is widely used to induce delayed cerebral vasospasm that mimics the clinical condition.

  • Animal Model: Beagle dogs.

  • Procedure:

    • On day 1, under general anesthesia, a baseline cerebral angiogram is performed.

    • Autologous, non-heparinized blood is collected from the femoral artery.

    • A percutaneous puncture of the cisterna magna is performed, and a volume of cerebrospinal fluid is withdrawn, followed by the injection of the autologous blood.

    • On day 3, the blood injection procedure is repeated to augment the vasospasm response.

    • This compound or placebo is administered via continuous intravenous infusion starting at a predetermined time after the initial hemorrhage.

  • Assessment:

    • Angiographic Vasospasm: Cerebral angiography is performed at baseline and on subsequent days (e.g., day 7) to measure the diameter of cerebral arteries (e.g., basilar artery). The degree of vasospasm is calculated as the percentage reduction in vessel diameter compared to baseline.

    • Neurological Assessment: A neurological scoring system is used to evaluate motor function, consciousness, and behavior.

Canine_SAH_Model Day1 Day 1: - Baseline Angiogram - Autologous Blood Collection - First Cisterna Magna  Blood Injection Day3 Day 3: - Second Cisterna Magna  Blood Injection Day1->Day3 Treatment Treatment Initiation: - Continuous IV Infusion  (this compound or Placebo) Day3->Treatment Day7 Day 7: - Follow-up Angiogram - Neurological Assessment Treatment->Day7 Analysis Data Analysis: - % Vasospasm Calculation - Neurological Score Comparison Day7->Analysis

Workflow for the canine double hemorrhage model of SAH.
Clinical Trial Protocols

  • Study Design: Phase 2b, multicenter, randomized, double-blind, placebo-controlled, dose-finding trial.

  • Patient Population: Patients with aSAH secured by surgical clipping or endovascular coiling.

  • Intervention: Intravenous infusion of this compound at 1, 5, or 15 mg/h, or placebo, initiated within 56 hours of aSAH and continued for up to 14 days.

  • Primary Endpoint: Incidence of moderate to severe angiographic vasospasm on day 7-11 post-aSAH, assessed by digital subtraction angiography.

  • Secondary Endpoints: A composite of all-cause mortality, new cerebral infarcts, delayed ischemic neurological deficit due to vasospasm, and use of rescue therapy. Clinical outcome was assessed at 12 weeks using the extended Glasgow Outcome Scale (eGOS).

  • Study Design: Phase 3, prospective, multicenter, randomized, double-blind, placebo-controlled trial.

  • Patient Population: Patients with aSAH secured by surgical clipping or endovascular coiling, with thick and diffuse clot on admission CT scan.

  • Intervention: Intravenous infusion of this compound at 15 mg/h or placebo, initiated within 96 hours of aSAH and continued for up to 14 days, in addition to standard of care (including nimodipine).

  • Primary Endpoint: Occurrence of clinical deterioration due to delayed cerebral ischemia (DCI) up to 14 days after initiation of the study drug.

  • Key Secondary Endpoints: Occurrence of clinically relevant cerebral infarction at day 16, and clinical outcome assessed by the modified Rankin Scale (mRS) and eGOS at 12 weeks post-aSAH.

Summary of Efficacy and Safety

Preclinical Efficacy

In animal models of aSAH, this compound has been shown to effectively prevent and reverse cerebral vasospasm.

Clinical Efficacy

Clinical trials have demonstrated that this compound significantly reduces the incidence and severity of angiographic vasospasm following aSAH. The CONSCIOUS-1 trial showed a dose-dependent reduction in moderate to severe vasospasm. However, the translation of this angiographic improvement into a consistent and significant improvement in long-term neurological outcomes has been a challenge in larger phase 3 trials. While some studies showed a reduction in vasospasm-related morbidity and mortality, a consistent benefit on overall functional outcome (e.g., eGOS) was not always observed.

Safety and Tolerability

The most common adverse events associated with this compound in clinical trials include pulmonary complications (e.g., pulmonary edema), hypotension, and anemia. These side effects are generally considered manageable but require careful patient monitoring.

Conclusion

This compound is a well-characterized, potent, and selective ETA receptor antagonist with a clear mechanism of action. It has demonstrated robust efficacy in reducing cerebral vasospasm, a major complication of aSAH. While the translation of this pharmacological effect into improved long-term functional outcomes in all patient populations remains an area of ongoing investigation, this compound represents a significant therapeutic approach for mitigating the consequences of ET-1-mediated vasoconstriction. The detailed pharmacological profile and experimental methodologies presented in this guide are intended to serve as a valuable resource for researchers and clinicians working to advance the treatment of cerebrovascular diseases.

References

For Researchers, Scientists, and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide to the Chemical Properties and Synthesis of Clazosentan

This technical guide provides a comprehensive overview of the chemical properties and synthesis of this compound, a selective endothelin A (ET-A) receptor antagonist. The information is intended for researchers, scientists, and professionals involved in drug development and medicinal chemistry.

Chemical Properties of this compound

This compound is a nonpeptide, selective endothelin ETA receptor antagonist.[1] Its chemical and physical properties are summarized in the table below.

PropertyValueReference(s)
IUPAC Name N-[6-(2-hydroxyethoxy)-5-(2-methoxyphenoxy)-2-[2-(2H-tetrazol-5-yl)-4-pyridinyl]pyrimidin-4-yl]-5-methylpyridine-2-sulfonamide[2]
Molecular Formula C₂₅H₂₃N₉O₆S[2][3]
Molecular Weight 577.57 g/mol [3]
CAS Number 180384-56-9
Appearance Off-white to light yellow solid / White substance from acetonitrile
Melting Point 239-241 °C
Solubility DMSO: 83.33 mg/mL (144.28 mM) (requires sonication)
pKa 2.97 ± 0.10 (Predicted)
Storage Temperature -20°C
Synonyms Pivlaz, Ro-61-1790, ACT-108475, VML 588, AXV-034343
Disodium Salt CAS 503271-02-1
Disodium Salt Mol. Wt. 621.54 g/mol
Disodium Salt pKa pKa1 4.5; pKa2 3.3
Disodium Salt Water Sol. 25% at physiological pH

Mechanism of Action: Endothelin A Receptor Antagonism

This compound is a selective endothelin A (ETA) receptor antagonist. Endothelin-1 (ET-1) is a potent vasoconstrictor peptide that plays a crucial role in the pathophysiology of cerebral vasospasm, a common and serious complication following aneurysmal subarachnoid hemorrhage (aSAH). ET-1 exerts its effects by binding to two receptor subtypes: ETA and ETB. The ETA receptors are primarily located on vascular smooth muscle cells and mediate vasoconstriction. By selectively blocking the ETA receptor, this compound inhibits the vasoconstrictive effects of ET-1, leading to vasodilation and improved cerebral blood flow.

G This compound Signaling Pathway cluster_0 This compound Signaling Pathway ET-1 ET-1 ETA_Receptor ETA Receptor ET-1->ETA_Receptor Binds to Vascular_Smooth_Muscle_Cell Vascular Smooth Muscle Cell ETA_Receptor->Vascular_Smooth_Muscle_Cell Activates ETB_Receptor ETB Receptor Vasoconstriction Vasoconstriction Vascular_Smooth_Muscle_Cell->Vasoconstriction Leads to This compound This compound This compound->ETA_Receptor Blocks

Caption: Mechanism of action of this compound as an ETA receptor antagonist.

Synthesis of this compound

The synthesis of this compound is a multi-step process. A general synthetic route is outlined below.

G This compound Synthesis Workflow A Starting Materials B Intermediate 1 (Pyrimidine derivative) A->B Cyclization C Intermediate 2 (Pyridine carboxyamide) B->C Amidation D Intermediate 3 (Nitrile derivative) C->D Dehydration & Chlorination E Intermediate 4 (Tetrazole formation) D->E Tetrazole Formation F This compound (Final Product) E->F Substitution with Ethylene Glycol

Caption: A simplified workflow for the synthesis of this compound.

Experimental Protocols

The following are generalized experimental protocols for key steps in the synthesis of this compound, based on available literature.

Step 1: Formation of the Pyrimidine Intermediate

  • Alkylation and Cyclization: o-hydroxyanisole is alkylated with diethyl bromomalonate under alkaline conditions.

  • The resulting diester is then cyclized with an appropriate amidine to yield the pyrimidine core.

Step 2: Amidation and Subsequent Modifications

  • Amidation: The pyridine ring of the pyrimidine intermediate undergoes amidation.

  • Chlorination and Dehydration: The dihydroxypyrimidine is treated with phosphorus oxychloride under alkaline conditions. This converts the hydroxyl groups to chlorides and simultaneously dehydrates the amide to a nitrile.

Step 3: Tetrazole Formation

  • Reaction with Sodium Nitrite: The nitrile intermediate is treated with sodium nitrite under weakly acidic conditions to facilitate the formation of the tetrazole ring.

Step 4: Final Assembly to this compound

  • Substitution: The remaining aryl chloride is substituted with ethylene glycol in the presence of sodium hydroxide.

  • Formation of Disodium Salt (Optional): this compound can be converted to its disodium salt by treatment with heated sodium methoxide in methanol, followed by cooling and filtration. This form has higher water solubility.

A more detailed, alternative synthesis step is described as follows for the formation of the tetrazole and subsequent substitution:

  • 20 g of 5-methyl-pyridine-2-sulfonic acid [6-chloro-2-[2-(hydrazino-imino-methyl)-pyridine-4-yl]-5-(2-methoxy-phenoxy)-pyrimidine-4-yl]-amide is added to 160 ml of N,N-dimethyl formamide.

  • To this solution, 23 ml of 6 N aqueous hydrochloric acid is added dropwise at a temperature of 15°C.

  • A solution of sodium nitrite in de-ionized water is then added slowly.

  • The reaction mixture is allowed to warm to 20°C for 1.5 hours.

  • 160 ml of de-ionized water is added, and the suspension is stirred for 1 hour.

  • The solid is filtered, washed with de-ionized water, and dried.

  • 15 g of the resulting 5-methyl-pyridine-2-sulfonic acid [6-chloro-5-(2-methoxy-phenoxy)-2-[2-(1H-tetrazole-5-yl)-pyridine-4-yl]-pyrimidine-4-yl]-amide is suspended in 75 ml of ethylene glycol, and 6.5 g of sodium hydroxide are added.

  • The reaction mixture is heated to 85°C, after which 55 ml of 3 N aqueous hydrochloric acid is added dropwise.

  • The suspension is stirred, filtered, washed with de-ionized water, and dried.

Purification and Analysis:

  • Purification: The final product and intermediates can be purified using standard techniques such as recrystallization (e.g., from acetonitrile), filtration, and washing with appropriate solvents.

  • Analysis: The structure and purity of this compound can be confirmed using analytical methods such as High-Performance Liquid Chromatography (HPLC), Nuclear Magnetic Resonance (NMR) spectroscopy, and Mass Spectrometry (MS). The certificate of analysis for commercially available this compound confirms consistency with its structure via H-NMR.

Conclusion

This guide provides essential technical information on the chemical properties and synthesis of this compound. The tabulated data offers a quick reference for its physicochemical characteristics, while the synthesis overview and experimental protocols provide a foundation for its laboratory preparation. The visualization of its mechanism of action and synthesis workflow aims to facilitate a deeper understanding for researchers and professionals in the field of drug development.

References

An In-Depth Technical Guide to the Pharmacokinetics and Pharmacodynamics of Intravenous Clazosentan

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Clazosentan is a selective endothelin-A (ET-A) receptor antagonist that has been investigated for the prevention of cerebral vasospasm following aneurysmal subarachnoid hemorrhage (aSAH). This technical guide provides a comprehensive overview of the pharmacokinetics (PK) and pharmacodynamics (PD) of intravenously administered this compound, with a focus on quantitative data, experimental methodologies, and relevant signaling pathways.

Mechanism of Action

This compound exerts its therapeutic effect by selectively blocking the ET-A receptor, thereby inhibiting the vasoconstrictive effects of endothelin-1 (ET-1). Elevated levels of ET-1 are implicated in the pathogenesis of cerebral vasospasm after aSAH. By antagonizing the ET-A receptor on vascular smooth muscle cells, this compound mitigates arterial constriction and improves cerebral blood flow.

Signaling Pathway of this compound's Action

cluster_0 Post-aSAH Pathophysiology cluster_1 Therapeutic Intervention Endothelin-1 (ET-1) Release Endothelin-1 (ET-1) Release ET-A Receptor ET-A Receptor Endothelin-1 (ET-1) Release->ET-A Receptor Binds to Vasoconstriction Vasoconstriction ET-A Receptor->Vasoconstriction Activates Blocked ET-A Receptor Blocked ET-A Receptor This compound This compound This compound->ET-A Receptor Selectively Antagonizes Vasodilation Vasodilation Blocked ET-A Receptor->Vasodilation Leads to

This compound's antagonism of the ET-A receptor.

Pharmacokinetics

The pharmacokinetic profile of intravenous this compound has been characterized in both healthy volunteers and patients with aSAH.

Data Presentation: Pharmacokinetic Parameters

Table 1: Pharmacokinetic Parameters of Intravenous this compound in Healthy Volunteers

Infusion RateCmax (ng/mL)AUC (ng·h/mL)Clearance (L/h)Volume of Distribution (Vss, L)Half-life (t½, h)
1 mg/hData not availableData not available~42~32~3
5 mg/hData not availableData not available~42~32~3
10 mg/hData not availableData not available42.2[1]32.4[1]~3
15 mg/hData not availableData not available~42~32~3

Note: this compound exhibits dose-proportional pharmacokinetics. While specific Cmax and AUC values for all infusion rates were not consistently reported in the reviewed literature, clearance and volume of distribution are independent of the dose. The half-life is estimated based on the clearance and volume of distribution.

Table 2: Pharmacokinetic Parameters of Intravenous this compound in aSAH Patients

Infusion RateClearance (L/h)Volume of Distribution (Vss, L)
0.2-0.4 mg/kg/hSimilar to healthy subjectsSimilar to healthy subjects

Note: Pharmacokinetic properties of this compound in patients with aSAH are reported to be similar to those in healthy subjects. Dosing in later clinical trials shifted from a weight-based (mg/kg/h) to a fixed-rate (mg/h) infusion.

Experimental Protocols

In clinical trials, blood samples for pharmacokinetic analysis were typically collected at multiple time points during and after the intravenous infusion of this compound. Plasma concentrations of this compound were determined using a validated high-performance liquid chromatography-tandem mass spectrometry (HPLC-MS/MS) method.

Workflow for this compound Plasma Concentration Analysis

cluster_0 Sample Collection & Preparation cluster_1 Analytical Procedure A Blood Sample Collection B Centrifugation to separate plasma A->B C Protein Precipitation B->C D HPLC Separation C->D E Tandem Mass Spectrometry (MS/MS) Detection D->E F Quantification E->F

HPLC-MS/MS workflow for this compound.

Pharmacodynamics

The pharmacodynamic effects of this compound are primarily related to its ability to counteract ET-1-induced vasoconstriction.

Data Presentation: Pharmacodynamic Outcomes

Table 3: Effect of Intravenous this compound on Cerebral Vasospasm (CONSCIOUS-1 Trial)

Treatment GroupIncidence of Moderate to Severe Vasospasm
Placebo52%
This compound 1 mg/h37%
This compound 5 mg/h28%
This compound 15 mg/h23%
Experimental Protocols

In the CONSCIOUS trials, the primary method for assessing cerebral vasospasm was digital subtraction angiography (DSA).

Protocol for Digital Subtraction Angiography (DSA) in Vasospasm Assessment

  • Baseline Angiogram: A baseline DSA is performed before the initiation of treatment to assess the initial state of the cerebral vasculature.

  • Catheterization: A catheter is typically introduced into the femoral artery and navigated to the cerebral arteries under fluoroscopic guidance.

  • Contrast Injection: A contrast agent is injected to visualize the arteries.

  • Image Acquisition: A series of X-ray images are taken before and after the contrast injection.

  • Digital Subtraction: The pre-contrast images (mask) are digitally subtracted from the post-contrast images, resulting in a clear image of the blood vessels.

  • Vessel Diameter Measurement: The diameters of specific cerebral artery segments are measured.

  • Vasospasm Grading: The degree of vasoconstriction is graded based on the reduction in vessel diameter compared to a reference segment or the baseline angiogram. Common grading systems categorize vasospasm as mild, moderate, or severe.

  • Follow-up Angiogram: A follow-up DSA is performed at a prespecified time point (e.g., day 7-11 post-aSAH in the CONSCIOUS-1 trial) to evaluate the effect of the treatment on vasospasm.[1]

Logical Relationship in Vasospasm Assessment

Patient with aSAH Patient with aSAH Baseline DSA Baseline DSA Patient with aSAH->Baseline DSA Initiation of this compound Infusion Initiation of this compound Infusion Baseline DSA->Initiation of this compound Infusion Follow-up DSA Follow-up DSA Initiation of this compound Infusion->Follow-up DSA Assessment of Vasospasm Severity Assessment of Vasospasm Severity Follow-up DSA->Assessment of Vasospasm Severity Evaluation of Treatment Efficacy Evaluation of Treatment Efficacy Assessment of Vasospasm Severity->Evaluation of Treatment Efficacy

Workflow for assessing this compound efficacy.

Conclusion

Intravenous this compound demonstrates a predictable pharmacokinetic profile with dose-proportional exposure. Its pharmacodynamic effect as a selective ET-A receptor antagonist translates to a reduction in cerebral vasospasm in patients with aneurysmal subarachnoid hemorrhage. This technical guide provides key quantitative data and detailed methodologies to support further research and development in this area.

References

Preclinical Profile of Clazosentan in Rat Models of Subarachnoid Hemorrhage: An In-Depth Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the preclinical evaluation of Clazosentan in rat models of subarachnoid hemorrhage (SAH). This compound, a selective endothelin-A (ETa) receptor antagonist, has been investigated for its potential to mitigate cerebral vasospasm, a critical and often fatal complication of SAH. This document synthesizes key findings on its mechanism of action, experimental protocols used in preclinical rat studies, and available quantitative data.

Mechanism of Action: Targeting the Endothelin-1 Pathway

Subarachnoid hemorrhage leads to the release of potent vasoconstrictors in the cerebrospinal fluid, with endothelin-1 (ET-1) being a primary mediator of the sustained and severe cerebral artery narrowing known as vasospasm.[1][2] this compound exerts its therapeutic effect by selectively blocking the ETa receptor, thereby inhibiting the downstream signaling cascade that leads to smooth muscle contraction and vasoconstriction.[1][2]

Signaling Pathway of Endothelin-1 and the Action of this compound

The binding of ET-1 to its G-protein coupled receptor, ETa, on vascular smooth muscle cells initiates a cascade of intracellular events. This includes the activation of phospholipase C (PLC), leading to the generation of inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of calcium (Ca2+) from the sarcoplasmic reticulum, and DAG activates protein kinase C (PKC). The elevated intracellular Ca2+ binds to calmodulin, which in turn activates myosin light chain kinase (MLCK), leading to the phosphorylation of myosin light chains and subsequent smooth muscle contraction and vasospasm. This compound competitively antagonizes the ETa receptor, preventing ET-1 from initiating this signaling pathway.

ET1_Signaling_Pathway cluster_Vascular_Smooth_Muscle_Cell Vascular Smooth Muscle Cell ET1 Endothelin-1 (ET-1) ETaR ETa Receptor ET1->ETaR Binds This compound This compound This compound->ETaR Blocks Gq Gq-protein ETaR->Gq Activates PLC Phospholipase C (PLC) Gq->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG SR Sarcoplasmic Reticulum IP3->SR Acts on PKC Protein Kinase C (PKC) DAG->PKC Activates Ca2 Ca2+ SR->Ca2 Releases Calmodulin Calmodulin Ca2->Calmodulin Binds MLCK Myosin Light Chain Kinase (MLCK) Calmodulin->MLCK Activates MyosinLC Myosin Light Chain MLCK->MyosinLC Phosphorylates MyosinLC_P Phosphorylated Myosin Light Chain MyosinLC->MyosinLC_P Contraction Vasoconstriction MyosinLC_P->Contraction Leads to

ET-1 signaling pathway and this compound's mechanism of action.

Experimental Protocols in Rat Models of Subarachnoid Hemorrhage

The most common approach to modeling SAH in rats for the study of this compound involves the injection of autologous blood into the cisterns at the base of the brain. Sprague-Dawley rats are frequently the strain of choice.[1]

Subarachnoid Hemorrhage Induction
  • Pre-chiasmatic Cistern Injection Model: This model involves the stereotactic injection of non-heparinized autologous blood into the pre-chiasmatic cistern. A common procedure involves the injection of 300 μl of blood.

  • Cisterna Magna Injection Model: An alternative method is the injection of arterial, non-heparinized blood into the cisterna magna. One study protocol utilized an injection of 0.5 ml of blood over 60 seconds.

This compound Administration

This compound is typically administered intravenously. The dosing regimen often consists of an initial bolus followed by continuous infusion to maintain steady-state plasma concentrations.

  • Regimen 1: A 10 mg/kg intravenous bolus administered one hour after SAH induction, followed by a continuous infusion of 1 mg/kg/h via an osmotic pump.

  • Regimen 2: Prophylactic treatment initiated 30 minutes prior to SAH induction with a 1 mg/kg body weight bolus injection, immediately followed by a continuous infusion of 1 mg/kg body weight/hr until the end of the experiment.

Outcome Assessment

A variety of endpoints are assessed to determine the efficacy of this compound in these preclinical models.

  • Angiographic Vasospasm: The degree of cerebral artery narrowing is a primary endpoint, often assessed via techniques like digital subtraction angiography.

  • Cerebral Blood Flow (CBF): Laser Doppler flowmetry is used to monitor real-time changes in cerebral perfusion.

  • Neurological Deficits: While not extensively detailed in the provided search results, neurological scoring systems are a common method to assess functional outcomes after SAH.

  • Histopathological Analysis: Post-mortem brain tissue analysis is conducted to evaluate secondary complications such as microthromboembolism and neuronal cell death.

Experimental Workflow

The following diagram illustrates a typical experimental workflow for evaluating this compound in a rat model of SAH.

Experimental_Workflow cluster_Preparation Preparation cluster_Intervention Intervention cluster_Monitoring_and_Assessment Monitoring and Assessment Animal_Acclimatization Animal Acclimatization (Sprague-Dawley Rats) Baseline_Measurements Baseline Physiological Measurements Animal_Acclimatization->Baseline_Measurements SAH_Induction SAH Induction (e.g., Pre-chiasmatic Cistern Injection) Baseline_Measurements->SAH_Induction Drug_Administration This compound or Vehicle Administration (Bolus + Infusion) SAH_Induction->Drug_Administration CBF_Monitoring Cerebral Blood Flow Monitoring (Laser Doppler) Drug_Administration->CBF_Monitoring Angiography Angiographic Assessment of Vasospasm CBF_Monitoring->Angiography Neuro_Scores Neurological Scoring Angiography->Neuro_Scores Histopathology Post-mortem Histopathological Analysis Neuro_Scores->Histopathology

A generalized experimental workflow for preclinical this compound studies.

Quantitative Data from Preclinical Rat Studies

The following tables summarize the available quantitative data from the preclinical studies of this compound in rat models of SAH. It is important to note that direct comparisons between studies may be limited due to variations in experimental design.

Table 1: Subarachnoid Hemorrhage Model Parameters
ParameterStudy 1Study 2
Rat Strain Sprague-DawleySprague-Dawley
SAH Induction Method Pre-chiasmatic Cistern InjectionCisterna Magna Injection
Blood Volume Injected 300 µl0.5 ml
Table 2: this compound Dosing Regimens
ParameterRegimen ARegimen B
Timing of Administration 1 hour post-SAH30 minutes pre-SAH
Bolus Dose 10 mg/kg, IV1 mg/kg, IV
Continuous Infusion Rate 1 mg/kg/h1 mg/kg/h
Table 3: Efficacy Outcomes
Outcome MeasureControl GroupThis compound-Treated GroupReference
Large-Artery Vasospasm PresentReduced
Microthromboemboli PresentNot Prevented
Neuronal Cell Death PresentNot Prevented
Cerebral Blood Flow (CBF) Decreased to ~73% of baselineMaintained at ~106% of baseline
Mortality Rate Not specifiedNot specified
Neurological Score Not specifiedNot specified
Infarct Volume Not specifiedNot specified

Note: Specific quantitative values for mortality, neurological scores, and infarct volumes in rat models were not consistently available in the reviewed literature.

Preclinical Safety and Toxicology

A comprehensive assessment of the safety and toxicology of a drug candidate is a critical component of preclinical development. While specific preclinical toxicology data for this compound in rats is not extensively detailed in the public domain, standard safety pharmacology and toxicology studies are typically conducted in accordance with regulatory guidelines.

Safety Pharmacology

Safety pharmacology studies are designed to investigate the potential undesirable pharmacodynamic effects of a substance on vital physiological functions. For a compound like this compound, these studies would typically include:

  • Cardiovascular System Evaluation: Assessing effects on blood pressure, heart rate, and electrocardiogram (ECG) parameters in conscious, unrestrained rats.

  • Central Nervous System (CNS) Assessment: Evaluating effects on behavior, motor activity, coordination, and body temperature.

  • Respiratory System Evaluation: Monitoring respiratory rate and tidal volume.

General Toxicology

General toxicology studies aim to characterize the toxic effects of a drug with respect to target organs, dose-dependence, and potential reversibility. These studies are conducted at various durations:

  • Acute Toxicity Studies: These studies determine the effects of a single high dose of the drug and help to identify the maximum tolerated dose (MTD).

  • Repeat-Dose Toxicity Studies: These studies involve daily administration of the drug for extended periods (e.g., 28 or 90 days) to identify potential target organs for toxicity and to establish a no-observed-adverse-effect level (NOAEL).

Common adverse events observed in human clinical trials of this compound, such as pulmonary complications, hypotension, and anemia, would be carefully monitored in these preclinical toxicology studies in rats.

Conclusion

Preclinical studies in rat models of subarachnoid hemorrhage have been instrumental in characterizing the mechanism of action and therapeutic potential of this compound. The data consistently demonstrate that this compound effectively reduces large-artery vasospasm by blocking the ETa receptor. However, the translation of this primary pharmacodynamic effect into improved neurological outcomes and reduced mortality in these models has been less clear, with some studies indicating a dissociation between the reversal of vasospasm and the prevention of other secondary brain injuries. This highlights the complex pathophysiology of SAH and suggests that targeting vasospasm alone may not be sufficient to address all aspects of the disease. Further preclinical research is warranted to explore combination therapies and to better understand the nuanced effects of this compound on the injured brain. This guide provides a foundational understanding for researchers and developers working to advance therapies for this devastating condition.

References

The Discovery and Development of Clazosentan for Neurological Applications: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Clazosentan is a potent and selective endothelin-A (ETa) receptor antagonist investigated primarily for the prevention of cerebral vasospasm following aneurysmal subarachnoid hemorrhage (aSAH), a significant cause of morbidity and mortality. This technical guide provides an in-depth overview of the discovery, development, and mechanism of action of this compound. It includes a compilation of quantitative data from key clinical trials, detailed hypothetical experimental protocols for foundational preclinical assays, and visualizations of relevant biological pathways and experimental workflows.

Introduction

Aneurysmal subarachnoid hemorrhage (aSAH) is a devastating neurological event where the rupture of a cerebral aneurysm leads to bleeding into the subarachnoid space.[1][2] A major complication following aSAH is cerebral vasospasm, a delayed and sustained narrowing of the cerebral arteries, which can lead to cerebral ischemia and infarction.[1][2] Endothelin-1 (ET-1), a potent endogenous vasoconstrictor, has been identified as a key mediator in the pathogenesis of cerebral vasospasm.[1] ET-1 exerts its effects through two receptor subtypes: ETa and ETb. The ETa receptor, predominantly located on vascular smooth muscle cells, mediates vasoconstriction, while the ETb receptor has more complex roles, including vasodilation and clearance of ET-1.

This compound was developed as a selective ETa receptor antagonist to specifically counteract the vasoconstrictive effects of ET-1 in the cerebral vasculature, thereby preventing or mitigating vasospasm and its ischemic consequences. This document details the scientific journey of this compound, from its chemical synthesis and preclinical evaluation to its extensive investigation in clinical trials.

Mechanism of Action

This compound is a competitive antagonist of the ETa receptor. By binding to this receptor with high affinity and selectivity, it blocks the binding of ET-1, thereby inhibiting the downstream signaling cascade that leads to smooth muscle contraction and vasoconstriction. The selective blockade of ETa receptors is advantageous as it leaves the ETb receptor-mediated functions, such as vasodilation and ET-1 clearance, intact.

Signaling Pathway of Endothelin-1 and Inhibition by this compound

cluster_VascularSmoothMuscleCell Vascular Smooth Muscle Cell ET1 Endothelin-1 (ET-1) ETaR ETa Receptor ET1->ETaR Binds This compound This compound This compound->ETaR Blocks Gq Gq Protein ETaR->Gq Activates PLC Phospholipase C (PLC) Gq->PLC Activates IP3 IP3 PLC->IP3 Generates DAG DAG PLC->DAG Generates Ca_release Ca²⁺ Release (from Sarcoplasmic Reticulum) IP3->Ca_release Stimulates PKC Protein Kinase C (PKC) DAG->PKC Activates MLCK Myosin Light Chain Kinase (MLCK) Ca_release->MLCK Activates PKC->MLCK Phosphorylates Contraction Vasoconstriction MLCK->Contraction Leads to NoContraction Vasodilation

Caption: Endothelin-1 signaling pathway leading to vasoconstriction and its inhibition by this compound.

Synthesis of this compound

The synthesis of this compound is a multi-step process involving the construction of its complex heterocyclic core. While the proprietary details of the industrial synthesis are not fully public, a plausible synthetic route based on published information is outlined below.

(Note: The following is a representative, not a definitive, protocol.)

Hypothetical Synthesis Workflow

A Starting Material A (Substituted Pyridine) C Intermediate 1 (Coupled Pyridine-Pyrimidine) A->C Coupling Reaction B Starting Material B (Substituted Pyrimidine) B->C D Intermediate 2 (Chlorinated Intermediate) C->D Chlorination E Intermediate 3 (Sulfonamide Coupling) D->E Sulfonamide Substitution F Intermediate 4 (Tetrazole Formation) E->F Cyanide to Tetrazole Conversion G This compound F->G Final Modification & Purification

Caption: A simplified workflow for the hypothetical synthesis of this compound.

Preclinical Development

The preclinical development of this compound involved a series of in vitro and in vivo studies to characterize its pharmacological properties, including its binding affinity for endothelin receptors, its ability to reverse vasoconstriction in isolated cerebral arteries, and its pharmacokinetic and toxicological profiles.

Experimental Protocols

Objective: To determine the binding affinity (Ki) of this compound for the human ETa and ETb receptors.

Materials:

  • Human recombinant ETa and ETb receptors expressed in a suitable cell line (e.g., CHO or HEK293 cells).

  • Radioligand: [¹²⁵I]-ET-1.

  • This compound at various concentrations.

  • Binding buffer (e.g., 50 mM Tris-HCl, pH 7.4, containing 5 mM MgCl₂, 1 mM CaCl₂, and 0.2% BSA).

  • Wash buffer (e.g., ice-cold 50 mM Tris-HCl, pH 7.4).

  • Glass fiber filters.

  • Scintillation fluid and a scintillation counter.

Procedure:

  • Prepare cell membranes expressing either ETa or ETb receptors.

  • In a 96-well plate, add a fixed concentration of [¹²⁵I]-ET-1 to each well.

  • Add varying concentrations of this compound (or vehicle for total binding, and a high concentration of unlabeled ET-1 for non-specific binding) to the wells.

  • Add the cell membrane preparation to initiate the binding reaction.

  • Incubate the plate at a controlled temperature (e.g., 25°C) for a sufficient time to reach equilibrium (e.g., 120 minutes).

  • Terminate the reaction by rapid filtration through glass fiber filters using a cell harvester.

  • Wash the filters with ice-cold wash buffer to remove unbound radioligand.

  • Measure the radioactivity retained on the filters using a scintillation counter.

  • Calculate the specific binding at each concentration of this compound and determine the IC₅₀ value (the concentration of this compound that inhibits 50% of the specific binding of [¹²⁵I]-ET-1).

  • Convert the IC₅₀ value to a Ki value using the Cheng-Prusoff equation.

Objective: To assess the ability of this compound to reverse ET-1-induced vasoconstriction in isolated cerebral arteries.

Materials:

  • Animal model (e.g., rabbit or primate) cerebral arteries (e.g., basilar artery).

  • Krebs-Henseleit solution.

  • Endothelin-1.

  • This compound at various concentrations.

  • Wire myograph system.

Procedure:

  • Isolate cerebral arteries and cut them into small rings (2-3 mm in length).

  • Mount the arterial rings in a wire myograph containing oxygenated Krebs-Henseleit solution at 37°C.

  • Allow the rings to equilibrate and then determine their optimal resting tension.

  • Induce a stable contraction with a submaximal concentration of ET-1.

  • Once a stable contraction is achieved, cumulatively add increasing concentrations of this compound to the bath.

  • Record the changes in isometric tension after each addition of this compound.

  • Express the relaxation induced by this compound as a percentage of the initial ET-1-induced contraction.

  • Construct a concentration-response curve and calculate the EC₅₀ value (the concentration of this compound that produces 50% of the maximal relaxation).

Clinical Development

The clinical development of this compound for the prevention of cerebral vasospasm after aSAH has been extensive, involving several large-scale, randomized, placebo-controlled trials.

Pharmacokinetic and Pharmacodynamic Properties

This compound is administered via continuous intravenous infusion. Its pharmacokinetic profile is characterized by dose-proportional exposure.

Table 1: Pharmacokinetic Parameters of this compound in Healthy Male Subjects

ParameterValue (at 10 mg/h for 3h)Reference
Clearance42.2 L/h (95% CI: 36.6, 48.7)
Volume of Distribution32.4 L (95% CI: 27.0, 38.8)
Elimination Half-life6-10 minutes

Pharmacodynamically, this compound infusion leads to an increase in plasma ET-1 concentrations, which is consistent with its mechanism of action as a receptor antagonist.

Clinical Efficacy

This study demonstrated a dose-dependent reduction in moderate to severe angiographic vasospasm with this compound treatment.

Table 2: CONSCIOUS-1 - Incidence of Moderate to Severe Angiographic Vasospasm

Treatment GroupIncidence of VasospasmRelative Risk Reduction (vs. Placebo)p-value
Placebo66%--
This compound 1 mg/h43%34%0.0027
This compound 5 mg/h39%41%0.0003
This compound 15 mg/h23%65%<0.0001

Data from Macdonald et al., 2008.

This trial investigated the effect of this compound (5 mg/h) on a composite endpoint of vasospasm-related morbidity and all-cause mortality.

Table 3: CONSCIOUS-2 - Primary Endpoint Results

Treatment GroupPrimary Endpoint MetRelative Risk Reductionp-value
Placebo (n=383)25%--
This compound 5 mg/h (n=764)21%17%0.10

Data from Macdonald et al., 2011.

This study evaluated two doses of this compound against placebo.

Table 4: CONSCIOUS-3 - Primary Endpoint Results (Vasospasm-Related Morbidity and All-Cause Mortality)

Treatment GroupPrimary Endpoint MetOdds Ratio (vs. Placebo)p-value
Placebo (n=189)27%--
This compound 5 mg/h (n=194)24%0.7860.340
This compound 15 mg/h (n=188)15%0.4740.007

Data from Macdonald et al., 2012.

The REACT study assessed the efficacy of this compound (15 mg/h) in preventing clinical deterioration due to delayed cerebral ischemia (DCI).

Table 5: REACT - Primary and Key Secondary Endpoint Results

EndpointPlacebo (n=204)This compound 15 mg/h (n=202)Relative Risk Reductionp-value
Clinical Deterioration due to DCI17.2%15.8%7.2%0.734
Clinically Relevant Cerebral Infarcts11.3%7.4%34.1%0.177
Rescue Therapy for Vasospasm18.1%10.4%42.6%-

Data from Mayer et al., 2024.

Safety and Tolerability

Across the clinical trial program, this compound was generally well-tolerated. The most frequently reported adverse events associated with this compound were related to its vasodilatory effects and included hypotension, as well as pulmonary complications and anemia.

Clinical Trial Workflow

cluster_Phase2 Phase 2 (CONSCIOUS-1) cluster_Phase3 Phase 3 (CONSCIOUS-2, -3, REACT) P2_Screening Patient Screening (aSAH) P2_Randomization Randomization (Placebo, 1, 5, 15 mg/h) P2_Screening->P2_Randomization P2_Treatment Treatment (up to 14 days) P2_Randomization->P2_Treatment P2_Endpoint Primary Endpoint: Angiographic Vasospasm P2_Treatment->P2_Endpoint P3_Screening Patient Screening (aSAH - Clipped/Coiled) P2_Endpoint->P3_Screening Dose Selection for Phase 3 P3_Randomization Randomization (Placebo, 5, 15 mg/h) P3_Screening->P3_Randomization P3_Treatment Treatment (up to 14 days) P3_Randomization->P3_Treatment P3_Endpoint Primary Endpoint: Morbidity/Mortality or DCI P3_Treatment->P3_Endpoint

Caption: A simplified workflow of the clinical trial progression for this compound.

Conclusion

This compound, a selective ETa receptor antagonist, has been extensively studied for its role in preventing cerebral vasospasm following aSAH. Preclinical studies established its potent and selective mechanism of action. Clinical trials, particularly CONSCIOUS-1 and CONSCIOUS-3, demonstrated a significant reduction in angiographic vasospasm and vasospasm-related morbidity and mortality at higher doses. However, the translation of these benefits into improved long-term functional outcomes has been inconsistent across all trials. Despite not meeting its primary endpoint in the REACT study, this compound represents a targeted therapeutic approach for a significant complication of aSAH. Further research may help to identify specific patient populations who would benefit most from this therapy.

References

An In-depth Technical Guide to the Aqueous Solubility and Formulation of Clazosentan for Experimental Use

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Clazosentan is a potent and highly selective endothelin A (ETA) receptor antagonist investigated primarily for the prevention and treatment of cerebral vasospasm following aneurysmal subarachnoid hemorrhage (aSAH).[1][2] Its progression into clinical and preclinical studies has been heavily reliant on its favorable aqueous solubility, particularly in its disodium salt form, which lends itself to intravenous administration. This guide provides a comprehensive overview of the aqueous solubility of this compound, detailed formulation strategies for experimental use, and the underlying mechanism of action.

Physicochemical Properties and Aqueous Solubility

This compound is a white substance, and its solubility is a critical factor for its formulation, especially for parenteral administration.[1] The free acid form of this compound has limited aqueous solubility, but its disodium salt is highly soluble in aqueous solutions.[1][3]

Key Physicochemical Data

The fundamental properties of this compound and its disodium salt are summarized below.

PropertyValueSource(s)
This compound (Free Acid)
Molecular FormulaC₂₅H₂₃N₉O₆S
Molecular Weight577.57 g/mol
Melting Point239-241 °C
pKa₁4.5
pKa₂3.3
This compound Disodium Salt
Molecular FormulaC₂₅H₂₁N₉Na₂O₆S
Molecular Weight621.54 g/mol
Aqueous Solubility25% at physiological pH
Solubility in DMSO83.33 mg/mL
Factors Influencing Aqueous Solubility

The aqueous solubility of this compound is significantly influenced by pH. With two pKa values of 4.5 and 3.3, this compound's ionization state, and therefore its solubility in aqueous media, will change in response to the pH of the solution. The presence of two acidic protons allows for the formation of a highly water-soluble disodium salt. At physiological pH (around 7.4), the molecule will be deprotonated, contributing to its high solubility and making it suitable for intravenous formulations.

Formulation of this compound for Experimental Use

The formulation of this compound for experimental purposes is dictated by the intended route of administration and the specific requirements of the study (e.g., preclinical animal models vs. human clinical trials).

Intravenous Formulation for Clinical Use

The approved formulation of this compound for intravenous administration is an aqueous solution.

Composition of the Drug Product:

  • Active Pharmaceutical Ingredient (API): this compound (as disodium salt)

  • Excipients:

    • Trometamol (buffer)

    • Disodium edetate hydrate (chelating agent)

    • Sodium chloride (tonicity adjuster)

    • Hydrochloric acid (for pH adjustment)

    • Water for injection (solvent)

Experimental Protocol: Preparation of Intravenous Infusion

The following protocol is based on dosages used in clinical trials for continuous intravenous infusion.

Objective: To prepare a this compound solution for intravenous infusion at a concentration suitable for delivering a dose of 10 mg/hour.

Materials:

  • Vial(s) of this compound for injection (containing 150 mg of this compound per vial)

  • 500 mL bag of physiological saline (0.9% Sodium Chloride Injection)

  • Sterile syringes and needles

  • Aseptic workspace (e.g., laminar flow hood)

Procedure:

  • Reconstitute the contents of two vials of this compound for injection (totaling 300 mg of this compound) according to the manufacturer's instructions, typically with a specified volume of Sterile Water for Injection.

  • Withdraw the total volume of the reconstituted this compound solution (e.g., 12 mL containing 300 mg of this compound).

  • Aseptically inject the this compound solution into a 500 mL bag of physiological saline.

  • Gently mix the contents of the bag to ensure a homogenous solution. The final concentration will be approximately 0.6 mg/mL.

  • Administer the solution intravenously using a constant infusion pump at a rate of approximately 17 mL/hour to deliver a dose of 10 mg/hour.

Logical Workflow for IV Formulation Preparation

G start Start: Aseptic Environment reconstitute Reconstitute this compound Vials (e.g., 2 x 150 mg) start->reconstitute withdraw Withdraw Reconstituted Solution reconstitute->withdraw inject Inject into Saline Bag (500 mL) withdraw->inject mix Gently Mix Solution inject->mix administer Administer via Infusion Pump (e.g., 17 mL/hr for 10 mg/hr) mix->administer end End administer->end

Caption: Workflow for preparing intravenous this compound.

Formulations for Preclinical In Vivo Studies

For animal studies, particularly those involving routes of administration other than intravenous or when smaller volumes are required, different formulation strategies are often employed.

Common Vehicle Components:

  • Dimethyl sulfoxide (DMSO): A powerful solvent capable of dissolving this compound.

  • Corn oil: A common vehicle for lipophilic compounds for oral or parenteral administration.

  • Polyethylene glycol (PEG) 300/400: Co-solvents that can improve the solubility of compounds in aqueous-based vehicles.

  • Tween 80 (Polysorbate 80): A surfactant used to create stable emulsions or suspensions.

  • Carboxymethyl cellulose sodium (CMC-Na): A suspending agent for oral formulations.

Experimental Protocol: Preparation of a DMSO/Corn Oil Formulation (for parenteral injection)

Objective: To prepare a this compound formulation for intraperitoneal or subcutaneous injection in a rodent model.

Materials:

  • This compound (disodium salt) powder

  • DMSO (analytical grade)

  • Corn oil (sterile)

  • Sterile microcentrifuge tubes or vials

  • Vortex mixer

  • Sonicator (optional)

Procedure:

  • Weigh the required amount of this compound powder.

  • Prepare a concentrated stock solution of this compound in DMSO. For example, dissolve this compound in DMSO to achieve a concentration of 25 mg/mL. Vortex and sonicate if necessary to ensure complete dissolution.

  • In a separate sterile tube, measure the required volume of corn oil.

  • To prepare the final injection solution, dilute the DMSO stock solution with corn oil. For a final DMSO concentration of 10%, add 1 part of the this compound/DMSO stock solution to 9 parts of corn oil. For example, to prepare 1 mL of the final formulation, add 100 µL of the 25 mg/mL this compound/DMSO stock to 900 µL of corn oil. This will result in a final this compound concentration of 2.5 mg/mL.

  • Vortex the final mixture thoroughly to ensure a uniform suspension or solution. Due to the potential for phase separation between DMSO and corn oil, the addition of a surfactant like Tween 80 or a co-solvent like PEG300 may be necessary to create a stable emulsion.

Experimental Workflow for Preclinical Formulation

G start Start weigh Weigh this compound Powder start->weigh prepare_vehicle Prepare Vehicle (e.g., 90% Corn Oil) start->prepare_vehicle dissolve_dmso Dissolve in DMSO (e.g., to 25 mg/mL) weigh->dissolve_dmso mix_components Mix DMSO Stock with Vehicle (e.g., 1:9 ratio) dissolve_dmso->mix_components prepare_vehicle->mix_components vortex Vortex to Homogenize mix_components->vortex end Ready for Injection vortex->end

Caption: Preclinical formulation workflow for this compound.

Mechanism of Action: Endothelin A Receptor Antagonism

This compound exerts its pharmacological effect by selectively blocking the endothelin A (ETA) receptor. This prevents the binding of endothelin-1 (ET-1), the most potent endogenous vasoconstrictor known.

Signaling Pathway of ET-1-Mediated Vasoconstriction and Inhibition by this compound

Following an event like a subarachnoid hemorrhage, ET-1 is released in significant amounts. It then binds to ETA receptors on vascular smooth muscle cells. This binding activates G-protein coupled receptor pathways, leading to an increase in intracellular calcium concentration. The elevated calcium levels trigger smooth muscle contraction and subsequent vasoconstriction, which can reduce cerebral blood flow. This compound competitively binds to the ETA receptor, thereby inhibiting the action of ET-1 and preventing this cascade of events, which helps to mitigate vasospasm.

G cluster_0 Vascular Smooth Muscle Cell ET1 Endothelin-1 (ET-1) ETA_Receptor ETA Receptor ET1->ETA_Receptor Binds G_Protein G-Protein Activation ETA_Receptor->G_Protein This compound This compound This compound->ETA_Receptor Blocks PLC Phospholipase C (PLC) Activation G_Protein->PLC IP3 IP3 Production PLC->IP3 Ca_Release Ca²⁺ Release from SR IP3->Ca_Release Vasoconstriction Vasoconstriction Ca_Release->Vasoconstriction

Caption: this compound's mechanism of action.

Analytical Characterization of Formulations

The characterization of this compound formulations is essential to ensure quality, stability, and proper dosage. Standard analytical techniques are employed for this purpose.

Analytical TechniquePurpose
High-Performance Liquid Chromatography (HPLC) To determine the purity of this compound in the formulation and to quantify its concentration. A reversed-phase HPLC method with UV detection is typically suitable.
UV-Visible Spectrophotometry A simpler method for the quantification of this compound in a solution, provided there are no interfering excipients that absorb at the same wavelength.
pH Measurement To ensure the pH of the aqueous formulation is within the optimal range for solubility and stability.
Osmolality Measurement To confirm that intravenous formulations are isotonic.
Particle Size Analysis (for suspensions/emulsions) Techniques like dynamic light scattering can be used to determine the particle size distribution in preclinical formulations to ensure consistency and suitability for injection.

Disclaimer: This guide is intended for informational and research purposes only and does not constitute medical or professional advice. All experimental work should be conducted in accordance with institutional guidelines and safety protocols.

References

The Vise-Like Grip: An In-depth Technical Guide to the Pathophysiology of Endothelin-Mediated Vasoconstriction Following Aneurysmal Subarachnoid Hemorrhage

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Aneurysmal subarachnoid hemorrhage (aSAH) is a devastating cerebrovascular event with high rates of mortality and long-term disability. A significant contributor to poor outcomes is the development of delayed cerebral ischemia (DCI), often attributed to prolonged and severe vasoconstriction of cerebral arteries, a condition known as cerebral vasospasm. Endothelin-1 (ET-1), the most potent endogenous vasoconstrictor currently known, has been extensively implicated as a key player in the pathogenesis of this vasospasm. This technical guide provides a comprehensive overview of the core pathophysiological mechanisms of endothelin-mediated vasoconstriction following aSAH, presenting key quantitative data, detailed experimental protocols, and visual representations of the intricate signaling pathways involved. Understanding these mechanisms is paramount for the development of novel therapeutic strategies aimed at mitigating the catastrophic consequences of aSAH.

Introduction: The Role of Endothelin-1 in aSAH

Following the rupture of an intracranial aneurysm, blood is released into the subarachnoid space, initiating a cascade of pathological events.[1][2] Among these, the release and upregulation of ET-1 in the cerebrospinal fluid (CSF) and cerebral vasculature are critical.[3][4][5] Elevated levels of ET-1 are strongly correlated with the incidence and severity of cerebral vasospasm and the subsequent development of DCI. This potent 21-amino acid peptide, primarily produced by endothelial cells, exerts its powerful vasoconstrictive effects through a complex interplay of receptor activation and intracellular signaling. This guide will dissect the molecular underpinnings of this process, from receptor binding to the downstream effectors that ultimately lead to sustained arterial constriction.

Quantitative Insights: Endothelin-1 Levels Post-aSAH

Numerous clinical studies have quantified ET-1 levels in the CSF and plasma of aSAH patients, providing compelling evidence for its involvement in vasospasm. The data consistently show a significant elevation of ET-1 in the CSF, directly bathing the cerebral arteries, while plasma levels often remain unchanged.

Table 1: Cerebrospinal Fluid (CSF) Endothelin-1 Levels in aSAH Patients
Patient Group Mean ET-1 Concentration (pg/mL) Standard Error (SE) or Standard Deviation (SD) Key Finding
aSAH Patients (High Trajectory Group, Day 1)0.650.08 (SE)Significantly elevated ET-1 levels in a subset of patients.
aSAH Patients (High Trajectory Group, Day 14)0.610.06 (SE)Sustained high levels of ET-1 over two weeks.
aSAH Patients (Low Trajectory Group, Day 1)0.310.04 (SE)Lower, but still present, ET-1 levels in another patient subgroup.
aSAH Patients (Low Trajectory Group, Day 14)0.410.15 (SE)Relatively stable ET-1 levels over two weeks.
aSAH Patients (General)1.618 fmol/mL (approx. 4.0 pg/mL)1.05 fmol/mL (SD)CSF ET-1 levels are significantly higher than in controls.
Healthy Controls0.365 fmol/mL (approx. 0.9 pg/mL)0.328 fmol/mL (SD)Baseline ET-1 levels in individuals without aSAH.
Table 2: Plasma Endothelin-1 Levels in aSAH Patients
Patient Group Mean ET-1 Concentration (pg/mL) Standard Deviation (SD) Key Finding
aSAH Patients1.920 fmol/mL (approx. 4.8 pg/mL)1.15 fmol/mLNo significant difference in plasma ET-1 levels compared to controls.
Healthy Controls1.531 fmol/mL (approx. 3.8 pg/mL)0.753 fmol/mLBaseline plasma ET-1 levels.
aSAH Patients with Diffuse Vasospasm2.60.3Significantly higher plasma ET-1 in patients with severe vasospasm.
aSAH Patients without Diffuse Vasospasm1.90.2Lower plasma ET-1 in patients without severe vasospasm.

The Molecular Machinery: Signaling Pathways of ET-1-Mediated Vasoconstriction

The vasoconstrictive effects of ET-1 are primarily mediated through its interaction with two G-protein coupled receptor subtypes: Endothelin receptor type A (ETA) and Endothelin receptor type B (ETB).

The Canonical ETA Receptor Pathway

The ETA receptor is predominantly located on vascular smooth muscle cells (VSMCs) and its activation is the principal driver of vasoconstriction.

ETA_Pathway cluster_Extracellular Extracellular Space cluster_Membrane Cell Membrane cluster_Intracellular Intracellular Space ET1 Endothelin-1 (ET-1) ETA ET-A Receptor ET1->ETA Binding TRPC TRPC1/TRPC4 Channels ET1->TRPC Upregulation after SAH Gq Gq Protein ETA->Gq Activation PLC Phospholipase C (PLC) Gq->PLC Activation IP3 IP3 PLC->IP3 Cleavage of PIP2 DAG DAG PLC->DAG Cleavage of PIP2 SR Sarcoplasmic Reticulum IP3->SR Binds to IP3R PKC Protein Kinase C (PKC) DAG->PKC Activation Ca_SR Ca2+ SR->Ca_SR Ca2+ Release Ca_influx Increased Intracellular [Ca2+] Ca_SR->Ca_influx Contraction Smooth Muscle Contraction PKC->Contraction Phosphorylation of contractile proteins Ca_influx->Contraction Ca_channel Ca2+ TRPC->Ca_channel Ca2+ Influx Ca_channel->Ca_influx

ET-A Receptor Signaling Pathway

Upon binding of ET-1, the ETA receptor activates the Gq protein, which in turn stimulates phospholipase C (PLC). PLC hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 binds to its receptor on the sarcoplasmic reticulum, triggering the release of stored calcium (Ca2+) into the cytoplasm. DAG, along with the increased intracellular Ca2+, activates protein kinase C (PKC), which phosphorylates various downstream targets, contributing to the sustained phase of muscle contraction.

The Dual Role of the ETB Receptor

The ETB receptor has a more complex role. It is found on both endothelial cells and VSMCs.

  • On Endothelial Cells (ETB1): Activation of ETB1 receptors typically leads to vasodilation through the production of nitric oxide (NO) and prostacyclin.

  • On Smooth Muscle Cells (ETB2): Following aSAH, there is an upregulation of ETB2 receptors on VSMCs. These receptors, like ETA receptors, are coupled to Gq and contribute to vasoconstriction.

ETB_Receptor_Roles cluster_Healthy Healthy State cluster_aSAH Post-aSAH State ET1_H Endothelin-1 ETB1 ET-B1 Receptor (Endothelial Cell) ET1_H->ETB1 NO Nitric Oxide (NO) Prostacyclin ETB1->NO Vasodilation Vasodilation NO->Vasodilation ET1_S Endothelin-1 ETB2 Upregulated ET-B2 Receptor (Smooth Muscle Cell) ET1_S->ETB2 Gq_S Gq Protein ETB2->Gq_S Vasoconstriction Vasoconstriction Gq_S->Vasoconstriction

Dual Roles of the ET-B Receptor
Novel Mechanisms: The Role of TRP Channels

Recent research has uncovered a novel mechanism contributing to ET-1-mediated vasoconstriction after aSAH, involving the upregulation of Transient Receptor Potential (TRP) channels, specifically TRPC1 and TRPC4. In vasospastic arteries, ET-1 induces a significant influx of Ca2+ through these non-selective cation channels, a mechanism that is not prominent in healthy vessels. This enhanced Ca2+ entry contributes significantly to the sustained and potent vasoconstriction observed after aSAH.

Experimental Protocols: Modeling and Measuring ET-1's Impact

The investigation of ET-1's role in aSAH-induced vasospasm relies on robust experimental models and precise measurement techniques.

Induction of aSAH in Animal Models

Several animal models are used to mimic human aSAH, with the endovascular perforation and blood injection models being the most common in rodents.

Protocol: Endovascular Filament Perforation Model in Mice

  • Anesthesia and Preparation: Mice are anesthetized, and their body temperature is maintained at 37°C. The animal is placed in a supine position for a ventral midline cervical incision.

  • Vessel Exposure: The common carotid artery, external carotid artery (ECA), and internal carotid artery (ICA) are carefully exposed and isolated.

  • Filament Insertion: A standardized nylon monofilament is introduced into the ECA and advanced to the ICA until it perforates the Circle of Willis, inducing hemorrhage.

  • Confirmation of SAH: Successful induction of SAH is often confirmed by observing a sudden increase in intracranial pressure (ICP) and a decrease in cerebral blood flow (CBF).

  • Post-operative Care: The filament is withdrawn, the ECA is ligated, and the incision is sutured. Animals receive appropriate analgesia and are monitored for recovery.

aSAH_Induction_Workflow start Start anesthesia Anesthetize Mouse Maintain Body Temperature start->anesthesia incision Ventral Midline Cervical Incision anesthesia->incision vessel_exposure Expose and Isolate Carotid Arteries (CCA, ECA, ICA) incision->vessel_exposure filament_insertion Insert Filament into ECA Advance to Circle of Willis vessel_exposure->filament_insertion perforation Perforate Artery to Induce Hemorrhage filament_insertion->perforation confirmation Confirm SAH (↑ICP, ↓CBF) perforation->confirmation ligation Withdraw Filament Ligate ECA confirmation->ligation Success suture Suture Incision ligation->suture post_op Post-operative Care (Analgesia, Monitoring) suture->post_op end End post_op->end

Workflow for aSAH Induction via Endovascular Perforation
Quantification of Endothelin-1

The most common method for quantifying ET-1 in biological fluids is the enzyme-linked immunosorbent assay (ELISA).

Protocol: ET-1 Measurement by ELISA

  • Sample Collection and Preparation: CSF or blood samples are collected from patients or experimental animals. Blood is centrifuged to separate plasma. All samples are stored at -70°C until analysis. For plasma, an extraction step (e.g., with acetone or using C18 columns) is often required to remove interfering substances and concentrate the peptide.

  • Assay Procedure (General Principle):

    • A microplate pre-coated with a capture antibody specific for ET-1 is used.

    • Standards, controls, and prepared samples are added to the wells. ET-1 present in the sample binds to the immobilized antibody.

    • A biotin-conjugated detection antibody, also specific for ET-1, is added, which binds to the captured ET-1, forming a "sandwich".

    • Streptavidin-horseradish peroxidase (HRP) conjugate is added, which binds to the biotin on the detection antibody.

    • A substrate solution (e.g., TMB) is added, which is converted by HRP into a colored product.

    • The reaction is stopped, and the optical density is measured at a specific wavelength (e.g., 450 nm).

  • Data Analysis: The concentration of ET-1 in the samples is determined by comparing their optical density to a standard curve generated from known concentrations of ET-1.

Therapeutic Implications and Future Directions

The central role of ET-1 in aSAH-induced vasospasm has made its signaling pathway an attractive target for therapeutic intervention. Endothelin receptor antagonists (ERAs), such as Clazosentan, have been developed and tested in clinical trials.

While ERAs have demonstrated efficacy in reducing angiographic vasospasm, their translation into improved long-term clinical outcomes has been challenging. Meta-analyses have shown that despite a reduction in vasospasm, there is no significant improvement in mortality or unfavorable outcomes, and these drugs can be associated with adverse events like hypotension and pulmonary complications.

These findings suggest that while ET-1 is a critical initiator of vasospasm, other parallel or downstream pathways likely contribute to the overall brain injury and DCI seen after aSAH. Future research and drug development efforts may need to focus on:

  • More selective targeting: Developing antagonists with improved specificity or targeting downstream effectors like PKC or TRP channels.

  • Combination therapies: Combining ERAs with agents that target other pathophysiological processes, such as inflammation or microthrombosis.

  • Patient stratification: Identifying patient subgroups, potentially through genetic markers of ET-1 expression, who are most likely to benefit from ERA therapy.

Conclusion

Endothelin-1 is a cornerstone in the pathophysiology of cerebral vasoconstriction following aSAH. Its elevated presence in the CSF triggers a potent and sustained contraction of cerebral arteries through the activation of ETA and upregulated ETB receptors on vascular smooth muscle cells. The signaling cascade, involving Gq proteins, PLC, PKC, and novel players like TRP channels, offers multiple points for therapeutic intervention. While current endothelin receptor antagonists have had mixed success in clinical trials, a detailed understanding of these intricate molecular pathways remains essential for designing the next generation of therapies to combat the devastating consequences of aSAH. This guide provides a foundational resource for researchers dedicated to unraveling this complex pathology and developing life-saving treatments.

References

Methodological & Application

Clazosentan in Preclinical Research: A Guide to Dosage and Administration

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Application Notes and Protocols

Clazosentan, a selective endothelin-A (ETA) receptor antagonist, is a potent investigational drug primarily explored for its efficacy in preventing and treating cerebral vasospasm following aneurysmal subarachnoid hemorrhage (SAH). Its mechanism of action involves blocking the binding of endothelin-1 (ET-1) to the ETA receptor, thereby inhibiting the downstream signaling cascade that leads to vasoconstriction. This document provides a comprehensive overview of the dosage and administration of this compound in various animal models, based on a meticulous review of preclinical research. It is intended to serve as a practical guide for researchers designing and conducting studies with this compound.

Data Presentation: Quantitative Summary of this compound Dosage in Animal Models

The following tables summarize the intravenous dosages of this compound used in different animal species as reported in preclinical research. The primary route of administration in these studies is intravenous, often involving a bolus injection followed by continuous infusion.

Table 1: this compound Dosage in Rat Models of Subarachnoid Hemorrhage

Animal ModelBolus Dose (mg/kg)Continuous Infusion Rate (mg/kg/h)VehicleReference
Sprague-Dawley Rat (SAH)101Not Specified[1]
Sprague-Dawley Rat (SAH)11Saline Solution[2]

Table 2: this compound Dosage in a Dog Model of Subarachnoid Hemorrhage

Animal ModelDosageFrequencyVehicleReference
Dog (SAH)4 or 10 mg/kgTwice DailySaline

Note: While research indicates this compound has been studied in rabbit and monkey models of SAH, specific dosage information was not available in the reviewed literature.[3]

Signaling Pathway and Experimental Workflow

To understand the context of this compound's application, it is crucial to visualize its mechanism of action and the general workflow of a typical preclinical experiment.

Endothelin-A Receptor Signaling Pathway

This compound acts as a competitive antagonist at the ETA receptor, a G-protein coupled receptor (GPCR). The binding of the endogenous ligand, endothelin-1 (ET-1), to the ETA receptor on vascular smooth muscle cells initiates a signaling cascade that results in vasoconstriction. This compound blocks this interaction.

ETA_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space ET1 Endothelin-1 (ET-1) ETAR ETA Receptor (GPCR) ET1->ETAR Binds & Activates This compound This compound This compound->ETAR Blocks Gq Gαq ETAR->Gq Activates PLC Phospholipase C (PLC) Gq->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_release Ca²⁺ Release (from SR) IP3->Ca_release Stimulates PKC Protein Kinase C (PKC) DAG->PKC Activates Contraction Vasoconstriction Ca_release->Contraction Ca_influx Ca²⁺ Influx Ca_influx->Contraction PKC->Contraction Phosphorylates contractile proteins

Caption: Endothelin-A receptor signaling pathway and the inhibitory action of this compound.

General Experimental Workflow for In Vivo Studies

A typical in vivo experiment to evaluate the efficacy of this compound, particularly in a disease model like SAH, follows a structured workflow.

Experimental_Workflow cluster_prep Preparation Phase cluster_admin Administration Phase cluster_assess Assessment Phase cluster_analysis Analysis Phase Animal_Model 1. Animal Model Induction (e.g., Subarachnoid Hemorrhage) Drug_Prep 2. This compound Formulation (Dissolved in appropriate vehicle) Animal_Model->Drug_Prep Bolus 3. Intravenous Bolus Injection Drug_Prep->Bolus Infusion 4. Continuous Intravenous Infusion (via osmotic pump or syringe driver) Bolus->Infusion Monitoring 5. Physiological Monitoring (e.g., blood pressure, cerebral blood flow) Infusion->Monitoring Endpoint 6. Efficacy Endpoint Measurement (e.g., angiographic vasospasm, neurological scoring) Monitoring->Endpoint PK_PD 7. Pharmacokinetic/Pharmacodynamic Analysis (Blood/tissue sampling) Endpoint->PK_PD Data_Analysis 8. Data Analysis and Interpretation PK_PD->Data_Analysis

Caption: A generalized experimental workflow for preclinical evaluation of this compound.

Experimental Protocols

The following are detailed methodologies for key experiments involving this compound, synthesized from published research.

Protocol 1: Drug Formulation and Preparation

Objective: To prepare this compound for intravenous administration in animal models.

Materials:

  • This compound powder

  • Sterile saline solution (0.9% NaCl)

  • Sterile vials

  • Vortex mixer

  • Analytical balance

  • pH meter (optional)

  • Sterile filters (0.22 µm)

Procedure:

  • Accurately weigh the required amount of this compound powder using an analytical balance.

  • In a sterile vial, add the appropriate volume of sterile saline solution to achieve the desired final concentration for the bolus injection and the infusion solution. Saline is a commonly used vehicle for this compound in animal studies.[2][4]

  • Vortex the solution until the this compound powder is completely dissolved. Gentle warming may be applied if necessary, but the stability of the compound at elevated temperatures should be considered.

  • (Optional) Check the pH of the solution and adjust if necessary to a physiologically compatible range (typically pH 7.0-7.4).

  • Sterile-filter the final solution using a 0.22 µm filter into a new sterile vial to ensure sterility for intravenous administration.

  • Store the prepared solution as recommended by the manufacturer, typically protected from light and refrigerated until use.

Protocol 2: Intravenous Administration in a Rat Model of SAH

Objective: To administer this compound intravenously to rats following the induction of subarachnoid hemorrhage.

Materials:

  • Anesthetized rat with induced SAH

  • Prepared this compound solution

  • Catheterized jugular or femoral vein

  • Syringes for bolus injection

  • Osmotic minipump or syringe infusion pump for continuous infusion

  • Tubing and connectors

Procedure:

  • Animal Preparation: Induce SAH in an anesthetized rat according to the established laboratory protocol. Ensure a patent intravenous catheter is in place (e.g., in the jugular or femoral vein).

  • Bolus Administration: At the designated time point post-SAH induction (e.g., 1 hour), administer a bolus injection of this compound solution via the intravenous catheter. The volume of the bolus should be calculated based on the animal's body weight and the concentration of the drug solution.

  • Continuous Infusion: Immediately following the bolus injection, connect the intravenous catheter to an osmotic minipump (implanted subcutaneously) or an external syringe infusion pump containing the this compound solution.

  • Infusion Rate: Set the infusion pump to deliver the drug at the desired rate (e.g., 1 mg/kg/h).

  • Monitoring: Continuously monitor the animal's vital signs throughout the infusion period.

  • Duration: Continue the infusion for the predetermined duration of the experiment.

Protocol 3: Assessment of Efficacy in an SAH Model

Objective: To evaluate the effect of this compound on cerebral vasospasm and neurological outcomes in a rat model of SAH.

Materials:

  • Digital subtraction angiography (DSA) or magnetic resonance angiography (MRA) equipment

  • Laser Doppler flowmetry for cerebral blood flow measurement

  • Neurological scoring system (e.g., Bederson scale)

  • Brain tissue collection and processing reagents for histology

Procedure:

  • Angiographic Assessment: At the end of the treatment period, perform DSA or MRA to visualize the cerebral vasculature. Measure the diameter of major cerebral arteries (e.g., basilar artery, middle cerebral artery) to quantify the degree of vasospasm. Compare the vessel diameters between this compound-treated and vehicle-treated groups.

  • Cerebral Blood Flow Measurement: Use laser Doppler flowmetry to continuously or intermittently measure regional cerebral blood flow throughout the experiment. Assess for improvements in perfusion in the this compound-treated group compared to the control group.

  • Neurological Assessment: At defined time points, perform neurological examinations using a standardized scoring system to assess motor deficits, altered consciousness, and other neurological impairments.

  • Histopathological Analysis: Following euthanasia, perfuse the brain and collect the tissue for histological analysis. Assess for delayed neuronal death, infarct volume, and other pathological changes associated with SAH and vasospasm.

These protocols provide a foundational framework for researchers working with this compound. It is imperative to adapt these methodologies to the specific research question, animal model, and institutional guidelines. Careful planning and execution of these experiments will contribute to a better understanding of the therapeutic potential of this promising ETA receptor antagonist.

References

Application Notes and Protocols for Continuous Intravenous Infusion of Clazosentan in Clinical Studies

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the protocols for the continuous intravenous infusion of Clazosentan, a selective endothelin-A receptor antagonist, as investigated in various clinical studies for the prevention of cerebral vasospasm following aneurysmal subarachnoid hemorrhage (aSAH).

Mechanism of Action

This compound is a selective antagonist of the endothelin-A (ETA) receptor. Following aSAH, the release of endothelin-1 (ET-1), a potent vasoconstrictor, is increased. ET-1 binds to ETA receptors on smooth muscle cells of cerebral arteries, leading to intense and prolonged vasoconstriction, a primary contributor to cerebral vasospasm. By competitively blocking the ETA receptor, this compound inhibits this signaling pathway, leading to vasodilation and improved cerebral blood flow.

cluster_0 Post-aSAH Pathophysiology cluster_1 Cellular Signaling cluster_2 Therapeutic Intervention Subarachnoid\nHemorrhage Subarachnoid Hemorrhage Endothelin-1 (ET-1)\nRelease Endothelin-1 (ET-1) Release Subarachnoid\nHemorrhage->Endothelin-1 (ET-1)\nRelease ET-1 ET-1 ETA Receptor ETA Receptor ET-1->ETA Receptor Binds to Smooth Muscle Cell Smooth Muscle Cell ETA Receptor->Smooth Muscle Cell Activates Vasoconstriction Vasoconstriction Smooth Muscle Cell->Vasoconstriction Leads to This compound This compound This compound->ETA Receptor Blocks

Figure 1: Signaling pathway of Endothelin-1 and the inhibitory action of this compound.

Clinical Trial Protocols

The administration of this compound via continuous intravenous infusion has been investigated in several key multicenter, randomized, double-blind, placebo-controlled clinical trials. The general workflow for these studies is outlined below.

Patient Screening Patient Screening Inclusion/Exclusion Criteria Inclusion/Exclusion Criteria Patient Screening->Inclusion/Exclusion Criteria Randomization Randomization Inclusion/Exclusion Criteria->Randomization Treatment Arm Continuous IV Infusion This compound Randomization->Treatment Arm Placebo Arm Continuous IV Infusion Placebo Randomization->Placebo Arm Treatment Period Treatment Period Treatment Arm->Treatment Period Placebo Arm->Treatment Period Endpoint Assessment Endpoint Assessment Treatment Period->Endpoint Assessment Data Analysis Data Analysis Endpoint Assessment->Data Analysis

Figure 2: General workflow for this compound clinical trials.

Patient Selection Criteria

Inclusion and exclusion criteria are critical for ensuring patient safety and the integrity of study results. Key criteria from major clinical trials are summarized below.

CriteriaInclusionExclusion
Age 18-75 years[1]
Diagnosis Aneurysmal subarachnoid hemorrhage (aSAH) confirmed by CT and angiography[1]SAH from non-aneurysmal cause
Aneurysm Security Aneurysm secured by endovascular coiling or surgical clipping[1][2]Unsecured aneurysm
Timing of Treatment Initiation Within 48-96 hours of aSAH[1]
Clinical Grade World Federation of Neurosurgical Societies (WFNS) grades I-IV prior to aneurysm securingWFNS grade V
Bleeding Substantial subarachnoid clotActive bleeding, pre-existing pulmonary edema or heart failure
Dosing and Administration

This compound is administered as a continuous intravenous infusion. Dosing has varied across different clinical trials, with a trend towards higher doses in later studies.

StudyDosage(s)Infusion Duration
CONSCIOUS-1 1, 5, and 15 mg/hUp to 14 days
CONSCIOUS-2 5 mg/hUp to 14 days
CONSCIOUS-3 5 and 15 mg/hUp to 14 days
Japanese Phase 3 Trials 10 mg/hUp to 15 days
REACT 15 mg/hUp to 14 days
Real-world (Japan) 10 mg/hUp to 15 days

Note: In some studies, dosing was initially weight-based (e.g., 0.2 mg/kg/h) but was later transitioned to a fixed mg/h basis as higher plasma concentrations were observed with increasing body weight.

Monitoring and Endpoint Assessment

Continuous monitoring of patients is essential during this compound infusion. Key parameters and study endpoints are detailed below.

Monitoring/EndpointDescription
Primary Endpoints Composite of all-cause mortality and vasospasm-related morbidity (new cerebral infarction, delayed ischemic neurological deficit) within 6 weeks post-aSAH. In some studies, clinical deterioration due to delayed cerebral ischemia (DCI) was the primary endpoint.
Secondary Endpoints Extended Glasgow Outcome Scale (GOSE) at 12 weeks, incidence of angiographic vasospasm, need for rescue therapy.
Safety Monitoring Vital signs, ECG, clinical laboratory variables, and adverse events. Particular attention is given to pulmonary complications, hypotension, and anemia, which have been reported more frequently with this compound than placebo.

Pharmacokinetics and Pharmacodynamics

Understanding the pharmacokinetic and pharmacodynamic profile of this compound is crucial for its clinical application.

ParameterFinding
Pharmacokinetics Dose-proportional in the investigated dose range. Characterized by intermediate clearance and a volume of distribution similar to the extracellular fluid volume. Elimination is independent of drug-metabolizing enzymes.
Half-life Characterized by a very rapid disposition phase with a half-life of 6-10 minutes.
Excretion Primarily excreted unchanged in the feces, with about 15% recovered in the urine.
Pharmacodynamics Leads to an approximately 2-fold increase in endothelin-1 concentrations in plasma.

Key Clinical Trial Findings

The efficacy of this compound in reducing vasospasm-related complications has been demonstrated in several studies, although its impact on overall functional outcomes has been less consistent.

StudyKey Findings
CONSCIOUS-1 Dose-dependent reduction in moderate to severe angiographic vasospasm.
CONSCIOUS-2 No significant effect of 5 mg/h this compound on the primary endpoint in patients with clipped aneurysms.
CONSCIOUS-3 15 mg/h this compound significantly reduced vasospasm-related morbidity and all-cause mortality in patients with coiled aneurysms; however, neither dose improved overall outcome (GOSE).
Japanese Phase 3 Trials 10 mg/h this compound significantly reduced the combined incidence of vasospasm-related morbidity and all-cause mortality after both coiling and clipping.
REACT 15 mg/h this compound did not significantly prevent clinical deterioration due to DCI.
Meta-analyses High-dose this compound (10-15 mg/h) significantly reduces the incidence of delayed ischemic neurological deficits and new cerebral infarction.

Adverse Events

The most commonly reported adverse events associated with this compound infusion include:

  • Headache

  • Nausea and vomiting

  • Nasal congestion

  • Hypotension

  • Pulmonary complications (including pulmonary edema)

  • Anemia

Conclusion

The continuous intravenous infusion of this compound has a well-defined protocol based on extensive clinical research. While it has shown efficacy in reducing cerebral vasospasm and related morbidities, particularly at higher doses, its effect on long-term functional outcomes remains a subject of further investigation. Careful patient selection, appropriate dosing, and rigorous monitoring for adverse events are critical for its safe and effective use in the clinical research setting.

References

Application Notes and Protocols for Clazosentan in Experimental Models of Surgically Clipped Aneurysms

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the use of Clazosentan, a selective endothelin-A (ETA) receptor antagonist, in the context of preclinical research involving surgically clipped cerebral aneurysms. The protocols outlined below are synthesized from established experimental models of aneurysm creation, subarachnoid hemorrhage (SAH), and drug administration.

Introduction

Cerebral vasospasm following the rupture and subsequent surgical clipping of an intracranial aneurysm is a major cause of morbidity and mortality. The potent vasoconstrictor endothelin-1 (ET-1) is a key mediator in the pathogenesis of this vasospasm. This compound, by selectively blocking the ETA receptor, has been investigated as a therapeutic agent to mitigate vasospasm and its ischemic consequences. This document details the underlying mechanism of action, relevant experimental protocols, and quantitative data from studies evaluating this compound in scenarios relevant to clipped aneurysms.

Mechanism of Action

This compound is a competitive antagonist of the endothelin-A (ETA) receptor. The binding of endothelin-1 (ET-1) to ETA receptors on vascular smooth muscle cells triggers a signaling cascade that leads to vasoconstriction. In the aftermath of a subarachnoid hemorrhage (SAH), the lysis of red blood cells releases hemoglobin, which in turn stimulates the production and release of ET-1, leading to prolonged and severe vasoconstriction of cerebral arteries (cerebral vasospasm). By blocking the ETA receptor, this compound prevents the downstream signaling of ET-1, thereby inhibiting this vasoconstrictive effect and helping to maintain cerebral blood flow.

Signaling Pathway of this compound Action

Clazosentan_Mechanism cluster_0 Post-SAH Environment cluster_1 Vascular Smooth Muscle Cell RBC_lysis RBC Lysis OxyHb Oxyhemoglobin Release RBC_lysis->OxyHb ET1_release Endothelin-1 (ET-1) Upregulation & Release OxyHb->ET1_release ETaR ETA Receptor ET1_release->ETaR Binds to Vasoconstriction Vasoconstriction (Cerebral Vasospasm) ETaR->Vasoconstriction Activates This compound This compound This compound->ETaR Blocks

Caption: Mechanism of this compound in preventing ET-1 induced vasospasm.

Experimental Protocols

While no single, standardized protocol for the use of this compound in a surgically created and subsequently clipped aneurysm model is available, the following sections outline a synthesized approach based on established methodologies in rodent and canine models.

Experimental Cerebral Aneurysm Creation in Rats

This protocol is adapted from models that induce aneurysms through hemodynamic stress and vessel wall weakening.

Objective: To surgically induce the formation of cerebral aneurysms in a rat model.

Materials:

  • Male Sprague-Dawley rats (300-350g)

  • Anesthesia (e.g., isoflurane)

  • Surgical microscope

  • Microsurgical instruments

  • Sutures (e.g., 6-0 silk)

Procedure:

  • Anesthetize the rat and maintain anesthesia throughout the procedure.

  • Perform a midline cervical incision to expose the right common carotid artery (CCA).

  • Carefully dissect and ligate the right CCA.

  • Induce systemic hypertension. This can be achieved through a combination of:

    • Bilateral ligation of the posterior and inferior branches of the renal arteries.

    • A high-salt diet initiated post-surgery.

  • In some models, bilateral oophorectomy is performed in female rats to induce a postmenopausal state, which can also contribute to aneurysm formation.

  • Suture the incisions and allow the animal to recover. Aneurysm formation is typically assessed after a period of 8-12 weeks using techniques like magnetic resonance angiography (MRA) or vascular corrosion casting.[1]

Surgical Clipping of the Experimental Aneurysm and Induction of SAH

Objective: To surgically clip the induced aneurysm and subsequently induce a subarachnoid hemorrhage to model the clinical scenario.

Materials:

  • Anesthetized rat with a confirmed cerebral aneurysm

  • Surgical microscope

  • Microsurgical instruments

  • Miniature aneurysm clips

  • Autologous non-heparinized blood

Procedure:

  • Re-anesthetize the rat.

  • Perform a craniotomy to expose the circle of Willis and the previously formed aneurysm.

  • Carefully dissect the arachnoid mater surrounding the aneurysm.

  • Apply a miniature aneurysm clip to the neck of the aneurysm, ensuring complete occlusion of the sac while maintaining patency of the parent artery.

  • Induce SAH. A common method is the endovascular filament model, where a nylon suture is advanced through the internal carotid artery to perforate the anterior cerebral artery.[2] Alternatively, a pre-clipping SAH can be induced by puncturing the aneurysm, followed by clipping. A more controlled method is the injection of autologous blood into the cisterna magna.

  • Close the craniotomy and suture the incision.

This compound Administration Protocol (Rat Model)

This protocol is based on studies of this compound in rat models of SAH.

Objective: To administer this compound to evaluate its efficacy in preventing vasospasm.

Materials:

  • This compound for injection

  • Saline (vehicle control)

  • Infusion pump

Procedure:

  • Treatment Group: Immediately following the induction of SAH and aneurysm clipping, administer a bolus intravenous injection of this compound (e.g., 1 mg/kg body weight).

  • Follow the bolus with a continuous intravenous infusion of this compound (e.g., 1 mg/kg/hr) for the desired study duration (typically up to 7 days).

  • Control Group: Administer an equivalent volume of saline as a vehicle control, following the same bolus and infusion paradigm.

  • Monitor physiological parameters such as cerebral blood flow (using laser Doppler flowmetry), intracranial pressure, and mean arterial blood pressure.

  • Assess neurological outcomes using standardized scoring systems for rodents.

  • At the end of the study period, euthanize the animals and perform histological analysis of the cerebral vasculature to quantify the degree of vasospasm.

Experimental Workflow

Experimental_Workflow cluster_animal_prep Animal Model Preparation cluster_surgical_procedure Surgical Intervention cluster_treatment Treatment & Monitoring cluster_analysis Outcome Analysis Aneurysm_Creation 1. Induce Cerebral Aneurysm in Rat Aneurysm_Confirmation 2. Confirm Aneurysm Formation (8-12 wks) Aneurysm_Creation->Aneurysm_Confirmation Aneurysm_Clipping 3. Surgically Clip Aneurysm Neck Aneurysm_Confirmation->Aneurysm_Clipping SAH_Induction 4. Induce Subarachnoid Hemorrhage (SAH) Aneurysm_Clipping->SAH_Induction Drug_Admin 5. Administer this compound or Vehicle SAH_Induction->Drug_Admin Monitoring 6. Monitor CBF, ICP, MAP & Neurological Score Drug_Admin->Monitoring Histology 7. Histological Assessment of Vasospasm Monitoring->Histology

Caption: Synthesized workflow for evaluating this compound in a clipped aneurysm model.

Quantitative Data Summary

The following tables summarize quantitative data from clinical trials of this compound in patients with aneurysmal subarachnoid hemorrhage who underwent surgical clipping. While this data is from human studies, it provides the most relevant insights into the potential efficacy of this compound in the context of clipped aneurysms.

Table 1: Efficacy of this compound in Reducing Vasospasm and Related Complications in Patients with Clipped Aneurysms
Outcome MeasurePlacebo GroupThis compound 5 mg/hThis compound 10 mg/hRelative Risk Reduction (10 mg/h vs Placebo)
Incidence of Angiographic Vasospasm80.0%38.5%35.3%59%[3]
Vasospasm-Related Cerebral Infarction20.8%3.8%4.2%Significant reduction (p=0.0165)[4]
Vasospasm-Related Morbidity & All-Cause Mortality39.6%-16.2%59%[3]

Data synthesized from studies in Japanese and Korean patients.

Table 2: CONSCIOUS-2 Trial - this compound (5 mg/h) in Clipped Aneurysm Patients
EndpointPlacebo Group (n=383)This compound 5 mg/h (n=764)Relative Risk Reduction (95% CI)p-value
Primary Composite Endpoint*25%21%17% (-4% to 33%)0.10
Poor Functional Outcome (GOSE ≤ 4)25%29%-18% (-45% to 4%)0.10

*Primary composite endpoint included all-cause mortality, vasospasm-related new cerebral infarcts, delayed ischemic neurological deficit due to vasospasm, and rescue therapy for vasospasm.

Discussion and Considerations

The presented protocols provide a framework for preclinical evaluation of this compound in a highly relevant model of surgically clipped aneurysms. It is important to note that the creation of experimental aneurysms in rodents can have variable success rates, and the surgical procedures require significant technical expertise.

The quantitative data from human clinical trials suggests that this compound, particularly at higher doses, can effectively reduce the incidence of angiographic vasospasm and vasospasm-related morbidity and mortality in patients with clipped aneurysms. However, the CONSCIOUS-2 trial with a 5 mg/h dose did not show a statistically significant benefit for the primary endpoint or functional outcome. This highlights the importance of dose-finding studies in preclinical models to optimize the therapeutic window.

Adverse events noted in clinical trials, such as pulmonary complications, hypotension, and anemia, should also be monitored in animal models to fully characterize the safety profile of this compound.

Future preclinical studies should aim to further refine these models to more closely mimic the human condition and to explore the efficacy of this compound in combination with other therapeutic strategies.

References

Application Notes and Protocols: Assessing Clazosentan Efficacy in Rat Models of Subarachnoid Hemorrhage using Laser Doppler Flowmetry

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to utilizing Laser Doppler Flowmetry (LDF) for evaluating the efficacy of Clazosentan, a selective endothelin-A (ET-A) receptor antagonist, in rat models of subarachnoid hemorrhage (SAH). The protocols outlined below are based on established experimental models and provide a framework for preclinical assessment of this compound's effects on cerebral blood flow.

Introduction

Subarachnoid hemorrhage (SAH) is a life-threatening condition often complicated by cerebral vasospasm, a narrowing of the cerebral arteries that can lead to delayed cerebral ischemia.[1] Endothelin-1 (ET-1), a potent vasoconstrictor, is implicated in the pathogenesis of cerebral vasospasm.[2] this compound is a selective ET-A receptor antagonist that has been investigated for its potential to mitigate vasospasm by blocking the action of ET-1.[2]

Laser Doppler Flowmetry (LDF) is a non-invasive optical technique used to continuously monitor microcirculatory blood flow, or perfusion, in real-time.[3][4] It is a valuable tool in preclinical neuroscience research for assessing dynamic changes in cerebral blood flow (CBF) in response to pathological events like SAH and pharmacological interventions such as this compound administration.

Principle of Laser Doppler Flowmetry

LDF operates by illuminating a tissue area with low-power laser light. When this light encounters moving red blood cells, it undergoes a Doppler shift in frequency. The magnitude and frequency distribution of these shifts are proportional to the number and velocity of red blood cells in the sampled volume, providing a continuous, relative measure of tissue perfusion. While LDF provides excellent temporal resolution of relative CBF changes, it does not typically provide absolute blood flow values.

Experimental Applications

This protocol is designed for assessing the prophylactic efficacy of this compound in preventing acute hypoperfusion following SAH in a rat model.

Animal Model: Subarachnoid Hemorrhage in Rats

Two common methods for inducing SAH in rats are the endovascular perforation model and the blood injection model (e.g., cisterna magna injection).

  • Endovascular Perforation Model: This model involves advancing a filament through the internal carotid artery to perforate a cerebral artery, closely mimicking the rupture of an aneurysm.

  • Cisterna Magna Injection Model: This model involves the injection of autologous blood into the cisterna magna, the space between the cerebellum and the medulla oblongata. This method allows for a more controlled volume of hemorrhage.

Quantitative Data Summary

The following tables summarize quantitative data from a key study investigating the effect of this compound on cerebral blood flow (CBF) in a rat model of SAH using LDF.

Table 1: Effect of this compound on Cerebral Blood Flow (CBF) Following Subarachnoid Hemorrhage in Rats

Treatment GroupInitial CBF Reduction (Relative to Baseline)CBF at 3 Hours Post-SAH (Relative to Baseline)
Control (Vehicle)30% ± 20%73% ± 19%
This compound20% ± 9%106% ± 25%

Data adapted from Schubert et al., J Neurosurg, 2008.

Experimental Protocols

Protocol 1: Prophylactic this compound Administration in a Rat SAH Model (Cisterna Magna Injection)

This protocol is adapted from the methodology described by Schubert et al. (2008).

Materials:

  • Male Sprague-Dawley rats (or other appropriate strain)

  • Anesthesia (e.g., isoflurane)

  • Stereotactic frame

  • Laser Doppler Flowmetry system with a probe

  • Ventilator

  • Physiological monitoring equipment (for blood pressure, intracranial pressure (ICP), etc.)

  • This compound

  • Vehicle control (e.g., saline)

  • Syringes and infusion pump

  • Surgical instruments

Procedure:

  • Animal Preparation:

    • Anesthetize the rat and place it in a stereotactic frame.

    • Maintain body temperature using a heating pad.

    • Intubate and mechanically ventilate the animal.

    • Cannulate the femoral artery and vein for blood pressure monitoring and drug administration, respectively.

  • Surgical Preparation and LDF Probe Placement:

    • Perform a midline scalp incision to expose the skull.

    • Create a cranial window over the cortical area of interest.

    • Stereotactically place the LDF probe over the cranial window to allow for online recording of CBF.

  • Baseline Recordings:

    • Record baseline CBF, mean arterial blood pressure (MABP), and ICP for at least 30 minutes prior to SAH induction.

  • This compound Administration:

    • Treatment Group: 30 minutes before SAH induction, administer a bolus injection of this compound (1 mg/kg body weight) via the femoral vein, followed by a continuous infusion of 1 mg/kg/hr until the end of the experiment.

    • Control Group: Administer an equivalent volume of vehicle (saline solution) using the same administration schedule.

  • Induction of Subarachnoid Hemorrhage:

    • Position the rat in a prone position with the head flexed.

    • Perform a sterile surgical exposure of the cisterna magna.

    • Inject 0.5 mL of non-heparinized arterial blood (previously drawn from a donor rat or the subject animal) into the cisterna magna over 60 seconds.

  • Post-SAH Monitoring:

    • Continuously record CBF, MABP, and ICP for a predetermined period (e.g., 3 hours) following SAH induction.

  • Data Analysis:

    • Express LDF-measured CBF as a percentage of the pre-SAH baseline.

    • Compare the time course of CBF changes between the this compound-treated and control groups.

Protocol 2: Alternative this compound Dosing Regimen

This protocol is based on a study by Hänggi et al. (2011) which used a different dosing regimen for this compound, although LDF was not the primary outcome measure. This can be adapted for LDF studies.

This compound Administration:

  • Treatment Group: Administer a 10 mg/kg bolus of this compound intravenously 1 hour after SAH induction, followed by a continuous infusion of 1 mg/kg/h using an osmotic pump.

  • Control Group: Administer a vehicle control on the same schedule.

Visualizations

Signaling Pathway of Endothelin-1 and the Effect of this compound

Endothelin_Signaling cluster_Vascular_Smooth_Muscle_Cell Vascular Smooth Muscle Cell cluster_Intervention Pharmacological Intervention ET1 Endothelin-1 (ET-1) ETAR Endothelin-A Receptor (ET-A) ET1->ETAR PLC Phospholipase C (PLC) ETAR->PLC Activates IP3 IP3 PLC->IP3 DAG DAG PLC->DAG Ca_release Ca²⁺ Release (from SR) IP3->Ca_release Ca_influx Ca²⁺ Influx DAG->Ca_influx Contraction Vasoconstriction Ca_release->Contraction Ca_influx->Contraction This compound This compound This compound->ETAR Blocks

Caption: Endothelin-1 signaling pathway leading to vasoconstriction and its inhibition by this compound.

Experimental Workflow

Experimental_Workflow cluster_Preparation Preparation cluster_Experiment Experiment cluster_Analysis Data Analysis A Animal Anesthesia & Stereotactic Fixation B Surgical Preparation (Cranial Window, Cannulation) A->B C LDF Probe Placement B->C D Baseline LDF & Physiological Recordings C->D E This compound / Vehicle Administration (Prophylactic) D->E F Induction of Subarachnoid Hemorrhage (SAH) E->F G Post-SAH LDF & Physiological Monitoring F->G H Data Acquisition & Processing G->H I Statistical Analysis (Comparison between groups) H->I J Interpretation of Results I->J

Caption: Experimental workflow for assessing this compound efficacy using Laser Doppler Flowmetry.

References

Application Notes and Protocols for the Administration of Clazosentan in Preclinical Subarachnoid Hemorrhage Models

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Clazosentan is a selective endothelin-A (ETA) receptor antagonist that has been investigated for its potential to prevent cerebral vasospasm, a common and serious complication of subarachnoid hemorrhage (SAH). These application notes provide detailed protocols for the administration of this compound in established preclinical models of SAH, aiding researchers in the evaluation of its therapeutic efficacy.

Mechanism of Action

Following subarachnoid hemorrhage, the potent vasoconstrictor endothelin-1 (ET-1) is released, which binds to ETA receptors on vascular smooth muscle cells, leading to intense and prolonged cerebral vasospasm. This compound competitively antagonizes the binding of ET-1 to the ETA receptor, thereby inhibiting this vasoconstrictive signaling cascade and promoting vasodilation.[1]

Endothelin-1 Signaling Pathway in Cerebral Vasospasm

ET1_Pathway cluster_SAH Subarachnoid Hemorrhage cluster_Endothelium Endothelial Cell cluster_SmoothMuscle Vascular Smooth Muscle Cell SAH SAH Blood_breakdown Blood Breakdown Products (e.g., Oxy-Hb) SAH->Blood_breakdown ET1_release Endothelin-1 (ET-1) Release Blood_breakdown->ET1_release ETA_Receptor ETA Receptor ET1_release->ETA_Receptor ET-1 Gq_activation Gq Protein Activation ETA_Receptor->Gq_activation PLC_activation PLC Activation Gq_activation->PLC_activation IP3_DAG IP3 & DAG Increase PLC_activation->IP3_DAG Ca_release Intracellular Ca²⁺ Release IP3_DAG->Ca_release Vasoconstriction Vasoconstriction (Cerebral Vasospasm) Ca_release->Vasoconstriction This compound This compound This compound->ETA_Receptor Antagonism

Caption: this compound blocks the ET-1 signaling cascade.

Preclinical Subarachnoid Hemorrhage Models

Two commonly utilized preclinical models for studying SAH are the endovascular perforation model and the blood injection model.

Endovascular Perforation Model in Rats

This model simulates aneurysmal rupture by perforating a cerebral artery, closely mimicking the initial insult in clinical SAH.

Experimental Protocol:

  • Anesthesia and Preparation: Anesthetize the rat (e.g., with isoflurane or a ketamine/xylazine cocktail) and place it in a supine position. Make a midline cervical incision to expose the common carotid artery (CCA), external carotid artery (ECA), and internal carotid artery (ICA).

  • Filament Insertion: Ligate the distal ECA and insert a sharpened monofilament suture (e.g., 4-0 nylon) into the ECA stump.

  • Vessel Perforation: Advance the filament through the ICA to the circle of Willis, where it perforates the anterior cerebral artery or the bifurcation of the internal carotid artery. Successful perforation is often indicated by a sudden increase in intracranial pressure (ICP) and a decrease in cerebral blood flow (CBF).

  • Filament Withdrawal and Closure: After a brief period (e.g., 10-20 seconds), withdraw the filament and ligate the ECA stump. Close the incision in layers.

  • Post-operative Care: Provide post-operative analgesia and monitor the animal for neurological deficits.

Cisterna Magna Blood Injection Model in Mice

This model induces SAH by injecting autologous blood into the cisterna magna, allowing for precise control over the volume of hemorrhage.

Experimental Protocol:

  • Anesthesia and Positioning: Anesthetize the mouse (e.g., with isoflurane) and place it in a stereotactic frame with the head flexed downwards.

  • Blood Collection: Collect fresh arterial blood from a donor mouse.

  • Injection: Puncture the atlanto-occipital membrane with a fine-gauge needle (e.g., 30-gauge) attached to a Hamilton syringe. Slowly inject a specific volume of blood (e.g., 50-100 µL) into the cisterna magna. A double-injection model can also be used, where a second injection is performed 24-48 hours after the first to mimic re-bleeding.

  • Post-injection Care: Keep the mouse in a head-down position for a few minutes to facilitate blood distribution. Suture the incision and provide post-operative care, including analgesia and monitoring.

Administration of this compound

This compound is typically administered intravenously as a continuous infusion.

Vehicle Formulation

This compound is highly soluble in aqueous solutions.[2] For preclinical studies, it can be dissolved in sterile saline (0.9% NaCl).

Experimental Workflow for this compound Administration

Clazosentan_Workflow SAH_Induction SAH Induction (e.g., Endovascular Perforation or Cisterna Magna Injection) Animal_Randomization Animal Randomization SAH_Induction->Animal_Randomization Treatment_Group This compound Treatment Group Animal_Randomization->Treatment_Group Vehicle_Group Vehicle Control Group Animal_Randomization->Vehicle_Group IV_Administration Intravenous Administration (Bolus + Continuous Infusion) Treatment_Group->IV_Administration Vehicle_Group->IV_Administration Monitoring Physiological Monitoring (e.g., CBF, ICP, MAP) IV_Administration->Monitoring Outcome_Assessment Outcome Assessment Monitoring->Outcome_Assessment Vasospasm_Analysis Vasospasm Analysis (e.g., Angiography, Histology) Outcome_Assessment->Vasospasm_Analysis Neurological_Scoring Neurological Scoring Outcome_Assessment->Neurological_Scoring Data_Analysis Data Analysis and Comparison Vasospasm_Analysis->Data_Analysis Neurological_Scoring->Data_Analysis

Caption: Experimental workflow for evaluating this compound.

Dosing and Administration Protocols

The following tables summarize dosing regimens from preclinical studies.

Table 1: this compound Dosing in a Rat SAH Model [1]

ParameterDetails
Animal Model Rat pre-chiasmatic cistern blood injection
Route of Administration Intravenous (jugular vein)
Dosing Regimen 10 mg/kg bolus followed by a continuous infusion of 1 mg/kg/h
Timing of Administration 1 hour post-SAH induction
Vehicle Not specified, likely saline
Key Outcomes Reduced large-artery vasospasm

Table 2: this compound Dosing in a Canine SAH Model

ParameterDetails
Animal Model Dog double-hemorrhage model
Route of Administration Intravenous
Dosing for Vasospasm Reversal 3 mg/kg
Dosing for Vasospasm Prevention 20 mg/kg/day
Key Outcomes Dose-dependent prevention and reversal of cerebral vasospasm

Table 3: this compound Dosing in a Rat Traumatic Brain Injury Model [3]

ParameterDetails
Animal Model Rat weight acceleration impact
Route of Administration Intravenous
Dosing Regimen Single 1.0 mg/kg injection
Timing of Administration 30 minutes post-injury
Vehicle 0.9% Saline
Key Outcomes Ameliorated hypoperfusion and improved behavioral outcome

Outcome Measures

To assess the efficacy of this compound, the following outcome measures are commonly used:

  • Angiographic Assessment of Vasospasm: Digital subtraction angiography (DSA) can be used to measure the diameter of cerebral arteries before and after SAH and treatment.

  • Histological Analysis: Post-mortem analysis of brain tissue can be used to assess neuronal damage and the extent of vasospasm.

  • Cerebral Blood Flow (CBF) Measurement: Techniques such as laser Doppler flowmetry can be used to monitor changes in CBF.

  • Neurological Scoring: Standardized scoring systems can be used to assess motor and sensory function, as well as behavioral changes.

  • Intracranial Pressure (ICP) and Mean Arterial Pressure (MAP): Continuous monitoring of ICP and MAP provides critical physiological data.

Conclusion

The administration of this compound in preclinical SAH models is a valuable approach for investigating its therapeutic potential in mitigating cerebral vasospasm. The protocols and data presented here provide a framework for researchers to design and execute robust preclinical studies. Careful consideration of the animal model, dosing regimen, and outcome measures is crucial for obtaining reliable and translatable results.

References

In Vitro Assays for Testing Clazosentan Activity on Cerebral Arteries: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Clazosentan is a selective endothelin-1 (ET-1) type A (ETA) receptor antagonist that has been investigated for the treatment of cerebral vasospasm, a major complication following aneurysmal subarachnoid hemorrhage (aSAH).[1][2] ET-1 is a potent endogenous vasoconstrictor peptide, and its binding to ETA receptors on vascular smooth muscle cells in cerebral arteries triggers a signaling cascade leading to vasoconstriction.[3][4] this compound competitively inhibits this interaction, thereby preventing or reversing the narrowing of cerebral arteries.[5]

These application notes provide detailed protocols for two key in vitro assays used to characterize the pharmacological activity of this compound on isolated cerebral arteries: Wire Myography for measuring isometric tension and Calcium Imaging for assessing intracellular calcium dynamics.

Data Presentation: Pharmacological Activity of this compound

The following table summarizes the quantitative data on the inhibitory potency of this compound on ET-1-induced contractions in isolated rat basilar arteries. The pA2 value is a measure of the affinity of a competitive antagonist for its receptor. A higher pA2 value indicates a higher affinity.

AgonistPreparationEndotheliumpA2 ValueReference
Endothelin-1 (ET-1)Rat Basilar ArteryWith (E+)7.8
Endothelin-1 (ET-1)Rat Basilar ArteryWithout (E-)8.6
Big Endothelin-1Rat Basilar ArteryWith (E+)8.6
Big Endothelin-1Rat Basilar ArteryWithout (E-)8.3

Signaling Pathways

The following diagrams illustrate the endothelin-1 signaling pathway leading to vasoconstriction and the mechanism of action of this compound.

ET1_Signaling_Pathway ET1 Endothelin-1 (ET-1) ETAR ETA Receptor ET1->ETAR Binds Gq11 Gq/11 Protein ETAR->Gq11 Activates This compound This compound This compound->ETAR Blocks PLC Phospholipase C (PLC) Gq11->PLC Activates RhoA RhoA Gq11->RhoA Activates (via RhoGEF) PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG SR Sarcoplasmic Reticulum (SR) IP3->SR Acts on IP3R PKC Protein Kinase C (PKC) DAG->PKC Activates Ca2_release Ca²⁺ Release SR->Ca2_release Contraction Vasoconstriction Ca2_release->Contraction Initiates PKC->Contraction Contributes to ROCK ROCK RhoA->ROCK Activates MLCP_inhibition MLCP Inhibition ROCK->MLCP_inhibition MLCP_inhibition->Contraction Enhances Experimental_Workflow start Start isolate Isolate Cerebral Artery (e.g., Basilar Artery) start->isolate mount Mount Artery Rings in Wire Myograph isolate->mount equilibrate Equilibrate and Normalize Tension mount->equilibrate pre_incubate Pre-incubate with this compound (or Vehicle) equilibrate->pre_incubate stimulate Cumulative Addition of ET-1 pre_incubate->stimulate record Record Isometric Tension stimulate->record analyze Analyze Data (Construct Concentration-Response Curves, Calculate pA2) record->analyze end End analyze->end

References

Application Notes and Protocols: Clazosentan for the Prevention of Delayed Cerebral Ischemia

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Clazosentan is a selective endothelin receptor antagonist that has been investigated for its potential to prevent delayed cerebral ischemia (DCI) following aneurysmal subarachnoid hemorrhage (aSAH).[1][2] DCI is a serious complication of aSAH, often attributed to cerebral vasospasm, which is the narrowing of cerebral arteries.[1] This can lead to significant neurological deficits and poor clinical outcomes.[1] Endothelin-1 (ET-1), a potent vasoconstrictor, is believed to play a crucial role in the pathophysiology of cerebral vasospasm.[1] this compound specifically targets the endothelin-A (ETA) receptor, thereby inhibiting the vasoconstrictive effects of ET-1. These application notes provide a comprehensive overview of this compound, including its mechanism of action, pharmacokinetic profile, clinical trial data, and relevant experimental protocols.

Mechanism of Action

This compound is a selective antagonist of the endothelin-A (ETA) receptor. Following a subarachnoid hemorrhage, the concentration of ET-1 increases in the cerebrospinal fluid, leading to the binding of ET-1 to ETA receptors on vascular smooth muscle cells. This interaction triggers a signaling cascade that results in vasoconstriction. By competitively inhibiting the binding of ET-1 to ETA receptors, this compound prevents the contraction of smooth muscle cells in the cerebral arteries, thus mitigating vasospasm-induced ischemia. The selectivity of this compound for ETA receptors over ETB receptors is a key feature, as ETB receptors are involved in the clearance of ET-1 and the release of vasodilators like nitric oxide.

cluster_0 Post-aSAH Pathophysiology cluster_1 Therapeutic Intervention SAH Aneurysmal Subarachnoid Hemorrhage (aSAH) ET1 Increased Endothelin-1 (ET-1) in CSF SAH->ET1 ETA ET-1 binds to ETA Receptor (on Vascular Smooth Muscle) ET1->ETA Vasoconstriction Vasoconstriction ETA->Vasoconstriction DCI Delayed Cerebral Ischemia (DCI) Vasoconstriction->DCI This compound This compound Block Blocks ET-1 Binding This compound->Block Block->ETA Prevention Prevention of Vasoconstriction Block->Prevention

Caption: Mechanism of Action of this compound in Preventing DCI.

Pharmacokinetics and Pharmacodynamics

The pharmacokinetic profile of this compound is characterized by dose-proportional exposure and an elimination process that is independent of drug-metabolizing enzymes. Its disposition is mainly dependent on the hepatic uptake transporter organic anion transport polypeptide 1B1/1B3.

Table 1: Pharmacokinetic Parameters of this compound

ParameterValueReference
Clearance42.2 L/h (95% CI: 36.6, 48.7)
Volume of Distribution32.4 L (95% CI: 27.0, 38.8)
Half-life6-10 minutes (rapid disposition phase)

Clinical Efficacy in Prevention of Delayed Cerebral Ischemia

Several clinical trials have evaluated the efficacy and safety of this compound for the prevention of DCI. The CONSCIOUS-1 trial was a dose-finding study that demonstrated a significant reduction in angiographic vasospasm. Subsequent phase 3 trials, CONSCIOUS-2 and CONSCIOUS-3, investigated the effect of this compound on clinical outcomes. The REACT study further assessed the efficacy of this compound in a high-risk population.

Table 2: Summary of Key Clinical Trials of this compound for DCI Prevention

TrialPhasePatient PopulationTreatment ArmsPrimary EndpointKey FindingsReference
CONSCIOUS-1 2b413 patients with aSAHPlacebo, this compound 1 mg/h, 5 mg/h, 15 mg/hModerate or severe angiographic vasospasmDose-dependent reduction in vasospasm (66% in placebo vs. 23% in 15 mg/h group; p<0.0001).
CONSCIOUS-2 31157 patients with aSAH secured by clippingPlacebo, this compound 5 mg/hVasospasm-related morbidity and all-cause mortalityNo significant effect on the primary endpoint (17% relative risk reduction, p=0.1).
CONSCIOUS-3 3577 patients with aSAH secured by coilingPlacebo, this compound 5 mg/h, 15 mg/hVasospasm-related morbidity and all-cause mortality15 mg/h dose significantly reduced the primary endpoint (15% vs. 27% in placebo; p=0.007). No improvement in overall clinical outcome (GOSE).
REACT 3409 patients with aSAH and thick, diffuse clotPlacebo, this compound 15 mg/hClinical deterioration due to DCINo significant effect on the primary endpoint (15.8% in this compound group vs. 17.2% in placebo group; p=0.734).

Safety and Tolerability

The most frequently reported adverse events associated with this compound are consistent with its vasodilatory mechanism of action.

Table 3: Common Adverse Events Associated with this compound

Adverse EventFrequencyReference
Pulmonary ComplicationsMore common than placebo
HypotensionMore common than placebo
AnemiaMore common than placebo
HeadacheCommonly reported
Nausea and VomitingCommonly reported
Nasal CongestionCommonly reported

Experimental Protocols

Protocol 1: In Vitro Assessment of Endothelin Receptor Antagonism

This protocol describes a method for functionally assessing the antagonism of ET-1-induced vasoconstriction in isolated arteries.

Materials:

  • Human isolated pulmonary or radial artery segments

  • Organ baths for isometric force measurement

  • Endothelin-1 (ET-1)

  • This compound

  • Krebs-Henseleit solution

Procedure:

  • Mount ring segments of human isolated pulmonary or radial arteries in organ baths for isometric force measurement.

  • Construct single concentration-contraction curves to ET-1 in the absence or presence of varying concentrations of this compound.

  • Measure the competitive rightward shifts in the ET-1 concentration-response curves to determine the antagonist's potency (pKB value).

cluster_0 Preparation cluster_1 Experiment cluster_2 Analysis Tissue Isolate Human Artery Segments Mount Mount in Organ Baths for Isometric Force Measurement Tissue->Mount Control Construct ET-1 Concentration-Response Curve (Control) Mount->Control Treatment Construct ET-1 Concentration-Response Curve with this compound Mount->Treatment Compare Compare Response Curves Control->Compare Treatment->Compare pKB Calculate pKB Value (Antagonist Potency) Compare->pKB

Caption: Workflow for In Vitro Functional Assay of this compound.
Protocol 2: Preclinical Evaluation in a Rat Model of Subarachnoid Hemorrhage

This protocol outlines a method for studying the effects of this compound in a rat model of SAH.

Animal Model:

  • Sprague-Dawley rats

Procedure:

  • Induce SAH by injecting 300 µl of non-heparinized autologous blood into the pre-chiasmatic cistern.

  • Administer this compound (e.g., 10 mg/kg bolus followed by a continuous infusion of 1 mg/kg/h) or a vehicle control intravenously 1 hour after SAH.

  • Monitor physiological parameters such as intracranial pressure and mean arterial blood pressure.

  • Assess outcomes such as:

    • Angiographic vasospasm

    • Cerebral blood flow using laser Doppler flowmetry

    • Neuronal cell death

    • Microthromboembolism

Conclusion

This compound has demonstrated a significant and dose-dependent effect in reducing angiographic vasospasm following aSAH. However, this has not consistently translated into improved long-term clinical outcomes in phase 3 trials. The safety profile is characterized by adverse events related to its vasodilatory properties. Further research may be needed to identify specific patient populations that could benefit most from this compound therapy and to better understand the complex pathophysiology of DCI beyond large-vessel vasospasm. The provided protocols offer a framework for continued preclinical and in vitro investigation of this compound and other endothelin receptor antagonists.

Rationale Rationale for this compound Use SAH aSAH leads to ET-1 Release Rationale->SAH Vasospasm ET-1 causes Vasospasm SAH->Vasospasm DCI Vasospasm contributes to DCI Vasospasm->DCI This compound This compound blocks ET-1 action Vasospasm->this compound PreventDCI Hypothesis: This compound prevents DCI DCI->PreventDCI This compound->PreventDCI

Caption: Logical Rationale for this compound in DCI Prevention.

References

Troubleshooting & Optimization

Clazosentan Clinical Trials: A Technical Resource for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with a comprehensive overview of adverse events associated with clazosentan as observed in randomized controlled trials (RCTs). The information is presented in a question-and-answer format to directly address potential issues and queries that may arise during experimental design and execution.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

Q1: What are the most frequently reported adverse events associated with this compound in major RCTs?

A1: The most consistently reported treatment-emergent adverse events in the CONSCIOUS-2, CONSCIOUS-3, and REACT trials were pulmonary complications (including pulmonary edema and pleural effusion), hypotension, and anemia. These events occurred more frequently in patients receiving this compound compared to placebo.[1][2][3]

Q2: Is there a dose-dependent relationship for the primary adverse events?

A2: Yes, data from the CONSCIOUS-3 trial suggests a dose-dependent increase in the incidence of certain adverse events. For example, hypotension was reported more frequently in the 15 mg/h this compound group compared to the 5 mg/h group.[4][5]

Q3: What were the specific protocols for monitoring for these adverse events in the clinical trials?

A3: While specific protocols varied slightly between trials, they generally involved intensive monitoring in a neurocritical care setting. For instance, the REACT trial utilized specific "Patient Management Guidelines" to standardize care. Key monitoring strategies included:

  • Hemodynamic Monitoring: Continuous intra-arterial blood pressure monitoring was standard. Central venous catheters were also used for hemodynamic monitoring.

  • Respiratory Monitoring: Close monitoring of respiratory status, including oxygen saturation, was performed. Chest X-rays were conducted to investigate suspected pulmonary complications.

  • Laboratory Monitoring: Regular complete blood counts were performed to monitor for anemia.

Q4: How was hypotension managed in patients receiving this compound during these trials?

A4: The management of hypotension in the context of subarachnoid hemorrhage (SAH) requires a careful balance between maintaining adequate cerebral perfusion and managing systemic blood pressure. In the REACT trial, patient management guidelines recommended temporarily interrupting the study drug infusion if the target blood pressure could not be achieved. General guidelines for SAH recommend maintaining euvolemia with isotonic fluids and, in some cases, using vasopressors like phenylephrine or norepinephrine to maintain cerebral perfusion pressure.

Q5: What strategies were in place for managing pulmonary complications like edema and fluid retention?

A5: Management of pulmonary edema in neurocritical care focuses on supportive care while addressing the underlying cause. In the this compound trials, if pulmonary complications were suspected, the study drug could be temporarily discontinued. Management strategies likely included:

  • Fluid Management: Careful fluid balance to achieve euvolemia (a normal blood fluid volume) is a key principle in managing SAH patients to avoid complications like pulmonary edema.

  • Respiratory Support: This could range from supplemental oxygen to mechanical ventilation with positive end-expiratory pressure (PEEP) to improve oxygenation.

  • Diuretics: In cases of fluid overload contributing to pulmonary edema, diuretics may have been used cautiously, with close monitoring of intravascular volume.

Q6: What criteria were used to define and monitor for anemia in the this compound trials?

A6: While the specific thresholds for transfusion were not detailed in the readily available trial documents, standard neurocritical care practice involves regular monitoring of hemoglobin and hematocrit. Transfusion decisions are typically based on the overall clinical picture, including evidence of end-organ ischemia, rather than a single hemoglobin value.

Data on Adverse Events from Key Randomized Controlled Trials

The following tables summarize the incidence of key adverse events reported in the CONSCIOUS-2, CONSCIOUS-3, and REACT trials.

Table 1: Incidence of Key Adverse Events in the CONSCIOUS-2 Trial

Adverse EventThis compound 5 mg/h (n=768)Placebo (n=389)
Lung ComplicationsMore FrequentLess Frequent
AnemiaMore FrequentLess Frequent
HypotensionMore FrequentLess Frequent

Source: Macdonald R.L., et al. (2011). The Lancet Neurology.

Table 2: Incidence of Key Adverse Events in the CONSCIOUS-3 Trial

Adverse EventPlacebo (n=189)This compound 5 mg/h (n=194)This compound 15 mg/h (n=188)
Lung Complications21%36%37%
Anemia10%13%13%
Hypotension7%11%16%

Source: Macdonald R.L., et al. (2012). Stroke.

Table 3: Incidence of Key Adverse Events in the REACT Trial

Adverse EventThis compound 15 mg/h (n=207)Placebo (n=199)
Lung Complications25.6%10.6%
Edema/Fluid Retention19.8%4.0%
Hypotension10.1%4.0%

Source: Mayer S.A., et al. (2024). Journal of Neurosurgery.

Experimental Protocols & Methodologies

The safety and efficacy of this compound were evaluated in prospective, multicenter, double-blind, randomized, placebo-controlled, parallel-group phase 3 studies.

Patient Population: The trials enrolled adult patients with aneurysmal subarachnoid hemorrhage (aSAH) who had their aneurysm secured by either surgical clipping or endovascular coiling. The REACT study specifically enrolled patients with a high clot burden on their initial CT scan, a known risk factor for vasospasm.

Treatment Administration: this compound or a matching placebo was administered as a continuous intravenous infusion for up to 14 days following the aSAH. This was in addition to the standard of care, which typically included oral nimodipine.

Safety Monitoring:

  • An Independent Data Monitoring Committee was responsible for reviewing unblinded safety and efficacy data at regular intervals.

  • A Critical Events Committee centrally adjudicated primary endpoint events to ensure consistency in interpretation across study sites.

  • Adverse events were coded using the Medical Dictionary for Regulatory Activities (MedDRA) .

  • The trials were conducted in intensive care units where continuous monitoring of vital signs and neurological status was possible.

Visualizing Experimental Workflows

The following diagram illustrates a generalized workflow for the monitoring and management of hypotension in a patient receiving this compound within a clinical trial setting, based on the principles outlined in the trial protocols and general neurocritical care guidelines.

Clazosentan_Hypotension_Management Start Patient on this compound Infusion Monitor Continuous Arterial Blood Pressure Monitoring Start->Monitor Check_SBP Systolic Blood Pressure ≤ 90 mmHg? Monitor->Check_SBP Check_SBP->Monitor No Assess Assess for other causes: - Hypovolemia - Sedation effects - Cardiac dysfunction Check_SBP->Assess Yes Fluid_Challenge Administer Isotonic Fluid Bolus Assess->Fluid_Challenge Check_Response Blood Pressure Improved? Fluid_Challenge->Check_Response Interrupt_Infusion Temporarily Interrupt This compound Infusion (per protocol) Check_Response->Interrupt_Infusion No Continue_Monitoring Continue Close Monitoring Check_Response->Continue_Monitoring Yes Vasopressor Initiate/Titrate Vasopressors (e.g., Norepinephrine) to maintain Cerebral Perfusion Pressure Interrupt_Infusion->Vasopressor Reassess_this compound Re-evaluate this compound Infusion Status Vasopressor->Reassess_this compound Reassess_this compound->Continue_Monitoring

Caption: Workflow for Hypotension Management.

References

Managing hypotension as a side effect of Clazosentan infusion

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides troubleshooting assistance and frequently asked questions for researchers, scientists, and drug development professionals utilizing Clazosentan infusion in experimental settings, with a specific focus on the management of hypotension.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of action for this compound?

A1: this compound is a selective endothelin-A (ETA) receptor antagonist.[1][2] Endothelin-1 (ET-1), a potent endogenous vasoconstrictor, binds to ETA receptors on vascular smooth muscle cells to mediate vasoconstriction.[2][3] By selectively blocking these ETA receptors, this compound inhibits ET-1-induced vasoconstriction, leading to vasodilation.[1] This vasodilation is the intended therapeutic effect for preventing conditions like cerebral vasospasm but is also the direct cause of its common side effect, hypotension.

Q2: Why does this compound infusion cause hypotension?

A2: The vasodilatory effect of this compound is not limited to a specific vascular bed. By antagonizing ETA receptors throughout the systemic vasculature, this compound can lead to a generalized decrease in peripheral vascular resistance. This systemic vasodilation results in a drop in mean arterial pressure (MAP), which is observed as hypotension. The effect is a direct consequence of its mechanism of action.

Q3: Is the hypotensive effect of this compound dose-dependent?

A3: Clinical data suggests a relationship between the dose of this compound and its therapeutic effect on vasospasm, with higher doses (10-15 mg/h) showing more significant benefit. However, the incidence of side effects like hypotension does not appear to have a clear dose-dependent relationship in some major clinical studies. Nonetheless, researchers should anticipate a higher risk of significant hemodynamic changes at higher infusion rates.

Q4: What are other common side effects to be aware of during this compound infusion?

A4: Besides hypotension, other frequently reported adverse events in clinical trials include lung complications (such as pulmonary edema and pleural effusion), anemia, and fluid retention. Careful fluid management is critical, as excessive fluid administration to counteract hypotension can exacerbate fluid retention and pulmonary complications.

Troubleshooting Guide: Managing Hypotension

Issue: A significant drop in Mean Arterial Pressure (MAP) is observed after initiating this compound infusion.

This guide provides a stepwise approach to identifying, assessing, and managing hypotension during your experiment.

Step 1: Prophylactic Measures & Baseline Monitoring

Question: How can I prepare my experimental setup to mitigate or quickly respond to hypotension?

Answer:

  • Establish Baseline: Ensure a stable hemodynamic baseline is established and recorded for at least 30-60 minutes before starting the this compound infusion.

  • Continuous Monitoring: Implement continuous, real-time arterial blood pressure monitoring. The gold standard for animal models is an implanted telemetry system or a fluid-filled catheter connected to a pressure transducer (e.g., in the carotid or femoral artery). Non-invasive methods like tail-cuff plethysmography can be used for periodic checks but are not suitable for detecting acute changes during an infusion.

  • IV Access: Secure at least two intravenous access points: one for the this compound infusion and a separate, dedicated line for potential administration of fluids or vasopressors.

  • Prepare Emergency Agents: Have isotonic crystalloid fluids (e.g., 0.9% saline) and a vasopressor agent (e.g., norepinephrine, phenylephrine) diluted and ready for immediate administration.

Step 2: Identification and Initial Response

Question: What should I do at the first sign of hypotension?

Answer:

  • Confirm the Reading: Verify the hypotensive reading is not an artifact (e.g., check the catheter line for bubbles or kinks).

  • Assess Severity: Define a hypotension threshold for your specific model and experimental goals (e.g., a drop in MAP > 20-25% from baseline).

  • Pause or Reduce Infusion: If hypotension is confirmed and exceeds the defined threshold, consider reducing the this compound infusion rate by 25-50% or pausing the infusion temporarily to assess the hemodynamic response.

  • Administer Fluid Bolus: If the subject is not at risk for fluid overload, administer a small, controlled bolus of isotonic crystalloid (e.g., 5-10 mL/kg over 10-15 minutes) while continuously monitoring the blood pressure response.

Step 3: Pharmacological Intervention

Question: When should I consider using vasopressors, and which ones are appropriate?

Answer: If hypotension persists or is severe despite a fluid challenge and a reduction in the infusion rate, pharmacological support is necessary.

  • Initiate Vasopressor Support: Start a continuous infusion of a vasopressor. Norepinephrine is often a first-line choice as it provides both alpha- and beta-adrenergic stimulation, increasing vascular resistance and cardiac output. Phenylephrine, a pure alpha-agonist, can also be effective in increasing systemic vascular resistance.

  • Titrate to Effect: Begin the vasopressor infusion at a low dose and titrate upwards every 3-5 minutes to achieve the target MAP, using the minimum effective dose.

  • Monitor Closely: Continue to closely monitor blood pressure, heart rate, and other relevant physiological parameters.

Quantitative Data Summary

The incidence of hypotension associated with this compound has been documented in several key clinical trials.

Study / Trial This compound Dose Incidence of Hypotension in this compound Group Incidence of Hypotension in Placebo Group Reference
CONSCIOUS-25 mg/hMore common than placebo (specific % not stated)Less common than treatment group
CONSCIOUS-315 mg/hMore common than placebo (specific % not stated)Less common than treatment group
Japanese Phase 3 Trials10 mg/h3.8%N/A (Compared to conventional treatment)
Meta-AnalysisVarious DosesIncreased risk vs. placebo (RR=1.59 for all AEs)Baseline

Note: The reported incidence can vary based on study design, patient population, and monitoring protocols.

Experimental Protocols

Protocol 1: General this compound Infusion and Hemodynamic Monitoring in a Rodent Model

Objective: To administer a continuous intravenous infusion of this compound while monitoring arterial blood pressure to assess for and manage hypotension.

Materials:

  • This compound solution of desired concentration

  • Infusion pump

  • Intravenous catheter (e.g., jugular vein)

  • Arterial catheter (e.g., carotid or femoral artery) connected to a pressure transducer and data acquisition system

  • Isotonic saline (0.9% NaCl)

  • Norepinephrine solution (e.g., 4 µg/mL)

  • Anesthetized or conscious, freely moving rodent model with surgically implanted catheters.

Methodology:

  • Animal Preparation: Anesthetize the animal or, for chronic studies, use a previously catheterized and recovered animal. Connect the arterial line to the transducer and the IV line to the infusion pump.

  • Baseline Recording: Allow the animal to stabilize. Record baseline MAP, systolic pressure, diastolic pressure, and heart rate continuously for at least 30 minutes. The baseline MAP should be stable (e.g., <10% variation).

  • Initiate this compound Infusion: Begin the this compound infusion at the target dose (e.g., 1-5 mg/kg/h, adjust as needed for specific experimental aims).

  • Continuous Monitoring: Monitor the arterial pressure waveform and digital readouts in real-time. Record data continuously.

  • Hypotension Management:

    • If MAP decreases by more than 20% from the stable baseline, first confirm the patency of the arterial line.

    • Reduce the this compound infusion rate by 50%.

    • If hypotension persists for more than 5 minutes, administer a 2 mL/kg bolus of warm isotonic saline via the second IV line over 5-10 minutes.

    • If MAP remains below the threshold, begin a continuous infusion of norepinephrine at 0.1 µg/kg/min.

    • Titrate the norepinephrine infusion rate up by 0.1 µg/kg/min every 3-5 minutes until the target MAP is restored.

  • Data Logging: Log all events, including the start of infusion, any changes in infusion rate, and the administration times and doses of all fluids and vasopressors.

  • Post-Infusion: After the planned infusion period, gradually wean the vasopressor (if used), followed by the this compound infusion. Continue to monitor the animal until hemodynamics return to a stable baseline.

Visualizations

Signaling Pathway of this compound-Induced Vasodilation

Clazosentan_Mechanism cluster_vessel Vascular Smooth Muscle Cell ETA ETA Receptor Contraction Ca2+ Influx & Myosin Activation ETA->Contraction Activates Hypotension Vasodilation (Potential Hypotension) ETA->Hypotension Blockade leads to Vasoconstriction Vasoconstriction (Increased BP) Contraction->Vasoconstriction ET1 Endothelin-1 (ET-1) ET1->ETA Binds This compound This compound This compound->ETA Blocks

Caption: Mechanism of this compound-induced vasodilation and potential hypotension.

Experimental Workflow for Hypotension Management

Hypotension_Workflow Start Start Experiment Setup Establish IV/Arterial Lines & Prepare Agents Start->Setup Baseline Record Stable Baseline BP (30 min) Setup->Baseline Infuse Begin this compound Infusion Baseline->Infuse Monitor Continuously Monitor MAP Infuse->Monitor Hypo_Check MAP < 80% of Baseline? Monitor->Hypo_Check Every 1-2 min Continue_Exp Continue Experiment with Adjusted Parameters Monitor->Continue_Exp At end of infusion period Hypo_Check->Monitor No Reduce_Rate Reduce this compound Infusion Rate by 50% Hypo_Check->Reduce_Rate Yes Fluid_Bolus Administer Isotonic Fluid Bolus (5-10 mL/kg) Reduce_Rate->Fluid_Bolus Recheck_MAP MAP Still Low? Fluid_Bolus->Recheck_MAP Recheck_MAP->Monitor No (Stable) Vasopressor Start & Titrate Vasopressor Infusion Recheck_MAP->Vasopressor Yes (Persistent) Vasopressor->Continue_Exp

Caption: Experimental workflow for monitoring and managing this compound-induced hypotension.

References

Author: BenchChem Technical Support Team. Date: November 2025

Here is a technical support center guide on the link between Clazosentan and pulmonary complications or fluid retention.

Technical Support Center: this compound Experimental Studies

This guide provides researchers, scientists, and drug development professionals with technical information, troubleshooting advice, and frequently asked questions regarding the association between the selective endothelin-A (ET-A) receptor antagonist, this compound, and the potential for pulmonary complications and fluid retention during its use in experimental settings.

Frequently Asked Questions (FAQs)

Q1: What is the established link between this compound and pulmonary complications or fluid retention?

A: Clinical data have consistently shown an association between this compound administration and an increased risk of pulmonary complications and fluid retention.[1][2][3] Pulmonary edema is a frequently reported adverse effect and a primary reason for discontinuing treatment in clinical settings.[4][5] These complications are considered significant systemic adverse effects that must be weighed against the drug's efficacy in preventing cerebral vasospasm.

Meta-analyses of clinical trial data have quantified this risk. One analysis reported that this compound was associated with an increased risk of pulmonary adverse events (Relative Risk = 1.89), hypotension (RR = 2.47), and anemia (RR = 1.49). Another study noted that lung complications occurred in 36-37% of patients receiving this compound (5 mg/h and 15 mg/h), compared to 21% in the placebo group. These events often occur within the first week of administration.

Q2: What is the proposed molecular mechanism for this compound-induced fluid retention?

A: this compound is a selective endothelin-A (ET-A) receptor antagonist. The proposed mechanism for fluid retention and associated pulmonary edema involves the selective blockade of ET-A receptors located on vascular smooth muscle cells. This inhibition prevents the potent vasoconstriction mediated by endothelin-1 (ET-1).

Consequently, ET-1 is shunted to the unblocked endothelin-B (ET-B) receptors on endothelial cells. The stimulation of ET-B receptors can lead to vasodilation (via nitric oxide and prostacyclin release) and, critically, an increase in vascular permeability. This heightened permeability allows fluid to shift from the intravascular space to the interstitium, leading to peripheral edema, pleural effusion, and pulmonary edema.

G ET1 Endothelin-1 (ET-1) ETA ET-A Receptor ET1->ETA Binds ETB ET-B Receptor ET1->ETB Binds & Activates Vaso Vasoconstriction ETA->Vaso Perm ↑ Vascular Permeability (Vasodilation) ETB->Perm Leads to Edema Pulmonary Edema & Fluid Retention Perm->Edema Clazo This compound Clazo->ETA Selectively Blocks

Caption: Proposed mechanism of this compound-induced fluid retention.

Q3: What are the known risk factors for this compound-associated fluid retention?

A: Several retrospective studies have identified key risk factors that may predispose subjects to fluid retention and pulmonary complications during this compound administration.

  • Age: Older age is a significant risk factor. One study identified a cutoff value of 68 years as a predictor for fluid retention. Elderly patients (≥75 years) have been shown to be more vulnerable to these complications, exhibiting lower urine output and greater weight gain during therapy.

  • Early Fluid Accumulation: A positive fluid balance early in the treatment course is a strong predictor. An average daily fluid balance exceeding 560 mL during the first three days of administration was identified as a significant risk factor.

  • Concomitant Medications: The combined use of this compound with fasudil hydrochloride has been reported to increase the incidence of fluid retention.

  • Pre-existing Conditions: Patients with pre-existing heart conditions are at a higher risk of developing severe pulmonary edema.

Quantitative Data Summary

The following tables summarize quantitative data on the incidence of pulmonary complications and fluid retention associated with this compound from various clinical studies.

Table 1: Incidence of Pulmonary Complications in a Randomized Trial (CONSCIOUS-3)

Treatment Group N Lung Complications, n (%) Lung Complications Related to Pulmonary Edema, n (%)
Placebo 189 40 (21%) 16 (9%)
This compound 5 mg/h 194 70 (36%) 37 (19%)

| this compound 15 mg/h | 188 | 70 (37%) | 32 (17%) |

Table 2: Risk Factors for Fluid Retention in a Retrospective Study

Risk Factor Odds Ratio (OR) 95% Confidence Interval (CI) p-value Cutoff Value (AUC)
Age 1.11 1.01–1.22 0.026 68 years (0.76)

| Avg. Daily Fluid Balance (Day 1-3) | 1.01 | 1.00–1.02 | 0.025 | 560 mL/day (0.90) |

Table 3: Fluid Retention in the Japanese Adverse Drug Event Report (JADER) Database

Parameter Value
Total Cases with this compound Use 241
Cases with Fluid Retention, n (%) 114 (47.3%)
Median Time to Onset 3 days
Patients >70 years with Fluid Retention 63.16%

| Patients >70 years without Fluid Retention | 44.1% |

Troubleshooting Guides & Experimental Protocols

Q4: How can I monitor for pulmonary complications in preclinical animal models?

A: To assess for drug-induced pulmonary edema and complications in an animal model, a multi-faceted approach is recommended. This typically involves quantifying fluid accumulation, assessing vascular permeability, and histological examination.

G cluster_0 Experimental Setup cluster_1 Monitoring & Data Collection cluster_2 Terminal Procedures & Analysis A 1. Animal Acclimatization & Baseline Measurements (e.g., Body Weight) B 2. Group Assignment (Vehicle vs. This compound) A->B C 3. Drug Administration (Define Dose, Route, Duration) B->C D 4. Daily Monitoring - Body Weight - Fluid/Food Intake - Clinical Signs C->D E 5. Euthanasia & Sample Collection D->E F 6a. Lung Wet/Dry Weight Ratio E->F G 6b. Evans Blue Assay (Vascular Permeability) E->G H 6c. Histopathology (H&E Staining) E->H I 7. Data Analysis & Interpretation F->I G->I H->I

Caption: Preclinical workflow for assessing pulmonary complications.

Protocol 1: Lung Wet-to-Dry Weight Ratio for Pulmonary Edema

This is the gold-standard method for quantifying total lung water content.

  • Objective: To determine the extent of fluid accumulation in the lungs.

  • Methodology:

    • At the experimental endpoint, euthanize the animal via an approved method.

    • Immediately perform a thoracotomy and carefully excise the lungs en bloc.

    • Blot the lungs gently on filter paper to remove excess surface blood.

    • Place the lungs in a pre-weighed, labeled container and record the "wet weight".

    • Place the container with the lungs in a drying oven set to 60-80°C.

    • Dry the tissue for 48-72 hours, or until a constant weight is achieved.

    • Record the final "dry weight".

    • Calculation: The Wet/Dry ratio is calculated as: (Wet Weight) / (Dry Weight). An increased ratio in the this compound-treated group compared to the vehicle control indicates pulmonary edema.

Protocol 2: Evans Blue Dye (EBD) Extravasation for Vascular Permeability

This protocol assesses the leakiness of the pulmonary vasculature.

  • Objective: To quantify the extravasation of albumin-bound dye into the lung interstitium as a marker of increased vascular permeability.

  • Methodology:

    • Approximately 30-60 minutes before the experimental endpoint, administer a known concentration of Evans Blue dye (e.g., 20 mg/kg) via intravenous (IV) injection.

    • At the endpoint, euthanize the animal and perfuse the systemic circulation with saline via the left ventricle until the lungs appear white to clear residual dye from the vasculature.

    • Excise the lungs, blot dry, and record the weight.

    • Homogenize the lung tissue in a known volume of formamide.

    • Incubate the homogenate (e.g., at 60°C for 24 hours) to extract the dye.

    • Centrifuge the samples to pellet the tissue debris.

    • Measure the absorbance of the supernatant at ~620 nm using a spectrophotometer.

    • Quantification: Compare the absorbance values to a standard curve of known EBD concentrations to determine the amount of dye extravasated per gram of lung tissue. An increase in EBD concentration indicates higher permeability.

Q5: What are reliable methods for assessing fluid retention in research subjects?

A: Monitoring for systemic fluid retention requires careful and consistent measurement of key physiological parameters.

Protocol 3: Daily Fluid Balance and Body Weight Monitoring

This is a fundamental, non-invasive method for tracking fluid status.

  • Objective: To detect fluid accumulation by monitoring changes in body weight and the balance between fluid intake and output.

  • Methodology:

    • Body Weight: Measure the subject's body weight at the same time each day, under consistent conditions (e.g., before feeding), using a calibrated scale. A sudden or steady increase in weight is a primary indicator of fluid retention.

    • Fluid Intake: Meticulously record all sources of fluid intake, including drinking water, fluids in diet, and parenteral fluids.

    • Urine Output: Use metabolic cages or other appropriate methods to collect and measure total urine volume over a 24-hour period.

    • Calculation: Fluid Balance = Total Fluid Intake (mL) - Total Urine Output (mL). Consistently positive fluid balance, especially when correlated with weight gain, strongly suggests fluid retention.

Protocol 4: Ultrasound-Based Assessment of Fluid Status

Ultrasound offers a non-invasive way to visualize fluid accumulation and assess intravascular volume. These clinical techniques can be adapted for preclinical research.

  • Objective: To detect extravascular lung water and assess central venous pressure.

  • Methodology:

    • Lung Ultrasound (LUS):

      • Use a high-frequency linear probe to scan multiple zones of the anterior and lateral chest wall.

      • The presence of "B-lines" (discrete, vertical, hyperechoic artifacts arising from the pleural line) indicates interstitial edema. An increase in the number and distribution of B-lines correlates with worsening pulmonary congestion.

    • Inferior Vena Cava (IVC) Ultrasound:

      • Use a low-frequency phased array or curvilinear probe to visualize the IVC.

      • Measure the diameter of the IVC and its degree of collapse during the respiratory cycle.

      • A dilated IVC with minimal respiratory collapse suggests high central venous pressure and intravascular volume overload, which can be a precursor to fluid extravasation.

References

Technical Support Center: Understanding the Dissociation Between Angiographic Vasospasm and Clinical Outcome with Clazosentan

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals working with Clazosentan. This resource provides troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to address specific issues you may encounter during your experiments.

Frequently Asked Questions (FAQs)

Q1: What is the established mechanism of action for this compound?

A1: this compound is a selective endothelin-A (ETa) receptor antagonist. Following a subarachnoid hemorrhage (SAH), the potent vasoconstrictor endothelin-1 (ET-1) is released, which binds to ETa receptors on cerebral arteries, leading to vasospasm. This compound competitively inhibits this binding, thereby preventing or reversing vasoconstriction.[1][2]

Q2: Clinical trials show this compound reduces angiographic vasospasm but doesn't consistently improve clinical outcomes. Why is there a dissociation?

A2: This is a key area of investigation. The leading hypotheses for this dissociation include:

  • Multifactorial Nature of Delayed Cerebral Ischemia (DCI): Angiographic vasospasm of large arteries is only one component of DCI. Other factors not addressed by this compound, such as microvascular dysfunction, cortical spreading depolarizations, and neuroinflammation, likely play a significant role in poor clinical outcomes.

  • Drug-Related Side Effects: Adverse effects of this compound, such as hypotension, pulmonary complications, and anemia, may offset the benefits of vasospasm reduction.[3]

  • Insensitivity of Clinical Outcome Measures: The clinical scales used to assess outcomes may not be sensitive enough to detect subtle improvements.

  • Timing and Dosage: The optimal timing and dosage of this compound administration to impact clinical outcomes may not have been achieved in all trials.

Q3: What are the most common adverse events associated with this compound in clinical trials?

A3: The most frequently reported adverse events in clinical trials include pulmonary complications, hypotension, and anemia.[3] In some real-world studies, fluid retention has also been noted as a specific side effect.

Data Presentation: Summary of Key Clinical Trial Data

The following tables summarize the quantitative data from pivotal clinical trials of this compound, highlighting the dissociation between its effect on angiographic vasospasm and clinical outcomes.

Table 1: CONSCIOUS-1 Phase 2b Dose-Finding Study

OutcomePlaceboThis compound (1 mg/h)This compound (5 mg/h)This compound (15 mg/h)
Angiographic Vasospasm (Moderate to Severe) 66%48%31%23%
Vasospasm-Related Morbidity/Mortality (Investigator Assessed) No significant difference across groups
Extended Glasgow Outcome Scale (Good Outcome) No significant difference across groups

Data sourced from the CONSCIOUS-1 trial results.

Table 2: REACT Phase 3 Study

OutcomePlaceboThis compound (15 mg/h)
Clinical Deterioration due to DCI 17.2%15.8% (Not statistically significant)
Poor GOSE and mRS Scores at Week 12 20.1%24.8% (Not statistically significant)
Rescue Therapy for Vasospasm 18.1%10.4% (Less frequently needed)

Data sourced from the REACT trial results.

Experimental Protocols

Protocol 1: Endovascular Perforation Model of Subarachnoid Hemorrhage in Mice

This protocol describes a commonly used method to induce SAH in mice that mimics aneurysmal rupture.

Materials:

  • Male C57BL/6 mice (25-30g)

  • Anesthesia (e.g., isoflurane)

  • Surgical microscope

  • Micro-surgical instruments

  • 5-0 nylon monofilament with a rounded tip

  • Heating pad to maintain body temperature

Procedure:

  • Anesthetize the mouse and place it in a supine position on a heating pad.

  • Make a midline cervical incision and expose the left common carotid artery (CCA), external carotid artery (ECA), and internal carotid artery (ICA).

  • Ligate the distal ECA and the proximal CCA.

  • Insert a sharpened 5-0 nylon monofilament through a small puncture in the ECA stump.

  • Advance the filament into the ICA until resistance is felt at the bifurcation of the anterior and middle cerebral arteries.

  • Perforate the vessel by advancing the filament slightly further.

  • Withdraw the filament and close the ECA stump.

  • Suture the skin incision.

  • Monitor the animal for neurological deficits.

Protocol 2: Assessment of Neurological Deficits in Rodent SAH Models

A standardized scoring system is crucial for evaluating clinical outcomes in preclinical studies. The Garcia Neuroscore is a widely used 18-point scale.

Scoring System (Garcia Neuroscore):

  • Spontaneous Activity (0-3): Observe the mouse in a transparent cylinder for 5 minutes.

  • Symmetry of Limb Movements (0-3): Observe the mouse's movement.

  • Forelimb Outstretching (0-3): Lift the mouse by its tail.

  • Climbing (1-3): Place the mouse on a wire grid.

  • Body Proprioception (1-3): Touch the mouse's back with a blunt object.

  • Response to Vibrissae Touch (1-3): Touch the vibrissae on each side.

A lower total score indicates a more severe neurological deficit.

Troubleshooting Guides

Issue 1: High variability in SAH severity in the endovascular perforation model.

  • Possible Cause: Inconsistent filament insertion depth or perforation technique.

  • Troubleshooting:

    • Ensure the filament tip is properly rounded to avoid premature vessel damage.

    • Practice consistent insertion depth and perforation pressure.

    • Use of intracranial pressure (ICP) monitoring can help confirm successful hemorrhage induction.

    • Consider using an MRI-based grading system to stratify animals by hemorrhage severity post-surgery.

Issue 2: Difficulty with continuous intravenous infusion of this compound in mice.

  • Possible Cause: Small vessel size, catheter displacement, or blockage.

  • Troubleshooting:

    • Use a tail vein or jugular vein catheter with the smallest appropriate gauge.

    • Ensure the catheter is securely sutured in place.

    • Flush the catheter regularly with heparinized saline to maintain patency.

    • For long-term studies, consider using a vascular access port.

Issue 3: Unexpected lack of effect of this compound on angiographic vasospasm.

  • Possible Cause:

    • Drug Preparation/Stability: Improper dissolution or degradation of this compound.

    • Dosage: The administered dose may be insufficient to achieve a therapeutic concentration.

    • Timing of Administration: Treatment may have been initiated too late after SAH induction.

  • Troubleshooting:

    • Preparation: this compound is typically diluted in physiological saline for clinical use. For experimental use, prepare fresh solutions daily and protect from light. Confirm the solubility and stability in your chosen vehicle.

    • Dosage: Perform a dose-response study to determine the optimal dose for your animal model.

    • Timing: Initiate this compound administration as early as possible after SAH induction, as suggested by clinical trial protocols.

Issue 4: No improvement in neurological scores despite a reduction in vasospasm.

  • Possible Cause: This mirrors the clinical dissociation and is an expected finding. Other injury mechanisms are at play.

  • Troubleshooting:

    • In addition to neurological scoring, consider assessing other aspects of brain injury, such as neuronal apoptosis, inflammation, and blood-brain barrier disruption.

    • Investigate the potential hypotensive effects of this compound in your model, as this could negatively impact cerebral perfusion and neurological outcome.

Mandatory Visualizations

SAH Subarachnoid Hemorrhage (SAH) ET1 Endothelin-1 (ET-1) Release SAH->ET1 ETaR ETa Receptor (on smooth muscle) ET1->ETaR Vasoconstriction Vasoconstriction (Vasospasm) ETaR->Vasoconstriction This compound This compound Block Blockade This compound->Block Block->ETaR cluster_pre Pre-Treatment cluster_treatment Treatment cluster_post Post-Treatment SAH_Induction SAH Induction (Endovascular Perforation) Baseline_Assessment Baseline Neurological Assessment SAH_Induction->Baseline_Assessment Randomization Randomization Baseline_Assessment->Randomization Clazosentan_Infusion This compound Infusion Randomization->Clazosentan_Infusion Vehicle_Infusion Vehicle Infusion Randomization->Vehicle_Infusion Vasospasm_Assessment Angiographic Vasospasm Assessment Clazosentan_Infusion->Vasospasm_Assessment Vehicle_Infusion->Vasospasm_Assessment Neuro_Outcome Neurological Outcome Assessment Vasospasm_Assessment->Neuro_Outcome Data_Analysis Data Analysis Neuro_Outcome->Data_Analysis This compound This compound Treatment Vasospasm Reduced Angiographic Vasospasm This compound->Vasospasm Direct Effect Clinical_Outcome No Significant Improvement in Clinical Outcome Vasospasm->Clinical_Outcome Weak Correlation Other_Factors Other Pathophysiological Mechanisms (Microthrombosis, Inflammation, etc.) Other_Factors->Clinical_Outcome Strong Influence

References

Dose-finding studies for optimizing Clazosentan efficacy in aSAH

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on dose-finding studies of Clazosentan for aneurysmal subarachnoid hemorrhage (aSAH).

Frequently Asked Questions (FAQs)

General Questions

Q1: What is the mechanism of action of this compound?

This compound is a selective endothelin-A (ETA) receptor antagonist.[1][2][3] Endothelin-1 (ET-1), a potent vasoconstrictor, is implicated in the pathogenesis of cerebral vasospasm following aSAH.[1][4] By blocking the ETA receptor on vascular smooth muscle cells, this compound inhibits the vasoconstrictive effects of ET-1, leading to vasodilation and improved cerebral blood flow.

Q2: What is the rationale for using this compound in aSAH patients?

Cerebral vasospasm is a common and serious complication of aSAH, often leading to delayed cerebral ischemia (DCI) and poor neurological outcomes. Given the role of ET-1 in vasospasm, targeting the ETA receptor with this compound offers a therapeutic strategy to prevent or reverse this condition.

Questions on Dose-Finding and Efficacy

Q3: What were the key dose-finding studies for this compound?

The primary dose-finding study for this compound was the CONSCIOUS-1 trial. This Phase 2b study evaluated intravenous doses of 1, 5, and 15 mg/h against a placebo. Subsequent Phase 3 trials, CONSCIOUS-2, CONSCIOUS-3, and REACT, further investigated the efficacy and safety of the 5 and 15 mg/h doses.

Q4: How does this compound dose correlate with efficacy in reducing angiographic vasospasm?

The CONSCIOUS-1 study demonstrated a clear dose-dependent reduction in moderate to severe angiographic vasospasm. The 15 mg/h dose showed the greatest effect, with a 65% relative risk reduction compared to placebo.

Q5: Does reduction in angiographic vasospasm with this compound translate to improved clinical outcomes?

This is a critical and complex issue. While this compound, particularly at 15 mg/h, has been shown to significantly reduce vasospasm-related morbidity and all-cause mortality, it has not consistently demonstrated a significant improvement in overall functional outcomes as measured by the extended Glasgow Outcome Scale (GOSE). For instance, in the CONSCIOUS-3 trial, the 15 mg/h dose significantly reduced the primary composite endpoint of vasospasm-related morbidity and all-cause mortality, but this did not translate into a better GOSE score at 12 weeks. The reasons for this discrepancy are thought to be multifactorial.

Q6: What is the optimal dose of this compound for preventing vasospasm-related complications?

Based on the available clinical trial data, a dose of 15 mg/h appears to be the most effective in reducing vasospasm-related morbidity and mortality. However, the CONSCIOUS-2 trial, which only tested the 5 mg/h dose in patients undergoing surgical clipping, did not meet its primary endpoint. More recent studies in Japan have led to the approval of a 10 mg/h dose.

Troubleshooting and Experimental Design

Q7: We are designing a new study with this compound. What are the key inclusion criteria to consider for enrolling a high-risk population?

To enrich the study population with patients at high risk for vasospasm, consider the following criteria, as used in previous trials like REACT:

  • Thick and diffuse clots on the admission CT scan.

  • World Federation of Neurological Societies (WFNS) grades I-IV after the aneurysm-securing procedure.

  • Aneurysm secured by either surgical clipping or endovascular coiling.

Q8: What are the most common adverse events associated with this compound administration, and how can they be managed?

The most frequently reported adverse events are dose-dependent and related to the vasodilatory effects of this compound. These include:

  • Hypotension: Regular blood pressure monitoring is crucial. Management may involve fluid resuscitation and, if necessary, the use of vasopressors.

  • Pulmonary complications (e.g., pulmonary edema, pleural effusion): Careful fluid management is essential. Diuretics may be required.

  • Anemia: Regular monitoring of hemoglobin and hematocrit is recommended.

Q9: Our trial failed to show a significant improvement in functional outcome despite a reduction in vasospasm. What are the potential confounding factors?

Several factors could contribute to this discrepancy:

  • Rescue Therapy: A higher use of rescue therapies (e.g., intra-arterial vasodilators, balloon angioplasty) in the placebo group can mask the true effect of the investigational drug on functional outcomes.

  • Cerebral Infarcts from Other Causes: Not all cerebral infarcts post-aSAH are due to vasospasm. The primary endpoint should be designed to specifically capture vasospasm-related events.

  • Study Power: The trial may not have been adequately powered to detect a difference in functional outcome, which is a less sensitive endpoint than angiographic vasospasm.

Data Presentation

Table 1: Efficacy of Different this compound Doses in the CONSCIOUS-1 Trial

OutcomePlacebo (n=96)1 mg/h (n=107)5 mg/h (n=110)15 mg/h (n=96)
Moderate/Severe Angiographic Vasospasm66%50%31%23%
P-value vs. Placebo-<0.05<0.0001<0.0001
Vasospasm-Related Morbidity/Mortality (Post-hoc)39%37%28%29%

Data from the CONSCIOUS-1 trial.

Table 2: Primary Endpoint and Functional Outcome in the CONSCIOUS-3 Trial

OutcomePlacebo (n=189)5 mg/h (n=194)15 mg/h (n=188)
Vasospasm-Related Morbidity/All-Cause Mortality27%24%15%
P-value vs. Placebo-0.3400.007
Poor Functional Outcome (GOSE ≤ 4)24%25%28%
P-value vs. Placebo-0.7480.266

Data from the CONSCIOUS-3 trial.

Table 3: Common Adverse Events in the CONSCIOUS-3 Trial

Adverse EventPlacebo (n=189)5 mg/h (n=194)15 mg/h (n=188)
Lung Complications21%36%37%
Anemia10%13%13%
Hypotension7%11%16%

Data from the CONSCIOUS-3 trial.

Experimental Protocols

CONSCIOUS-1 Study Protocol
  • Study Design: A Phase 2b, randomized, double-blind, placebo-controlled, dose-finding study.

  • Patient Population: 413 patients with aSAH who had their aneurysm secured by clipping or coiling.

  • Treatment Arms:

    • Placebo

    • This compound 1 mg/h

    • This compound 5 mg/h

    • This compound 15 mg/h

  • Drug Administration: Continuous intravenous infusion initiated within 56 hours of aSAH and continued for up to 14 days.

  • Primary Endpoint: Incidence of moderate or severe angiographic vasospasm on digital subtraction angiography (DSA) performed 7 to 11 days after aSAH.

  • Secondary Endpoints: A composite morbidity/mortality endpoint (all-cause mortality, new cerebral infarct, delayed ischemic neurological deficit due to vasospasm, or use of rescue therapy) and clinical outcome assessed by the extended Glasgow Outcome Scale (GOSE) at 12 weeks.

CONSCIOUS-3 Study Protocol
  • Study Design: A Phase 3, randomized, double-blind, placebo-controlled trial.

  • Patient Population: Patients with aSAH who had their aneurysm secured by endovascular coiling.

  • Treatment Arms:

    • Placebo

    • This compound 5 mg/h

    • This compound 15 mg/h

  • Drug Administration: Continuous intravenous infusion for up to 14 days.

  • Primary Endpoint: A composite of all-cause mortality, vasospasm-related new cerebral infarcts, delayed ischemic neurological deficits due to vasospasm, and use of rescue therapy for vasospasm, evaluated at 6 weeks post-aSAH.

  • Main Secondary Endpoint: Dichotomized extended Glasgow Outcome Scale (GOSE) at 12 weeks.

Visualizations

Clazosentan_Mechanism_of_Action cluster_0 Post-aSAH Pathophysiology cluster_1 Therapeutic Intervention Subarachnoid Hemorrhage Subarachnoid Hemorrhage Endothelin-1 (ET-1) Release Endothelin-1 (ET-1) Release Subarachnoid Hemorrhage->Endothelin-1 (ET-1) Release ET-A Receptor ET-A Receptor Endothelin-1 (ET-1) Release->ET-A Receptor Binds to Vascular Smooth Muscle Cell Vascular Smooth Muscle Cell Vasodilation Vasodilation ET-A Receptor->Vasodilation Leads to Vasoconstriction Vasoconstriction Vascular Smooth Muscle Cell->Vasoconstriction Contraction Cerebral Vasospasm Cerebral Vasospasm Vasoconstriction->Cerebral Vasospasm This compound This compound This compound->Block Blocks Prevention of Vasospasm Prevention of Vasospasm Vasodilation->Prevention of Vasospasm

Caption: Mechanism of action of this compound in preventing cerebral vasospasm.

CONSCIOUS_1_Workflow Start Patient with aSAH (Aneurysm Secured) Randomization Randomization (n=413) Start->Randomization Placebo Placebo Randomization->Placebo 1 Clazosentan1 This compound 1 mg/h Randomization->Clazosentan1 1 Clazosentan5 This compound 5 mg/h Randomization->Clazosentan5 1 Clazosentan15 This compound 15 mg/h Randomization->Clazosentan15 1 Treatment Continuous IV Infusion (up to 14 days) Placebo->Treatment Clazosentan1->Treatment Clazosentan5->Treatment Clazosentan15->Treatment PrimaryEndpoint Primary Endpoint Assessment: Angiographic Vasospasm (Day 7-11) Treatment->PrimaryEndpoint SecondaryEndpoint Secondary Endpoint Assessment: Morbidity/Mortality & GOSE (Week 12) PrimaryEndpoint->SecondaryEndpoint

Caption: Experimental workflow of the CONSCIOUS-1 dose-finding study.

Dose_Efficacy_Relationship cluster_efficacy Efficacy Outcomes cluster_safety Safety Profile Dose Increasing Dose of this compound (1 -> 5 -> 15 mg/h) Efficacy Increased Efficacy Dose->Efficacy Safety Increased Adverse Events Dose->Safety Reduction in Angiographic Vasospasm Reduction in Angiographic Vasospasm Efficacy->Reduction in Angiographic Vasospasm Reduction in Vasospasm-Related\nMorbidity/Mortality Reduction in Vasospasm-Related Morbidity/Mortality Efficacy->Reduction in Vasospasm-Related\nMorbidity/Mortality Hypotension Hypotension Safety->Hypotension Pulmonary Complications Pulmonary Complications Safety->Pulmonary Complications Anemia Anemia Safety->Anemia

Caption: Relationship between this compound dose, efficacy, and safety.

References

Technical Support Center: Investigating the Clazosentan Trial Outcomes

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with a detailed analysis of the Clazosentan clinical trials. It addresses the central question of why, despite its efficacy in reducing cerebral vasospasm, this compound failed to demonstrate a consistent improvement in neurological outcomes in patients following aneurysmal subarachnoid hemorrhage (aSAH).

Frequently Asked Questions (FAQs)

Q1: What was the scientific rationale and primary objective for developing this compound for aSAH?

This compound is a selective endothelin-1 (ET-1) receptor antagonist, specifically targeting the ET-A receptor subtype.[1] Following an aSAH, the presence of blood in the subarachnoid space is thought to trigger a massive release of ET-1, a potent vasoconstrictor.[2] This leads to cerebral vasospasm, a narrowing of the cerebral arteries, which can cause delayed cerebral ischemia (DCI) and contribute to poor neurological outcomes and death.[1][3] The primary objective of the this compound clinical trial program was to test the hypothesis that by preventing ET-1-mediated vasospasm, the drug would reduce vasospasm-related brain injury and consequently improve functional neurological outcomes for patients.[4]

Q2: Was this compound effective at reducing its target endpoint, cerebral vasospasm?

Yes. The clinical trial data consistently demonstrated that this compound is highly effective at reducing angiographic vasospasm. The Phase 2b CONSCIOUS-1 trial showed a significant, dose-dependent reduction in moderate to severe vasospasm. In the highest dose group (15 mg/h), the relative risk reduction for vasospasm was 65% compared to placebo. This confirmed that the drug successfully engaged its target and produced the intended pharmacological effect on the cerebral vasculature.

Q3: If this compound reduced vasospasm, why didn't this translate into better neurological outcomes?

This is the critical issue that led to the discontinuation of this compound's development in many regions. The failure to improve neurological outcomes, typically measured by the extended Glasgow Outcome Scale (GOSE), is likely due to a combination of factors:

  • The Vasospasm-Outcome Disconnect: The trial results challenge the long-held assumption that large-vessel angiographic vasospasm is the sole or primary driver of poor outcomes after aSAH. Brain injury following aSAH is a complex, multifactorial process that includes early brain injury at the time of the initial bleed, inflammation, microthrombosis, and cortical spreading depolarizations, none of which are directly targeted by this compound. Therefore, simply preventing vasospasm may be insufficient to overcome the other ongoing pathological processes.

  • Confounding Adverse Events: this compound treatment was consistently associated with a higher incidence of specific adverse events, including hypotension, pulmonary complications (like pulmonary edema and pleural effusion), and anemia. Systemic hypotension is particularly problematic, as it can counteract the benefits of cerebral vasodilation by reducing overall cerebral perfusion pressure, potentially worsening or causing ischemia elsewhere. These side effects may have negated any potential neurological benefits derived from reducing vasospasm.

  • Limitations of Clinical Trial Endpoints: The primary endpoint in the Phase 3 CONSCIOUS trials was a composite of all-cause mortality and vasospasm-related morbidity (new cerebral infarcts, delayed ischemic neurological deficit, or the need for rescue therapy). While the CONSCIOUS-3 trial did meet its primary endpoint at the 15 mg/h dose, this was largely driven by a reduction in the use of "rescue therapy" for vasospasm. This indicates that while the drug reduced the signs of vasospasm, it did not prevent the ultimate neurological damage that leads to poor functional outcomes as measured by GOSE.

Q4: What specific adverse events were frequently encountered in this compound trials and how might they have impacted the results?

The most frequently reported adverse events compared to placebo were lung complications, anemia, and hypotension.

  • Pulmonary Complications: These included pneumonia, pleural effusion, and pulmonary edema. Fluid retention is a known class effect of endothelin receptor antagonists. This side effect can lead to respiratory distress, requiring intensive medical management that could complicate a patient's recovery.

  • Hypotension: By blocking the vasoconstrictive effects of ET-1, this compound can lead to a drop in systemic blood pressure. In the critical care setting for aSAH, maintaining adequate cerebral perfusion pressure is paramount. Drug-induced hypotension could easily offset the benefits of preventing focal vasospasm, leading to a net-neutral or even negative effect on brain oxygenation.

  • Anemia: Increased rates of anemia were also noted in the this compound groups. Anemia can reduce the oxygen-carrying capacity of the blood, which is a critical concern for a brain already vulnerable to ischemic injury.

Troubleshooting & Experimental Design Guides

Guide 1: Troubleshooting the Disconnect Between a Surrogate Endpoint and Clinical Outcome

The this compound program serves as a critical case study in the risk of relying on surrogate endpoints.

  • Issue: A drug successfully modulates a surrogate endpoint (angiographic vasospasm) but fails to improve the ultimate clinical outcome (neurological function).

  • Analysis: This suggests the surrogate endpoint is not on the primary causal pathway for the clinical outcome, or that its contribution is less significant than other parallel pathways (e.g., inflammation, early brain injury). It may also indicate that the drug's negative off-target effects outweigh its on-target benefits.

  • Recommendation for Future Research:

    • Validate Surrogate Endpoints: Preclinical work must rigorously establish the causal link between the chosen surrogate and the desired clinical outcome.

    • Target Multiple Pathways: In complex pathologies like aSAH, consider therapeutic approaches that address multiple injury mechanisms beyond a single endpoint like vasospasm.

    • Prioritize Functional Outcomes: While mechanistic endpoints are valuable, Phase 3 trials should be powered for and focused on clinically meaningful functional outcomes.

Guide 2: Protocol Design - Accounting for Systemic Drug Effects

  • Issue: Systemic adverse events (e.g., hypotension) from a neuroprotective agent confound the assessment of its efficacy.

  • Analysis: this compound's vasodilatory effects were not confined to the cerebral vasculature. The resulting systemic hypotension likely compromised cerebral perfusion, directly counteracting the goal of the therapy.

  • Recommendation for Future Research:

    • Pre-specify Management Protocols: Clinical trial protocols should include pre-specified, standardized guidelines for managing predictable adverse events. For example, a protocol for managing hypotension with vasopressors should be uniform across all study arms.

    • Monitor Cerebral Perfusion: Incorporate advanced monitoring techniques beyond angiography, such as brain tissue oxygen monitoring or cerebral microdialysis, to directly assess the physiological impact of the drug at the tissue level.

    • Consider Targeted Delivery: Investigate novel drug delivery systems that could concentrate the therapeutic agent in the cerebral vasculature to minimize systemic exposure and off-target effects.

Quantitative Data Summary

The following tables summarize key quantitative outcomes from the pivotal this compound trials.

Table 1: CONSCIOUS-1 Phase 2b Trial Results

Endpoint Placebo (n=96) This compound 1 mg/h (n=107) This compound 5 mg/h (n=110) This compound 15 mg/h (n=96)
Primary: Moderate/Severe Vasospasm 66% 48% 31% 23% (p<0.0001)
Secondary: All-Cause Mortality (12 wks) 8% 7% 5% 11%
Adverse Event: Hypotension 3% 7% 11% 17%
Adverse Event: Lung Complications 13% 20% 24% 30%

Data sourced from Macdonald et al., 2008.

Table 2: CONSCIOUS-2 Phase 3 Trial Results (Surgical Clipping)

Endpoint Placebo (n=383) This compound 5 mg/h (n=764) Relative Risk Reduction (95% CI) p-value
Primary Composite Endpoint 25% 21% 17% (-4% to 33%) 0.10
Secondary: Poor Functional Outcome (GOSE ≤4) 25% 29% -18% (-45% to 4%) 0.10
Mortality (12 wks) 6% 6% - -

Data sourced from Macdonald et al., 2011.

Table 3: CONSCIOUS-3 Phase 3 Trial Results (Endovascular Coiling)

Endpoint Placebo (n=189) This compound 5 mg/h (n=194) This compound 15 mg/h (n=188)
Primary Composite Endpoint 27% 24% (p=0.340) 15% (p=0.007)
Secondary: Poor Functional Outcome (GOSE ≤4) 24% 25% (p=0.748) 28% (p=0.266)
Mortality (12 wks) 6% 4% 6%

Data sourced from Macdonald et al., 2012.

Experimental Protocols

Protocol 1: Assessment of Angiographic Vasospasm (as per CONSCIOUS-1)

  • Imaging Modality: Digital Subtraction Angiography (DSA).

  • Timing: Baseline DSA performed within 56 hours post-aSAH. Follow-up DSA performed 7 to 11 days post-aSAH.

  • Procedure:

    • A catheter is introduced into the femoral artery and navigated to the cerebral arteries under fluoroscopic guidance.

    • A contrast agent is injected to visualize the vasculature of the internal carotid and vertebral arteries.

    • Standard anteroposterior, lateral, and oblique views are obtained for all major cerebral arteries.

  • Evaluation:

    • All DSAs are sent to a central, blinded reading center.

    • Two independent neuroradiologists assess the degree of vasospasm in predefined arterial segments.

    • Vasospasm is graded based on the percentage reduction in arterial diameter compared to a reference segment (either from the baseline scan or a presumed normal, non-spasmed segment).

    • "Moderate or Severe Vasospasm" is typically defined as >33% or >50% narrowing of an artery.

Protocol 2: Evaluation of Clinical Outcome via Extended Glasgow Outcome Scale (GOSE)

  • Assessment Tool: The extended Glasgow Outcome Scale (GOSE), an 8-point ordinal scale assessing global function and social integration.

  • Timing: Assessment is performed at 12 weeks (approximately 90 days) post-aSAH.

  • Procedure:

    • A trained, certified assessor, blinded to the treatment allocation, conducts a structured interview with the patient or a close informant/caregiver.

    • The interview covers aspects of consciousness, independence in daily life, social and leisure activities, work capacity, and personal relationships.

  • Scoring & Analysis:

    • The patient is assigned a score from 1 (Dead) to 8 (Upper Good Recovery).

    • For statistical analysis in the trials, the scale was often dichotomized into "Poor Outcome" (GOSE ≤ 4: Dead, Vegetative State, Lower Severe Disability, or Upper Severe Disability) and "Good Outcome" (GOSE > 4).

Visualizations and Diagrams

Clazosentan_Mechanism cluster_Vessel Cerebral Artery cluster_Receptors Receptors on Smooth Muscle Cell SMC Smooth Muscle Cell Endothelium Endothelial Cell ET1 Endothelin-1 (ET-1) (Released after aSAH) ETA ET-A Receptor ET1->ETA Binds ETB_SMC ET-B Receptor ET1->ETB_SMC Binds Vasoconstriction Vasoconstriction (Vasospasm) ETA->Vasoconstriction Activates ETB_SMC->Vasoconstriction Activates This compound This compound This compound->ETA Selectively Blocks

Caption: Mechanism of this compound in preventing ET-1-induced vasoconstriction.

Trial_Logic cluster_Hypothesis Intended Causal Pathway cluster_Observation Observed Trial Reality aSAH1 aSAH Event VSP1 Cerebral Vasospasm aSAH1->VSP1 DCI1 Delayed Cerebral Ischemia VSP1->DCI1 PO1 Poor Neurological Outcome DCI1->PO1 Clazo1 This compound Clazo1->VSP1 Prevents aSAH2 aSAH Event OtherFactors Other Pathologies (Inflammation, Microthrombosis, Early Brain Injury) aSAH2->OtherFactors VSP2 Reduced Vasospasm aSAH2->VSP2 PO2 Poor Neurological Outcome OtherFactors->PO2 Clazo2 This compound Clazo2->VSP2 Prevents AE Adverse Events (Hypotension, Lung Injury) Clazo2->AE AE->PO2 Contributes to

Caption: Discrepancy between the hypothesized pathway and the observed clinical trial reality.

Experimental_Workflow cluster_Treatment Treatment Period (up to 14 days) Screen Patient Screening (aSAH diagnosis, aneurysm secured) Consent Informed Consent Screen->Consent Baseline Baseline Assessments (Neurological exam, Baseline DSA) Consent->Baseline Random Randomization Baseline->Random ArmA Group A: Continuous IV this compound Infusion Random->ArmA ArmB Group B: Continuous IV Placebo Infusion Random->ArmB Monitoring Continuous Monitoring (Vitals, Neurological Status, Adverse Events) FollowUpDSA Follow-up DSA (Day 7-11) for Vasospasm Assessment ArmA->FollowUpDSA ArmB->FollowUpDSA FollowUp12wk 12-Week Follow-up FollowUpDSA->FollowUp12wk GOSE Final Outcome Assessment (GOSE Score) FollowUp12wk->GOSE

Caption: Generalized workflow for a randomized, placebo-controlled this compound trial.

References

Impact of Clazosentan on liver enzymes and potential for hepatotoxicity

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides essential information regarding the impact of Clazosentan on liver enzymes and its potential for hepatotoxicity. The following troubleshooting guides and frequently asked questions (FAQs) are designed to address specific issues that may be encountered during experimental and clinical research.

Troubleshooting Guides

Issue: Unexpected Elevation of Liver Enzymes in a Pre-clinical Study

Possible Cause 1: Off-target effects or metabolite-driven toxicity.

  • Troubleshooting Steps:

    • Analyze Metabolites: Profile the metabolites of this compound in your experimental system. Since this compound is metabolized by CYP2C9 and CYP3A4, consider if any generated metabolites could be reactive.[1]

    • In Vitro Hepatocyte Assay: Conduct a cytotoxicity assay using primary human hepatocytes or hepatoma cell lines (e.g., HepG2). Expose the cells to this compound and its known metabolites to assess direct cellular toxicity.

    • CYP Inhibition/Induction Studies: Investigate if this compound or its metabolites inhibit or induce key CYP450 enzymes, which could lead to drug-drug interactions and potentiate liver injury.

Possible Cause 2: Contamination or experimental artifact.

  • Troubleshooting Steps:

    • Verify Compound Purity: Ensure the purity of the this compound used in the experiment through analytical methods like HPLC-MS.

    • Control for Vehicle Effects: The vehicle used to dissolve this compound might have inherent toxicity. Run parallel experiments with the vehicle alone.

    • Review Animal Husbandry and Diet: Environmental factors can influence liver enzyme levels. Ensure standardized conditions for all experimental animals.

Issue: High Inter-individual Variability in Liver Enzyme Response

Possible Cause: Genetic polymorphisms in drug-metabolizing enzymes.

  • Troubleshooting Steps:

    • Genotyping: If working with human subjects or human-derived cells, consider genotyping for common polymorphisms in CYP2C9 and CYP3A4, as variations in these enzymes can affect this compound metabolism and clearance.

    • Pharmacokinetic/Pharmacodynamic (PK/PD) Modeling: Correlate individual pharmacokinetic profiles of this compound with observed changes in liver enzymes to identify potential relationships between drug exposure and hepatotoxicity.

Frequently Asked Questions (FAQs)

Q1: What is the known impact of this compound on liver enzymes in clinical trials?

A1: Clinical data on the impact of this compound on liver enzymes have shown some instances of elevations, although a definitive causal relationship with severe liver injury remains debated. A post-hoc analysis of six randomized clinical trials reported the following incidences of liver-related adverse events in patients receiving this compound compared to placebo:

  • Hepatic function abnormal: 4.8% (this compound) vs. 4.3% (Placebo)

  • Gamma-glutamyltransferase increased: 4.4% (this compound) vs. 2.9% (Placebo)

  • Alanine aminotransferase increased: 4.0% (this compound) vs. 3.5% (Placebo)

  • Aspartate aminotransferase increased: 3.8% (this compound) vs. 2.3% (Placebo)

A Japanese regulatory (PMDA) report also noted that liver disorder-related adverse events were higher in the this compound group compared to placebo in one study, including one severe case of "liver function test abnormal".[2] However, a meta-analysis concluded that this compound was not associated with an increased risk of hepatobiliary adverse events.[3] Furthermore, a review on the clinical pharmacology of this compound stated that it did not lead to increases in liver enzyme concentrations in healthy subjects and patients.[4] This discrepancy highlights the need for careful monitoring and further investigation.

Q2: Is there a known mechanism for this compound-induced hepatotoxicity?

A2: A specific signaling pathway for this compound-induced hepatotoxicity has not been fully elucidated. However, based on its metabolism, a plausible mechanism involves the formation of reactive metabolites by cytochrome P450 enzymes. This compound is a substrate for CYP2C9 and CYP3A4.[1] Metabolism by these enzymes can sometimes lead to the production of reactive intermediates that can cause cellular stress and damage.

Q3: Are there recommendations for liver function monitoring during this compound administration in clinical trials?

A3: While a universal, detailed protocol for all this compound trials is not publicly available, best practices for monitoring drug-induced liver injury (DILI) in clinical trials should be followed. The REACT phase 3 trial for this compound excluded patients with total bilirubin > 2 times the upper limit of normal (ULN) or with known liver cirrhosis or moderate to severe hepatic impairment, indicating a cautious approach.

A general liver function monitoring protocol in a clinical trial setting would typically include:

  • Baseline Assessment: Measurement of ALT, AST, alkaline phosphatase (ALP), and total bilirubin before initiating treatment.

  • Regular Monitoring: Frequent monitoring of these liver enzymes during treatment, for instance, weekly for the first month and then monthly thereafter. The frequency may be increased if any abnormalities are detected.

  • Dose Modification/Discontinuation Criteria: Pre-defined criteria for dose reduction or discontinuation of the drug based on the severity of liver enzyme elevations (e.g., ALT > 3x ULN in conjunction with total bilirubin > 2x ULN).

Q4: How does impaired liver function affect the pharmacokinetics of this compound?

A4: The pharmacokinetics of this compound are significantly influenced by liver function. A study in subjects with varying degrees of liver impairment showed that as the severity of liver impairment increases, the plasma concentration of this compound also increases. It is recommended to reduce the dose of this compound in patients with moderate to severe liver impairment to avoid potential toxicity due to increased drug exposure.

Quantitative Data Summary

Table 1: Incidence of Liver-Related Adverse Events in this compound Clinical Trials (Post-hoc analysis of six RCTs)

Adverse EventThis compound (N=475)Placebo (N=346)
Hepatic function abnormal 23 (4.8%)15 (4.3%)
Gamma-glutamyltransferase increased 21 (4.4%)10 (2.9%)
Alanine aminotransferase increased 19 (4.0%)12 (3.5%)
Aspartate aminotransferase increased 18 (3.8%)8 (2.3%)

Experimental Protocols

Protocol: In Vitro Assessment of this compound Hepatotoxicity
  • Cell Culture:

    • Culture primary human hepatocytes or a suitable human hepatoma cell line (e.g., HepG2) in appropriate media.

    • Allow cells to adhere and form a confluent monolayer.

  • Drug Exposure:

    • Prepare a stock solution of this compound and its identified metabolites in a suitable solvent (e.g., DMSO).

    • Treat the cells with a range of concentrations of this compound and its metabolites for 24, 48, and 72 hours. Include a vehicle control group.

  • Cytotoxicity Assay:

    • Assess cell viability using a standard method such as the MTT assay or LDH release assay.

    • Measure intracellular levels of reactive oxygen species (ROS) using a fluorescent probe like DCFH-DA to evaluate oxidative stress.

  • Gene Expression Analysis:

    • Isolate RNA from treated and control cells.

    • Perform quantitative real-time PCR (qRT-PCR) to analyze the expression of genes involved in apoptosis (e.g., Caspase-3, Bax, Bcl-2), oxidative stress (e.g., Nrf2, HO-1), and drug metabolism (e.g., CYP2C9, CYP3A4).

  • Data Analysis:

    • Calculate the IC50 value for this compound and its metabolites.

    • Statistically compare the levels of cytotoxicity, ROS production, and gene expression between treated and control groups.

Visualizations

clazosentan_metabolism_hepatotoxicity This compound This compound CYP2C9 CYP2C9 This compound->CYP2C9 Metabolism CYP3A4 CYP3A4 This compound->CYP3A4 Metabolism Metabolites Metabolites CYP2C9->Metabolites CYP3A4->Metabolites Reactive_Metabolites Reactive Metabolites Metabolites->Reactive_Metabolites Potential Formation Cellular_Stress Cellular Stress (Oxidative Stress, ER Stress) Reactive_Metabolites->Cellular_Stress Covalent Binding to Cellular Proteins Hepatocyte_Injury Hepatocyte Injury Cellular_Stress->Hepatocyte_Injury Enzyme_Release Release of Liver Enzymes (ALT, AST) Hepatocyte_Injury->Enzyme_Release

Caption: Proposed pathway of this compound metabolism and potential for hepatotoxicity.

experimental_workflow start Start: In Vitro Hepatotoxicity Assessment cell_culture Hepatocyte Culture (Primary or Cell Line) start->cell_culture drug_treatment This compound/Metabolite Exposure cell_culture->drug_treatment viability_assay Cell Viability Assay (MTT, LDH) drug_treatment->viability_assay ros_assay Oxidative Stress Assay (ROS Measurement) drug_treatment->ros_assay gene_expression Gene Expression Analysis (qRT-PCR) drug_treatment->gene_expression data_analysis Data Analysis and Interpretation viability_assay->data_analysis ros_assay->data_analysis gene_expression->data_analysis end End: Hepatotoxicity Profile data_analysis->end

Caption: Experimental workflow for in vitro assessment of this compound hepatotoxicity.

References

Technical Support Center: Clazosentan Dosage Adjustment for High-Risk Patient Subgroups

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals on the dosage adjustment of Clazosentan for high-risk patient subgroups. The information is presented in a question-and-answer format to address specific issues that may be encountered during experimental and clinical research.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of action for this compound?

A1: this compound is a selective endothelin-A (ETa) receptor antagonist.[1][2] Following an aneurysmal subarachnoid hemorrhage (aSAH), the potent vasoconstrictor endothelin-1 (ET-1) is released, which binds to ETa receptors on smooth muscle cells in cerebral arteries, leading to cerebral vasospasm.[1][2] this compound competitively inhibits this binding, preventing vasoconstriction and subsequent ischemia.[1]

Q2: What are the primary high-risk patient subgroups to consider for this compound dosage adjustment?

A2: Based on available clinical data, the primary high-risk patient subgroups that require careful consideration for this compound dosage adjustment are:

  • Patients with hepatic impairment: this compound's exposure increases with the severity of liver impairment.

  • Elderly patients (≥75 years): This group is more susceptible to cardiopulmonary complications such as fluid retention, pulmonary edema, and hypotension during this compound therapy.

Q3: Are dosage adjustments necessary for patients with renal impairment?

A3: No dosage adjustment is typically needed for patients with renal impairment. Studies have shown that the pharmacokinetics of this compound are not significantly altered in patients with severe renal impairment.

Q4: What are the most common adverse events associated with this compound?

A4: Common adverse events reported with this compound use include hypotension, pulmonary complications (like pulmonary edema and pleural effusion), and anemia. Headaches, nausea, and fever have also been reported.

Troubleshooting Guide

Issue 1: A patient with moderate hepatic impairment is enrolled in a study. How should the this compound dosage be adjusted?

  • Recommendation: For patients with moderate hepatic impairment (Child-Pugh class B), it is recommended to reduce the this compound dose by half. This adjustment is based on pharmacokinetic studies showing a 2.4-fold increase in drug exposure in this patient group.

  • Monitoring: Closely monitor liver function tests (LFTs) and for signs of drug toxicity.

Issue 2: An elderly patient (80 years old) in a clinical trial develops dyspnea and signs of fluid retention after initiating this compound therapy.

  • Immediate Action: Discontinue this compound infusion immediately. Elderly patients are at a higher risk for cardiopulmonary complications.

  • Investigation: Assess for pulmonary edema and congestive heart failure. Monitor urine output and daily weight closely, as reduced urine volume and weight gain are risk factors for drug discontinuation in this population.

  • Management: Provide supportive care, which may include diuretics and oxygen therapy.

Issue 3: A patient receiving this compound develops hypotension.

  • Symptom Management: Given this compound's vasodilatory properties, hypotension is an expected side effect. Management may involve adjusting the infusion rate, administering intravenous fluids, or using vasopressors, depending on the severity.

  • Monitoring: Continuously monitor blood pressure.

Data Presentation

Table 1: Recommended Dosage Adjustments for this compound in High-Risk Subgroups

High-Risk SubgroupSeverityRecommended Dosage AdjustmentRationale
Hepatic Impairment Mild (Child-Pugh A)No adjustment necessaryUnlikely to be clinically relevant changes in pharmacokinetics.
Moderate (Child-Pugh B)Reduce dose to one-half2.4-fold increase in drug exposure.
Severe (Child-Pugh C)Reduce dose to one-fourth3.8-fold increase in drug exposure.
Elderly Patients (≥75 years) N/AUse with caution, consider lower starting doseIncreased risk of cardiopulmonary adverse events.
Renal Impairment SevereNo adjustment necessaryPharmacokinetics not significantly altered.

Table 2: Efficacy of Different this compound Dosages in Clinical Trials

DosageOutcome MeasureResultReference
High Dose (>5 mg/h) Delayed Ischemic Neurological Deficits (DINDs)Significant decrease in incidence
New Cerebral Infarcts (NCIs)Significant decrease in incidence
Angiographic VasospasmSignificant decrease in incidence
10 mg/h Vasospasm-related morbidity and all-cause mortalitySignificant reduction in Japanese patients
15 mg/h Moderate to severe vasospasm65% reduction

Mandatory Visualizations

Clazosentan_Mechanism_of_Action cluster_Vessel Cerebral Artery SMC Smooth Muscle Cell ETa_receptor ETa Receptor Contraction Vasoconstriction (Cerebral Vasospasm) ETa_receptor->Contraction Activates ET1 Endothelin-1 (ET-1) ET1->ETa_receptor Binds This compound This compound This compound->ETa_receptor Blocks

Caption: Mechanism of this compound in preventing cerebral vasospasm.

Experimental_Workflow_Hepatic_Impairment start Patient Recruitment screening Screening & Child-Pugh Classification (Mild, Moderate, Severe) start->screening grouping Group Assignment: - Healthy Volunteers - Mild Impairment - Moderate Impairment - Severe Impairment screening->grouping dosing Administer Single IV Infusion of this compound grouping->dosing sampling Serial Blood Sampling for Pharmacokinetic Analysis dosing->sampling analysis Measure Plasma Concentrations of this compound sampling->analysis pk_params Calculate Pharmacokinetic Parameters (AUC, Clearance, Half-life) analysis->pk_params comparison Compare PK Parameters Between Groups pk_params->comparison recommendation Formulate Dosage Adjustment Recommendations comparison->recommendation

References

Clazosentan Technical Support Center: Anemia as a Reported Side Effect

Author: BenchChem Technical Support Team. Date: November 2025

This technical support guide is intended for researchers, scientists, and drug development professionals utilizing Clazosentan in their experiments. It provides a comprehensive overview of anemia as a reported side effect in clinical studies, including quantitative data, potential mechanisms, and troubleshooting guidance in a question-and-answer format.

Frequently Asked Questions (FAQs)

Q1: Has anemia been observed as a side effect in clinical trials of this compound?

Yes, anemia has been consistently reported as a treatment-emergent adverse event in pivotal clinical trials of this compound, specifically in the CONSCIOUS (this compound to Overcome Neurological iSChemia and Infarct OccUrring after Subarachnoid hemorrhage) series of studies.[1][2][3][4] The incidence of anemia was generally higher in patients receiving this compound compared to those receiving a placebo.[1]

Q2: What is the reported incidence of anemia in patients treated with this compound?

The incidence of anemia has been quantified in the CONSCIOUS trials across various doses. The data indicates a dose-dependent trend in some cases. Below is a summary of the reported incidences.

Data Presentation

Table 1: Incidence of Anemia in CONSCIOUS Clinical Trials

TrialPlacebo GroupThis compound 1 mg/hThis compound 5 mg/hThis compound 15 mg/h
CONSCIOUS-1 17% (16/96)25% (27/107)29% (32/110)20% (19/96)
CONSCIOUS-2 16% (61/383)-23% (176/764)-
CONSCIOUS-3 10% (19/189)-13% (25/194)13% (24/188)
  • Data for CONSCIOUS-1 is derived from Table 3 in the primary publication.

  • Data for CONSCIOUS-2 is derived from the primary publication.

  • Data for CONSCIOUS-3 is derived from the primary publication.

Table 2: Meta-Analysis Findings on Anemia Risk with this compound

Meta-AnalysisComparisonRisk Ratio (RR)95% Confidence Interval (CI)
Liu et al. (2024)This compound vs. Placebo1.491.23 - 1.79
  • This meta-analysis included 11 studies with a total of 8,469 patients.

Q3: What is the proposed mechanism for this compound-associated anemia?

The leading hypothesis is that the anemia observed with this compound may be, in part, a dilutional effect secondary to fluid retention. This is considered a potential class effect of endothelin receptor antagonists. The mechanism involves the blockade of endothelin-A (ETA) receptors, which can lead to vasodilation and subsequent fluid shifts, potentially resulting in a decrease in hemoglobin and hematocrit concentrations.

Experimental Protocols

The following is a generalized experimental protocol based on the methodology of the CONSCIOUS trials for researchers investigating the hematological effects of this compound.

Objective: To assess the incidence of anemia as a treatment-emergent adverse event following the administration of this compound in a preclinical or clinical setting.

Study Design: A randomized, placebo-controlled, double-blind study.

Subject Population: Subjects with aneurysmal subarachnoid hemorrhage (aSAH) confirmed by angiography. Key inclusion criteria would typically include age between 18 and 75 years and securing of the ruptured aneurysm (either by surgical clipping or endovascular coiling) prior to initiation of the study drug.

Treatment Groups:

  • Control Group: Intravenous infusion of a placebo solution.

  • Treatment Group(s): Intravenous infusion of this compound at varying doses (e.g., 5 mg/h and 15 mg/h).

Drug Administration: Continuous intravenous infusion of the study drug for a predefined period, for example, up to 14 days, commencing within a specified time window after the aSAH event.

Monitoring and Data Collection:

  • Baseline Assessment: Collect complete blood count (CBC) with differential, including hemoglobin and hematocrit, prior to the initiation of the study drug.

  • Ongoing Monitoring: Perform daily CBCs for the duration of the study drug infusion.

  • Adverse Event Definition: Anemia is defined as a clinically significant decrease in hemoglobin from baseline, or a hemoglobin level falling below a predefined threshold (e.g., <10 g/dL), as specified in the study protocol.

  • Data Analysis: Compare the incidence of anemia between the placebo and this compound treatment groups. Statistical analysis should be performed to determine the significance of any observed differences.

Mandatory Visualization

G cluster_mechanism Proposed Mechanism of this compound-Induced Anemia This compound This compound eta_receptor Endothelin-A (ETA) Receptor This compound->eta_receptor Blocks vasodilation Vasodilation eta_receptor->vasodilation Leads to fluid_retention Fluid Retention / Shift vasodilation->fluid_retention Contributes to hemodilution Hemodilution fluid_retention->hemodilution anemia Decreased Hemoglobin & Hematocrit (Anemia) hemodilution->anemia

Caption: Proposed pathway of this compound-induced anemia.

Troubleshooting Guide

Q4: We are observing a higher than expected incidence of decreased hemoglobin/hematocrit in our this compound-treated group. What should we do?

This is a known potential side effect. Here is a troubleshooting workflow to consider:

G cluster_troubleshooting Troubleshooting Workflow: Anemia Observed with this compound start Observation: Decreased Hemoglobin/Hematocrit confirm Confirm with Repeat CBC start->confirm assess_fluid Assess Fluid Balance (Intake/Output, Weight) confirm->assess_fluid rule_out Rule Out Other Causes (e.g., Bleeding, Hemolysis) assess_fluid->rule_out is_dilutional Is Anemia Likely Dilutional? rule_out->is_dilutional manage_fluid Consider Fluid Management Strategies is_dilutional->manage_fluid Yes investigate_other Investigate and Manage Alternative Causes is_dilutional->investigate_other No continue_monitoring Continue Close Monitoring of CBC manage_fluid->continue_monitoring document Document All Findings and Actions continue_monitoring->document investigate_other->continue_monitoring

References

Limitations and challenges in the clinical application of Clazosentan

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive information regarding the limitations and challenges encountered in the clinical application of Clazosentan.

Frequently Asked Questions (FAQs)

Q1: What is the primary limitation of this compound observed in clinical trials despite its efficacy in reducing cerebral vasospasm?

A1: The most significant limitation of this compound is the disconnect between its proven ability to reduce angiographic vasospasm and the lack of consistent improvement in long-term functional outcomes or a reduction in all-cause mortality for patients with aneurysmal subarachnoid hemorrhage (aSAH).[1] Major clinical trials, including CONSCIOUS-2, CONSCIOUS-3, and REACT, have shown that while this compound effectively decreases the incidence and severity of vasospasm, this does not reliably translate into better neurological outcomes for patients.[2][3][4] This suggests that delayed cerebral ischemia (DCI) after aSAH is a multifactorial process, with large-vessel vasospasm being just one component.[5]

Q2: What are the most common adverse events associated with this compound administration?

A2: The most frequently reported adverse events in clinical trials of this compound are pulmonary complications (such as pulmonary edema and pleural effusion), hypotension, and anemia. These side effects are thought to be related to the drug's vasodilatory properties. Careful patient monitoring and management are crucial to mitigate the risks associated with these adverse events.

Q3: Has this compound received regulatory approval?

A3: As of the latest information, this compound has not been approved by the U.S. Food and Drug Administration (FDA) or the European Medicines Agency (EMA). However, it has been approved for use in Japan and South Korea for the prevention of cerebral vasospasm and its complications following aSAH.

Q4: What is the established mechanism of action for this compound?

A4: this compound is a selective endothelin-A (ETA) receptor antagonist. Following a subarachnoid hemorrhage, there is an increased level of endothelin-1 (ET-1), a potent vasoconstrictor. ET-1 binds to ETA receptors on vascular smooth muscle cells, leading to vasoconstriction and contributing to cerebral vasospasm. This compound competitively inhibits the binding of ET-1 to ETA receptors, thereby preventing vasoconstriction.

Q5: Are there any known drug interactions with this compound?

A5: Co-administration of this compound with other antihypertensive agents may increase the risk of hypotension, requiring careful blood pressure monitoring and potential dose adjustments. While specific interactions with drugs metabolized by the cytochrome P450 system are still under investigation, caution is advised. One study noted that the OATP1B1/1B3 inhibitor rifampin increased this compound exposure by 3-4 fold.

Troubleshooting Guide

This section provides guidance on managing common issues encountered during the experimental use of this compound.

Issue 1: Patient develops hypotension during this compound infusion.

  • Initial Assessment: Continuously monitor arterial blood pressure. Assess for signs of hypoperfusion.

  • Management Strategy:

    • Follow established patient management guidelines for blood pressure control, which may include the preferential use of vasopressors over excessive fluid administration.

    • If hypotension persists or is severe, consider reducing the infusion rate of this compound or temporarily discontinuing it.

    • Ensure the patient is normovolemic.

Issue 2: Patient shows signs of pulmonary complications (e.g., pulmonary edema).

  • Initial Assessment: Evaluate for dyspnea, hypoxemia, and characteristic findings on chest imaging.

  • Management Strategy:

    • Fluid management is critical. In some protocols, patients on this compound are managed with less extracellular fluid to avoid fluid retention.

    • Diuretics may be administered as needed.

    • In severe cases, discontinuation of this compound may be necessary.

Issue 3: Patient develops anemia during treatment.

  • Initial Assessment: Monitor hemoglobin and hematocrit levels regularly.

  • Management Strategy:

    • Investigate for any potential sources of bleeding.

    • Provide supportive care, which may include blood transfusions if clinically indicated.

    • The anemia is typically reversible after discontinuation of the drug.

Quantitative Data Summary

Table 1: Efficacy of this compound in Reducing Vasospasm-Related Events (Data from Meta-Analyses)

OutcomeThis compound vs. Placebo (Relative Risk)95% Confidence Intervalp-valueReference
Vasospasm-related Cerebral Infarction0.560.42–0.760.0002
Delayed Ischemic Neurological Deficits (DIND)0.670.55–0.80< 0.0001
Incidence of Angiographic Vasospasm0.540.47-0.61< 0.00001

Table 2: Key Adverse Events Associated with this compound (Data from a Meta-Analysis)

Adverse EventThis compound vs. Placebo (Relative Risk)95% Confidence IntervalReference
HypotensionIncreased RiskStatistically Significant
Pulmonary EdemaIncreased RiskStatistically Significant
Pleural EffusionIncreased RiskStatistically Significant
AnemiaIncreased RiskStatistically Significant

Table 3: Pharmacokinetic Parameters of this compound in Healthy Subjects

ParameterValueReference
Clearance (at 10 mg/h)42.2 L/h (36.6, 48.7)
Volume of Distribution (at 10 mg/h)32.4 L (27.0, 38.8)
Elimination Half-life6-10 minutes

Experimental Protocols

Protocol: Administration of this compound in a Clinical Trial Setting (Synthesized from CONSCIOUS and REACT trial protocols)

  • Patient Selection:

    • Enroll adult patients with aneurysmal subarachnoid hemorrhage (aSAH) confirmed by angiography.

    • Aneurysm should be secured by surgical clipping or endovascular coiling.

    • Patients should be randomized within a specified time window post-aSAH (e.g., within 56-96 hours).

    • Specific inclusion criteria regarding the clot burden on CT scan may be applied (e.g., "thick and diffuse clot" in the REACT trial).

  • Drug Preparation and Administration:

    • This compound is administered as a continuous intravenous infusion.

    • The dosage is typically fixed (e.g., 5 mg/hour, 10 mg/hour, or 15 mg/hour) and not adjusted for body weight in later trials.

    • The infusion is administered in an intensive care unit or a similar monitored setting.

  • Treatment Duration:

    • The infusion is typically continued for up to 14 days post-aSAH.

  • Concomitant Medications and Standard of Care:

    • This compound is administered in addition to the standard of care for aSAH, which generally includes oral or intravenous nimodipine.

    • Specific guidelines for hemodynamic management, including blood pressure and fluid balance, should be followed.

  • Monitoring and Assessments:

    • Efficacy:

      • Primary endpoint may be the incidence of clinical deterioration due to delayed cerebral ischemia (DCI) or a composite of vasospasm-related morbidity and all-cause mortality.

      • Angiographic vasospasm is often assessed as a primary or secondary endpoint using digital subtraction angiography.

      • Neurological outcomes are assessed at specified time points (e.g., 12 weeks) using scales such as the modified Rankin Scale (mRS) and the Glasgow Outcome Scale-Extended (GOSE).

    • Safety:

      • Monitor vital signs, particularly blood pressure, continuously.

      • Regularly assess for signs and symptoms of pulmonary complications.

      • Perform routine laboratory tests, including complete blood counts to monitor for anemia.

      • Record all adverse events.

Visualizations

clazosentan_pathway cluster_pre Post-aSAH Pathophysiology cluster_receptor Receptor Interaction cluster_downstream Downstream Signaling & Effect cluster_intervention Pharmacological Intervention SAH Aneurysmal Subarachnoid Hemorrhage ET1_release Increased Endothelin-1 (ET-1) Release SAH->ET1_release ET1_binding ET-1 Binds to ETA Receptor ET1_release->ET1_binding ETA_receptor Endothelin-A (ETA) Receptor PKC_activation Protein Kinase C (PKC) Activation ETA_receptor->PKC_activation ET1_binding->ETA_receptor Ca_influx Increased Intracellular Ca2+ Influx PKC_activation->Ca_influx Vasoconstriction Cerebral Vasoconstriction (Vasospasm) Ca_influx->Vasoconstriction This compound This compound This compound->ET1_binding Inhibits

Caption: this compound's Mechanism of Action.

troubleshooting_workflow start Patient on this compound Infusion observe Observe for Adverse Event start->observe hypotension Hypotension observe->hypotension Yes pulmonary Pulmonary Complication observe->pulmonary Yes anemia Anemia observe->anemia Yes no_ae Continue Monitoring observe->no_ae No manage_hypo Administer Vasopressors Consider Dose Reduction/ Discontinuation hypotension->manage_hypo manage_pulm Fluid Restriction/Diuretics Consider Discontinuation pulmonary->manage_pulm manage_anemia Supportive Care (e.g., Transfusion) anemia->manage_anemia

Caption: Troubleshooting Adverse Events.

References

Validation & Comparative

Author: BenchChem Technical Support Team. Date: November 2025

In the critical period following an aneurysmal subarachnoid hemorrhage (aSAH), the prevention of cerebral vasospasm and its potentially devastating ischemic consequences is a primary therapeutic goal. For decades, the calcium channel blocker nimodipine has been the standard of care. However, the development of the selective endothelin-A receptor antagonist, clazosentan, has introduced a targeted therapeutic alternative. This guide provides an objective comparison of this compound and nimodipine, summarizing key experimental data, outlining clinical trial methodologies, and illustrating the underlying pharmacological pathways.

Mechanism of Action: Targeting Different Pathways in Vasoconstriction

The physiological response to subarachnoid hemorrhage involves a cascade of events leading to prolonged and severe vasoconstriction of cerebral arteries, known as vasospasm. This compound and nimodipine intervene in this process through distinct mechanisms.

This compound: Following a subarachnoid hemorrhage, the presence of blood products in the subarachnoid space triggers an inflammatory response and the release of potent vasoconstrictors.[1] One of the most significant of these is endothelin-1 (ET-1).[1][2] ET-1 binds to endothelin-A (ETA) receptors on vascular smooth muscle cells, initiating a signaling cascade that leads to intense and sustained vasoconstriction.[2][3] this compound is a selective ETA receptor antagonist. By competitively blocking the ETA receptor, this compound prevents ET-1 from exerting its vasoconstrictive effect, thereby promoting vasodilation and improving cerebral blood flow.

Nimodipine: Nimodipine, a dihydropyridine calcium channel blocker, acts on the voltage-gated L-type calcium channels present on vascular smooth muscle cells. The influx of extracellular calcium through these channels is a critical step in the initiation of smooth muscle contraction. Nimodipine inhibits this influx of calcium ions, leading to the relaxation of vascular smooth muscle and subsequent vasodilation. It is noted to have a greater effect on cerebral arteries than on peripheral vessels, which is attributed to its high lipophilicity, allowing it to cross the blood-brain barrier. While nimodipine's primary approved indication is for the improvement of neurological outcomes following aSAH, its direct effect on preventing angiographic vasospasm is considered less pronounced than its neuroprotective effects.

cluster_this compound This compound Pathway cluster_Nimodipine Nimodipine Pathway ET-1 ET-1 ETA Receptor ETA Receptor ET-1->ETA Receptor Binds to Vasoconstriction_C Vasoconstriction ETA Receptor->Vasoconstriction_C Activates This compound This compound This compound->ETA Receptor Blocks Ca2+ Calcium Ions L-type Ca2+ Channel L-type Calcium Channel Ca2+->L-type Ca2+ Channel Influx Vasoconstriction_N Vasoconstriction L-type Ca2+ Channel->Vasoconstriction_N Initiates Nimodipine Nimodipine Nimodipine->L-type Ca2+ Channel Inhibits

Caption: Signaling Pathways for this compound and Nimodipine.

Quantitative Data on Efficacy and Safety

Clinical trials have provided valuable data on the efficacy and safety of this compound, often in placebo-controlled settings, while nimodipine's efficacy is established as the standard of care. A post-hoc propensity score-matched analysis of six randomized clinical trials has offered an indirect comparison between the two drugs.

Efficacy in Preventing Vasospasm and Related Outcomes

OutcomeThis compound (10 mg/h)NimodipinePlaceboRelative Risk Reduction (RRR) - this compound vs. PlaceboRelative Risk Reduction (RRR) - this compound vs. Nimodipine
Angiographic Vasospasm 29.59% (79/267)68.04% (66/97)56.55% (151/267)0.48 (95% CI, 0.35 to 0.58)0.63 (95% CI, 0.46 to 0.75)
Vasospasm-Related Morbidity & All-Cause Mortality (MM) ---0.47 (95% CI, 0.30 to 0.60)0.29 (95% CI, 0.04 to 0.48)

Data from a post-hoc propensity score-matched analysis of six randomized clinical trials.

In the CONSCIOUS-1 trial, this compound demonstrated a dose-dependent reduction in moderate to severe angiographic vasospasm, with a 65% risk reduction in the 15 mg/h group compared to placebo. The CONSCIOUS-3 trial, which was halted prematurely, showed that this compound at 15 mg/h significantly reduced vasospasm-related morbidity and all-cause mortality compared to placebo. However, this reduction did not translate into an improved overall functional outcome as measured by the extended Glasgow Outcome Scale (eGOS). The CONSCIOUS-2 trial, using a 5 mg/h dose in patients who underwent surgical clipping, did not meet its primary endpoint.

Nimodipine, on the other hand, is recommended for all patients with aSAH to improve neurological outcomes. Its benefit is well-established in reducing the risk of delayed cerebral ischemia and improving functional outcomes, although its effect on angiographic vasospasm is less certain.

Safety and Tolerability

Adverse EventThis compound (Higher Frequency vs. Placebo)Nimodipine (Common Adverse Effects)
Cardiovascular HypotensionHypotension
Pulmonary Pulmonary complications (pneumonia, pleural effusion, pulmonary edema, acute respiratory distress syndrome)-
Hematologic Anemia-

Adverse events for this compound are based on findings from the CONSCIOUS trials.Hypotension is a known side effect of nimodipine, particularly with intravenous administration.

Experimental Protocols: The CONSCIOUS Trials

The "this compound to Overcome Neurological Ischemia and Infarction Occurring after Subarachnoid Hemorrhage" (CONSCIOUS) program provides a clear example of the clinical evaluation of a novel agent for vasospasm.

CONSCIOUS-1 (Phase 2b Dose-Finding Study)

  • Objective: To assess the efficacy and safety of different doses of intravenous this compound in preventing angiographic vasospasm after aSAH.

  • Study Design: Randomized, double-blind, placebo-controlled, multicenter trial.

  • Patient Population: 413 patients with aSAH secured by either surgical clipping or endovascular coiling.

  • Intervention: Patients were randomized to receive placebo or this compound at 1, 5, or 15 mg/h, initiated within 56 hours of the hemorrhage and continued for up to 14 days.

  • Primary Endpoint: Incidence of moderate to severe angiographic vasospasm on digital subtraction angiography performed 7 to 11 days after aSAH.

  • Secondary Endpoints: A composite morbidity/mortality endpoint and clinical outcome assessed by the extended Glasgow Outcome Scale (eGOS) at 12 weeks.

CONSCIOUS-2 & 3 (Phase 3 Confirmatory Studies)

  • Objective: To evaluate the effect of this compound on vasospasm-related morbidity and all-cause mortality.

  • Study Design: Randomized, double-blind, placebo-controlled, multicenter trials.

  • Patient Population:

    • CONSCIOUS-2: Patients with aSAH whose aneurysm was secured by surgical clipping.

    • CONSCIOUS-3: Patients with aSAH whose aneurysm was secured by endovascular coiling.

  • Intervention:

    • CONSCIOUS-2: this compound 5 mg/h versus placebo.

    • CONSCIOUS-3: this compound 5 mg/h or 15 mg/h versus placebo.

  • Primary Endpoint: A composite of all-cause mortality, vasospasm-related new cerebral infarcts or delayed ischemic neurological deficits, or the use of rescue therapy for vasospasm, evaluated at 6 weeks post-aSAH.

  • Main Secondary Endpoint: Dichotomized extended Glasgow Outcome Scale (eGOS) at 12 weeks.

cluster_Workflow Typical Clinical Trial Workflow for Vasospasm Prevention Patient_Screening Patient Screening (aSAH Diagnosis, Inclusion/Exclusion Criteria) Aneurysm_Securing Aneurysm Securing (Clipping or Coiling) Patient_Screening->Aneurysm_Securing Randomization Randomization Aneurysm_Securing->Randomization Treatment_Arm Treatment Arm (e.g., this compound Infusion) Randomization->Treatment_Arm Control_Arm Control Arm (e.g., Placebo or Nimodipine) Randomization->Control_Arm Treatment_Period Treatment Period (Up to 14 days) Treatment_Arm->Treatment_Period Control_Arm->Treatment_Period Primary_Endpoint_Assessment Primary Endpoint Assessment (e.g., Angiographic Vasospasm, Morbidity/Mortality at 6 weeks) Treatment_Period->Primary_Endpoint_Assessment Secondary_Endpoint_Assessment Secondary Endpoint Assessment (e.g., eGOS at 12 weeks) Primary_Endpoint_Assessment->Secondary_Endpoint_Assessment Data_Analysis Data Analysis and Reporting Secondary_Endpoint_Assessment->Data_Analysis

Caption: Experimental Workflow for a Vasospasm Prevention Trial.

Conclusion

This compound and nimodipine represent two distinct pharmacological approaches to mitigating the consequences of cerebral vasospasm following aSAH. This compound, by targeting the endothelin-A receptor, has demonstrated a significant and dose-dependent reduction in angiographic vasospasm. While it has also shown a reduction in vasospasm-related morbidity and mortality at higher doses, a clear improvement in overall functional outcome has not been consistently demonstrated in clinical trials. Nimodipine remains the established standard of care, with proven benefits in improving neurological outcomes, likely through a combination of vasodilation and neuroprotection.

The choice between these agents, or their potential complementary roles, remains a subject of ongoing research. Indirect comparisons suggest this compound may be more effective at reducing angiographic vasospasm and vasospasm-related morbidity and mortality. However, the clinical significance of this in terms of long-term functional recovery requires further investigation. The safety profiles also differ, with this compound associated with a higher incidence of pulmonary complications, hypotension, and anemia. Future head-to-head clinical trials are warranted to definitively establish the comparative efficacy and safety of this compound and nimodipine to optimize treatment strategies for patients with aneurysmal subarachnoid hemorrhage.

References

Comparative efficacy of Clazosentan and fasudil for cerebral vasospasm

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Cerebral vasospasm remains a critical complication following aneurysmal subarachnoid hemorrhage (aSAH), contributing significantly to patient morbidity and mortality. This guide provides a detailed, data-driven comparison of two prominent therapeutic agents used in its management: Clazosentan, a selective endothelin-A (ET-A) receptor antagonist, and Fasudil, a Rho-kinase (ROCK) inhibitor.

Mechanisms of Action: Targeting Key Vasoconstrictive Pathways

This compound and Fasudil intervene in the signaling cascades that lead to arterial constriction, albeit through different mechanisms.

This compound acts by selectively blocking the ET-A receptor, preventing the potent vasoconstrictive effects of endothelin-1 (ET-1).[1] ET-1 is a peptide that is significantly elevated after aSAH and plays a crucial role in the pathogenesis of cerebral vasospasm.[2] By inhibiting the ET-A receptor on vascular smooth muscle cells, this compound mitigates the intense and prolonged arterial narrowing that characterizes vasospasm.[1]

Fasudil functions as an inhibitor of Rho-kinase (ROCK), a key enzyme in the calcium sensitization pathway of smooth muscle contraction.[3] Following aSAH, the Rho-A/Rho-kinase pathway is activated, leading to the phosphorylation of myosin light chain (MLC) and inhibition of MLC phosphatase. This results in sustained vasoconstriction. Fasudil, by inhibiting ROCK, promotes the relaxation of vascular smooth muscle.[3]

Comparative Efficacy: A Data-Driven Overview

Multiple studies have compared the efficacy of this compound and Fasudil in preventing and treating cerebral vasospasm. The following tables summarize key findings from these clinical investigations.

Table 1: Angiographic and Clinical Vasospasm
Study/ComparisonDrug RegimenIncidence of Angiographic VasospasmIncidence of Clinical/Symptomatic Vasospasm
Multicenter Retrospective Cohort This compound-based therapy15.4%-
(Endo et al., 2025)Fasudil-based therapy33.7% (p < 0.001)-
Single-Center Retrospective Cohort This compound25.9%31.3%
(Fukushima et al., 2024)Fasudil hydrochloride and cilostazol44% (p = 0.013)60.9% (p = 0.01)
Meta-analysis This compound vs. FasudilRR: 0.44 (p = 0.0004)-
(Raja et al., 2025)
Table 2: Vasospasm-Related Complications and Clinical Outcomes
Study/ComparisonDrug RegimenVasospasm-Related DCI/Cerebral InfarctsFavorable Outcome (mRS 0-2 or Good Recovery on GOS)
Multicenter Retrospective Cohort This compound-based therapy4.4%62.2% at discharge
(Endo et al., 2025)Fasudil-based therapy10.2% (p = 0.007)50.5% at discharge (p = 0.005)
Single-Center Retrospective Cohort This compound9.4% (DCI)79% at discharge (mRS < 3)
(Fukushima et al., 2024)Fasudil hydrochloride and cilostazol39.1% (DCI) (p = 0.004)66% at discharge (mRS < 3) (p = 0.037)
Meta-analysis This compound vs. FasudilRR: 0.27 (p = 0.002) for cerebral infarctsNo significant difference in DIND (p = 0.89)
(Raja et al., 2025)
Table 3: Adverse Events
DrugCommon Adverse Events
This compound Pulmonary complications (e.g., pulmonary edema, pleural effusion), hypotension, anemia.
Fasudil Hypotension, intracranial bleeding (less common). Adverse reactions occurred in 13 of 37 patients in one study, with no serious adverse events reported.

Experimental Protocols: A Methodological Overview

The clinical evidence presented is derived from a variety of study designs, including randomized controlled trials and retrospective cohort studies. A generalized experimental workflow for a comparative clinical trial is illustrated below.

Key Methodological Considerations:
  • Patient Population: Studies typically enroll adult patients with aSAH, often with specific inclusion criteria related to the severity of the hemorrhage (e.g., Fisher grade 3, WFNS grades I-IV).

  • Intervention: this compound is administered as a continuous intravenous infusion, with doses ranging from 5 to 15 mg/hr. Fasudil is typically given as an intravenous injection of 30 mg, three times a day.

  • Primary Endpoints: Common primary endpoints include the incidence of angiographic vasospasm, vasospasm-related morbidity and mortality, and the occurrence of delayed ischemic neurological deficits (DIND).

  • Secondary Endpoints: These often include clinical outcomes assessed by scales such as the modified Rankin Scale (mRS) and the Glasgow Outcome Scale (GOS), as well as safety and tolerability.

Summary and Future Directions

The available evidence consistently demonstrates that this compound is more effective than Fasudil in reducing the incidence of angiographic vasospasm and vasospasm-related cerebral infarcts. Several studies also report improved clinical outcomes at discharge for patients treated with this compound.

However, the use of this compound is associated with a higher incidence of pulmonary complications and hypotension, which necessitates careful patient monitoring and management. While Fasudil may be less potent in preventing vasospasm, it has a well-established safety profile.

Future research should focus on direct, large-scale, randomized controlled trials to confirm these findings and to identify patient subgroups that may benefit most from each treatment. Additionally, studies exploring combination therapies or novel drug delivery systems could further optimize the management of cerebral vasospasm. The distinct mechanisms of action of this compound and Fasudil may offer opportunities for synergistic therapeutic strategies.

References

Clazosentan for Aneurysmal Subarachnoid Hemorrhage: A Comparative Meta-Analysis of Randomized Controlled Trials

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive meta-analysis of randomized controlled trials (RCTs) investigating the efficacy and safety of Clazosentan in patients with aneurysmal subarachnoid hemorrhage (aSAH). This compound, a selective endothelin-A (ETa) receptor antagonist, has been evaluated for its potential to mitigate vasospasm-related complications following aSAH. This document summarizes key quantitative data from multiple meta-analyses, details the experimental protocols of pivotal clinical trials, and visualizes the underlying pharmacological pathways and experimental workflows.

Performance of this compound: A Quantitative Overview

The following tables summarize the efficacy and safety of this compound compared to placebo in aSAH patients, based on pooled data from several meta-analyses.

Efficacy Outcomes
OutcomeThis compound DosageRelative Risk (RR) / Odds Ratio (OR) [95% CI]SignificanceCitation
Angiographic Vasospasm 1, 5, 15 mg/hRR = 0.58 [0.48 - 0.71]Statistically Significant Reduction[1]
High Dose (>5 mg/h)OR = 1.85 [1.19 - 2.89]Statistically Significant Reduction[2]
Vasospasm-Related Morbidity/Mortality 1, 5, 15 mg/hRR = 0.80 [0.67 - 0.96]Statistically Significant Reduction[1]
Delayed Ischemic Neurological Deficit (DIND) 1, 5, 15 mg/hRR = 0.76 [0.62 - 0.92]Statistically Significant Reduction[1]
High Dose (15 mg/h)RR = 0.49 [0.33 - 0.73]Statistically Significant Reduction[3]
10 mg/h and 15 mg/hRR = 0.67 [0.55 - 0.80]Statistically Significant Reduction
New Cerebral Infarction (NCI) High Dose (15 mg/h)RR = 0.42 [0.25 - 0.71]Statistically Significant Reduction
High Dose (>5 mg/h)OR = 2.31 [1.34 - 3.95]Statistically Significant Reduction
All DosesRR = 0.74 [0.52 - 1.04]Not Statistically Significant
All-Cause Mortality All DosesRR = 1.03 [0.71 - 1.49]No Significant Effect
Poor Functional Outcome All DosesRR = 1.12 [0.96 - 1.30]No Significant Improvement
Rescue Therapy All DosesRR = 0.62 [0.49 - 0.79]Statistically Significant Reduction in Need
Safety Outcomes
Adverse EventThis compound vs. PlaceboRelative Risk (RR) [95% CI]SignificanceCitation
Any Adverse Event Increased RiskRR = 1.59 [1.43 - 1.77]Statistically Significant
Hypotension Increased RiskRR = 2.47 [1.79 - 3.42]Statistically Significant
Pulmonary Complications (including pulmonary edema, pleural effusion) Increased RiskRR = 1.89 [1.64 - 2.18]Statistically Significant
Anemia Increased RiskRR = 1.49 [1.23 - 1.79]Statistically Significant

Experimental Protocols of Key Randomized Controlled Trials

The majority of meta-analyses on this compound for aSAH are based on the results of the CONSCIOUS (this compound to Overcome Neurological iSChemia and Infarct OccUrring after Subarachnoid hemorrhage) series of trials.

CONSCIOUS-1 (Phase 2b Dose-Finding Study)
  • Objective : To assess the efficacy and safety of different doses of intravenous this compound in preventing angiographic vasospasm.

  • Design : Randomized, double-blind, placebo-controlled, multicenter trial.

  • Patient Population : 413 patients with aSAH secured by either surgical clipping or endovascular coiling.

  • Intervention : Patients were randomized to receive a continuous intravenous infusion of placebo or this compound at 1, 5, or 15 mg/h. Treatment was initiated within 56 hours of aSAH and continued for up to 14 days.

  • Primary Endpoint : Incidence of moderate to severe angiographic vasospasm on digital subtraction angiography (DSA) performed 7 to 11 days after aSAH.

  • Secondary Endpoints : A composite morbidity/mortality endpoint including all-cause mortality, new cerebral infarct, delayed ischemic neurological deficit (DIND), and the need for rescue therapy. Clinical outcome was assessed using the extended Glasgow Outcome Scale (eGOS) at 12 weeks.

CONSCIOUS-2 (Phase 3)
  • Objective : To evaluate the effect of this compound on vasospasm-related morbidity and all-cause mortality in patients with aSAH secured by surgical clipping.

  • Design : Randomized, double-blind, placebo-controlled, multicenter trial.

  • Patient Population : Over 1,150 patients with aSAH whose ruptured aneurysm was secured by surgical clipping. Key inclusion criteria included age 18-75 years and World Federation of Neurosurgical Societies (WFNS) grades I-IV prior to aneurysm securing.

  • Intervention : Patients were randomized (2:1) to receive a continuous intravenous infusion of this compound 5 mg/h or placebo for up to 14 days.

  • Primary Endpoint : A composite of all-cause mortality and vasospasm-related morbidity (new cerebral infarcts, DIND, or rescue therapy for vasospasm) within 6 weeks of aSAH.

  • Secondary Endpoint : Functional outcome assessed by the dichotomized extended Glasgow Outcome Scale (eGOS) at 12 weeks.

CONSCIOUS-3 (Phase 3)
  • Objective : To determine if this compound reduces vasospasm-related morbidity and all-cause mortality in patients with aSAH secured by endovascular coiling.

  • Design : Randomized, double-blind, placebo-controlled, multicenter trial.

  • Patient Population : Patients with aSAH whose ruptured aneurysm was secured by endovascular coiling. Inclusion criteria were similar to CONSCIOUS-2.

  • Intervention : Patients were randomized (1:1:1) to receive a continuous intravenous infusion of placebo, this compound 5 mg/h, or this compound 15 mg/h for up to 14 days.

  • Primary Endpoint : A composite of all-cause mortality and vasospasm-related morbidity (new cerebral infarcts, DIND, or rescue therapy for vasospasm) within 6 weeks of aSAH.

  • Secondary Endpoint : Functional outcome assessed by the dichotomized extended Glasgow Outcome Scale (eGOS) at 12 weeks.

Mechanism of Action and Experimental Workflow

Signaling Pathway of Endothelin-1 and this compound

Cerebral vasospasm following aSAH is significantly mediated by the potent vasoconstrictor Endothelin-1 (ET-1). ET-1 exerts its effect by binding to Endothelin-A (ETa) receptors on vascular smooth muscle cells, triggering a cascade that leads to vasoconstriction. This compound is a selective ETa receptor antagonist, competitively inhibiting the binding of ET-1 to its receptor, thereby preventing vasoconstriction.

G cluster_0 Post-aSAH Pathophysiology cluster_1 Vascular Smooth Muscle Cell cluster_2 Therapeutic Intervention aSAH Aneurysmal Subarachnoid Hemorrhage (aSAH) ET1_release Endothelin-1 (ET-1) Release aSAH->ET1_release ETaR Endothelin-A (ETa) Receptor ET1_release->ETaR Binds to Vasoconstriction Vasoconstriction ETaR->Vasoconstriction Activates This compound This compound This compound->ETaR Blocks

Caption: Mechanism of this compound in preventing ET-1 induced vasoconstriction.

Experimental Workflow of the CONSCIOUS Trials

The CONSCIOUS trials followed a standardized workflow from patient screening to final outcome assessment. This involved rigorous inclusion and exclusion criteria, randomized and blinded treatment administration, and defined primary and secondary endpoints to evaluate the efficacy and safety of this compound.

G cluster_arms Treatment Arms Start Patient with aSAH Screening Screening (Inclusion/Exclusion Criteria) Start->Screening Randomization Randomization Screening->Randomization Clazosentan_Arm This compound (1, 5, 10, or 15 mg/h) Randomization->Clazosentan_Arm Placebo_Arm Placebo Randomization->Placebo_Arm Treatment Treatment Initiation (within 56 hours of aSAH) for up to 14 days Endpoint_Assessment Primary Endpoint Assessment (at 6 weeks post-aSAH) Treatment->Endpoint_Assessment Secondary_Assessment Secondary Endpoint Assessment (eGOS at 12 weeks) Endpoint_Assessment->Secondary_Assessment Follow_up Long-term Follow-up Secondary_Assessment->Follow_up Clazosentan_Arm->Treatment Placebo_Arm->Treatment

Caption: Generalized experimental workflow for the CONSCIOUS trials.

References

Head-to-head comparison studies of Clazosentan and other endothelin receptor antagonists

Author: BenchChem Technical Support Team. Date: November 2025

A Guide for Researchers and Drug Development Professionals

This guide provides a comprehensive, data-driven comparison of Clazosentan and other endothelin receptor antagonists (ERAs). It is designed for researchers, scientists, and drug development professionals, offering a detailed examination of their performance based on available experimental and clinical data. This document summarizes key quantitative findings in structured tables, outlines detailed experimental methodologies, and visualizes relevant biological pathways and workflows.

Introduction to Endothelin Receptor Antagonists

Endothelin-1 (ET-1) is a potent endogenous vasoconstrictor peptide implicated in the pathogenesis of various cardiovascular diseases, including cerebral vasospasm following aneurysmal subarachnoid hemorrhage (aSAH).[1][2] ET-1 exerts its effects through two G protein-coupled receptors: the endothelin A (ETA) receptor, which primarily mediates vasoconstriction and cell proliferation, and the endothelin B (ETB) receptor, which is involved in both vasodilation (via nitric oxide and prostacyclin release from endothelial cells) and vasoconstriction, as well as clearance of ET-1.[1][3]

Endothelin receptor antagonists are classified based on their selectivity for these receptors. Selective ETA receptor antagonists, such as this compound, are designed to specifically block the vasoconstrictive effects of ET-1 while preserving the vasodilatory and clearance functions of the ETB receptor.[1] Non-selective antagonists, like bosentan, inhibit both ETA and ETB receptors. This guide focuses on comparing this compound with other ERAs, examining their receptor selectivity, preclinical efficacy, and clinical outcomes, particularly in the context of cerebral vasospasm.

Comparative Analysis of Receptor Affinity and Selectivity

The primary differentiator among endothelin receptor antagonists is their affinity and selectivity for the ETA and ETB receptors. Higher selectivity for the ETA receptor is hypothesized to offer a therapeutic advantage by specifically targeting vasoconstriction without interfering with the beneficial effects of ETB receptor activation.

Antagonist Receptor Target ETA Receptor Affinity (IC50/Ki) ETB Receptor Affinity (IC50/Ki) Selectivity Ratio (ETB/ETA) Reference
This compound Selective ETANot explicitly stated in a comparative studyNot explicitly stated in a comparative study~1000-fold
Bosentan Dual ETA/ETBNot explicitly stated in a comparative studyNot explicitly stated in a comparative study~20:1
Ambrisentan Selective ETANot explicitly stated in a comparative studyNot explicitly stated in a comparative study~200:1
Macitentan Dual ETA/ETBNot explicitly stated in a comparative studyNot explicitly stated in a comparative study~50:1
Atrasentan Selective ETANot explicitly stated in a comparative studyNot explicitly stated in a comparative study>1800-fold
Zibotentan Selective ETANot explicitly stated in a comparative studyNot explicitly stated in a comparative studyNot explicitly stated in a comparative study

Note: Direct head-to-head preclinical studies comparing the binding affinities (Ki or IC50 values) of this compound with other ERAs under identical experimental conditions are limited in the reviewed literature. The selectivity ratios are based on data from various sources and provide a relative comparison.

Preclinical Efficacy in Experimental Models

Preclinical studies in animal models of cerebral vasospasm provide foundational data on the in vivo efficacy of endothelin receptor antagonists. These studies typically involve the injection of blood into the subarachnoid space to mimic aSAH and subsequent assessment of arterial diameter.

Study Antagonist(s) Animal Model Key Findings Reference
Experimental Cerebral VasospasmBosentanRabbit (single-hemorrhage) and Dog (double-hemorrhage)In rabbits, bosentan reversed basilar artery vasospasm. In dogs, bosentan partially reversed vasospasm.
Prevention of Cerebral VasospasmRO 47-0203 (Bosentan)Canine two-hemorrhage modelOral administration of RO 47-0203 significantly attenuated the decrease in basilar artery diameter compared to the control group.

Head-to-Head Clinical Comparison

While direct head-to-head clinical trials of this compound against other ERAs are scarce, a post-hoc analysis has compared this compound with nimodipine, the standard of care for preventing delayed ischemic neurological deficits after aSAH. Additionally, meta-analyses have provided indirect comparisons with other agents like fasudil.

This compound vs. Nimodipine (Post-hoc Analysis)

A propensity score-matched analysis of six randomized clinical trials indirectly compared the efficacy of this compound (10 mg/h) with nimodipine in preventing vasospasm and vasospasm-related morbidity and mortality (MM) after aSAH.

Outcome This compound vs. Placebo (RRR) Nimodipine vs. Placebo (RRR) This compound vs. Nimodipine (RRR) Reference
Angiographic Vasospasm0.48 (95% CI, 0.35 to 0.58)0.14 (95% CI, -0.04 to 0.29)0.63 (95% CI, 0.46 to 0.75)
Morbidity & Mortality0.47 (95% CI, 0.30 to 0.60)0.21 (95% CI, -0.04 to 0.39)0.29 (95% CI, 0.04 to 0.48)
RRR: Relative Risk Reduction; CI: Confidence Interval

The pooled data demonstrated that this compound significantly reduced the risk of vasospasm and MM compared to placebo, whereas nimodipine did not show a statistically significant reduction. In the propensity score-matched analysis, this compound showed a significant risk reduction in these outcomes when compared directly to nimodipine.

Clinical Efficacy of this compound in Phase III Trials

Multiple phase III clinical trials (e.g., CONSCIOUS-2 and CONSCIOUS-3) have evaluated the efficacy of this compound in patients with aSAH. While this compound has been shown to consistently reduce angiographic vasospasm, its effect on improving long-term functional outcomes has been more variable across different studies and patient populations. However, two phase 3 trials in Japanese patients demonstrated that this compound significantly reduced the combined incidence of vasospasm-related morbidity and all-cause mortality after both aneurysm coiling and clipping.

Endpoint This compound Group Control/Placebo Group Relative Risk Reduction (RRR) p-value Reference
CONSCIOUS-2 (Clipping)
Vasospasm-related morbidity/mortality21% (161/764)25% (97/383)17%0.10
Japanese Phase 3 (Coiling)
Vasospasm-related morbidity/mortality13.6%28.8%53%<0.05
Japanese Phase 3 (Clipping)
Vasospasm-related morbidity/mortality16.2%39.6%59%<0.05

Safety and Tolerability Profile

The safety profile of this compound has been extensively studied in clinical trials. The most commonly reported adverse events are consistent with its mode of action as a vasodilator.

Adverse Event This compound Placebo/Control Comment Reference
HypotensionMore frequentLess frequentA known class effect of ERAs due to vasodilation.
Lung Complications (e.g., pulmonary edema, pleural effusion)More frequentLess frequentMay require careful fluid management, especially in older patients.
AnemiaMore frequentLess frequentReported in several clinical trials.
Abnormal Liver FunctionNo significant increase-This compound has not been associated with the hepatotoxicity seen with some other ERAs.

Signaling Pathways and Experimental Workflows

Endothelin-A (ETA) Receptor Signaling Pathway

Endothelin-1 binding to the ETA receptor on vascular smooth muscle cells initiates a signaling cascade that leads to vasoconstriction. This process is primarily mediated through the Gq protein-coupled activation of Phospholipase C (PLC).

ETA_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space ET-1 ET-1 ETA_Receptor ETA Receptor ET-1->ETA_Receptor Binds This compound This compound This compound->ETA_Receptor Blocks Gq Gq protein ETA_Receptor->Gq Activates PLC Phospholipase C (PLC) Gq->PLC Activates PIP2 PIP2 PLC->PIP2 Cleaves IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG SR Sarcoplasmic Reticulum (SR) IP3->SR Stimulates Ca²⁺ release Ca2 Ca²⁺ SR->Ca2 Contraction Vasoconstriction Ca2->Contraction Initiates

Caption: ETA receptor signaling pathway leading to vasoconstriction.

Experimental Workflow for In Vitro Vasoreactivity Assay

This workflow outlines the key steps in assessing the potency of an endothelin receptor antagonist in isolated blood vessel segments.

Vasoreactivity_Workflow cluster_prep Tissue Preparation cluster_exp Experimental Procedure cluster_analysis Data Analysis A1 Isolate cerebral artery (e.g., rat basilar artery) A2 Cut into ring segments A1->A2 A3 Mount rings in organ bath A2->A3 B1 Equilibrate tissue under tension A3->B1 Transfer B2 Pre-incubate with ERA (e.g., this compound) or vehicle B1->B2 B3 Cumulative addition of ET-1 B2->B3 B4 Record isometric force measurements B3->B4 C1 Construct concentration-effect curves B4->C1 Data C2 Determine pA2 value C1->C2

Caption: Workflow for in vitro vasoreactivity assessment of ERAs.

Detailed Experimental Protocols

Radioligand Binding Assay for Receptor Affinity Determination

Objective: To determine the binding affinity (Ki or IC50) of a test compound for ETA and ETB receptors.

Materials:

  • Cell membranes from cells expressing cloned human ETA or ETB receptors (e.g., CHO cells).

  • Radioligand: [125I]-ET-1.

  • Test compounds (this compound and other ERAs).

  • Assay buffer (e.g., Tris-HCl with BSA and protease inhibitors).

  • Scintillation fluid and counter.

Protocol:

  • Membrane Preparation: Homogenize cells expressing the receptor of interest and isolate the membrane fraction by centrifugation.

  • Assay Setup: In a multi-well plate, combine the cell membranes, [125I]-ET-1, and varying concentrations of the unlabeled test compound.

  • Incubation: Incubate the mixture at a specific temperature (e.g., 25°C) for a defined period (e.g., 60-120 minutes) to allow binding to reach equilibrium.

  • Separation: Separate the membrane-bound radioligand from the free radioligand by rapid filtration through glass fiber filters.

  • Washing: Wash the filters with ice-cold buffer to remove non-specifically bound radioligand.

  • Quantification: Measure the radioactivity retained on the filters using a gamma counter.

  • Data Analysis: Plot the percentage of specific binding of [125I]-ET-1 against the concentration of the test compound. Calculate the IC50 value (the concentration of the antagonist that inhibits 50% of the specific binding of the radioligand). The Ki value can be calculated from the IC50 using the Cheng-Prusoff equation.

In Vivo Cerebral Vasospasm Model (Canine Double-Hemorrhage Model)

Objective: To evaluate the in vivo efficacy of an ERA in preventing or reversing cerebral vasospasm.

Materials:

  • Adult beagle dogs.

  • Autologous non-heparinized blood.

  • Anesthesia and surgical equipment.

  • Angiography equipment.

  • Test compound (e.g., this compound) and vehicle.

Protocol:

  • Baseline Angiography: Anesthetize the animal and perform a baseline cerebral angiogram to measure the diameter of the basilar artery.

  • First Hemorrhage: Inject a specified volume of autologous blood into the cisterna magna.

  • Second Hemorrhage: 48 hours after the first injection, perform a second injection of autologous blood into the cisterna magna. This two-hemorrhage model consistently induces significant vasospasm.

  • Treatment Administration: Begin administration of the test compound or vehicle at a specified time point (e.g., before the first hemorrhage for prevention studies, or after vasospasm is established for reversal studies).

  • Follow-up Angiography: Perform follow-up angiograms at specified time points (e.g., daily for several days) to measure the diameter of the basilar artery.

  • Data Analysis: Compare the changes in arterial diameter over time between the treatment and control groups to determine the efficacy of the ERA in attenuating vasospasm.

Conclusion

This compound is a highly selective ETA receptor antagonist that has demonstrated significant efficacy in reducing angiographic cerebral vasospasm following aSAH. While direct head-to-head preclinical data is limited, its high selectivity for the ETA receptor suggests a favorable pharmacological profile compared to less selective or dual antagonists like bosentan. Clinical data, particularly from Japanese phase III trials, have shown a significant reduction in vasospasm-related morbidity and mortality. A post-hoc analysis also suggests superiority over nimodipine in preventing angiographic vasospasm and related complications. However, the translation of reduced vasospasm to improved long-term functional outcomes has not been consistently demonstrated across all clinical trials, and adverse events such as hypotension and pulmonary complications require careful management.

For researchers and drug development professionals, this compound represents a key advancement in the targeted therapy of conditions mediated by endothelin-1. Future research should focus on direct head-to-head preclinical and clinical comparisons with other ERAs to further delineate their relative efficacy and safety profiles. Additionally, optimizing patient selection and management strategies will be crucial to maximizing the therapeutic benefits of this compound.

References

Clazosentan in the Reduction of Delayed Ischemic Neurological Deficits: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of Clazosentan's efficacy in reducing delayed ischemic neurological deficits (DINDs) following aneurysmal subarachnoid hemorrhage (aSAH). It objectively evaluates its performance against placebo and other therapeutic alternatives, supported by data from key clinical trials.

Executive Summary

This compound, a selective endothelin-A receptor antagonist, has been extensively studied for its potential to mitigate cerebral vasospasm and subsequent DINDs, a major cause of morbidity and mortality in aSAH patients. While clinical trials have demonstrated a consistent and significant reduction in angiographic vasospasm, the translation of this effect into improved long-term functional outcomes has been less clear. This guide synthesizes the available evidence to provide a nuanced understanding of this compound's therapeutic profile.

Mechanism of Action

Following aSAH, the presence of blood in the subarachnoid space triggers an inflammatory cascade, leading to the upregulation of endothelin-1 (ET-1), a potent vasoconstrictor. ET-1 binds to endothelin-A (ETA) receptors on vascular smooth muscle cells, causing prolonged and severe vasoconstriction, known as cerebral vasospasm. This vasospasm can reduce cerebral blood flow, leading to ischemic brain injury and DINDs. This compound competitively binds to ETA receptors, thereby inhibiting the vasoconstrictive effects of ET-1.[1]

cluster_0 Pathophysiology of Vasospasm cluster_1 Therapeutic Intervention SAH Aneurysmal Subarachnoid Hemorrhage (aSAH) Blood Blood in Subarachnoid Space SAH->Blood ET1 Endothelin-1 (ET-1) Release Blood->ET1 ETAR Endothelin-A (ETA) Receptor Activation ET1->ETAR Block ETA Receptor Antagonism Vasospasm Cerebral Vasospasm ETAR->Vasospasm DIND Delayed Ischemic Neurological Deficits (DINDs) Vasospasm->DIND This compound This compound This compound->Block

This compound's Mechanism of Action

Comparative Efficacy of this compound

The efficacy of this compound has been primarily evaluated in a series of large, randomized, placebo-controlled clinical trials known as the CONSCIOUS (this compound to Overcome Neurological iSChemia and Infarction OccUrring after Subarachnoid hemorrhage) studies and the REACT trial.

CONSCIOUS-1 Trial

This Phase 2 dose-finding study demonstrated a significant, dose-dependent reduction in moderate to severe angiographic vasospasm with this compound compared to placebo.[2][3]

Table 1: Key Outcomes of the CONSCIOUS-1 Trial

OutcomePlacebo (n=96)This compound 1 mg/h (n=107)This compound 5 mg/h (n=110)This compound 15 mg/h (n=96)
Moderate or Severe Angiographic Vasospasm66%43%39%23%
Vasospasm-related Morbidity/Mortality (Post-hoc, centrally assessed)39%37%28%29%
CONSCIOUS-2 and CONSCIOUS-3 Trials

These Phase 3 trials investigated the effect of this compound on a composite primary endpoint of vasospasm-related morbidity and all-cause mortality. CONSCIOUS-2 enrolled patients with clipped aneurysms, while CONSCIOUS-3 enrolled patients with coiled aneurysms.[4][5]

In CONSCIOUS-2, this compound 5 mg/h did not significantly reduce the primary endpoint compared to placebo. In CONSCIOUS-3, the 15 mg/h dose of this compound significantly reduced the primary endpoint, but this did not translate into an improvement in functional outcome as measured by the extended Glasgow Outcome Scale (eGOS).

Table 2: Primary Endpoint in CONSCIOUS-2 and CONSCIOUS-3 Trials

TrialTreatment GroupIncidence of Primary EndpointOdds Ratio (95% CI)p-value
CONSCIOUS-2Placebo (n=389)25%--
This compound 5 mg/h (n=768)21%0.83 (0.67-1.04)0.10
CONSCIOUS-3Placebo (n=189)27%--
This compound 5 mg/h (n=194)24%0.786 (0.479-1.289)0.340
This compound 15 mg/h (n=188)15%0.474 (0.275-0.818)0.007
REACT Trial

The REACT trial was designed to assess the efficacy of this compound 15 mg/h in preventing clinical deterioration due to DCI in a high-risk population. The study failed to meet its primary endpoint, showing no significant difference between this compound and placebo.

Table 3: Key Outcomes of the REACT Trial

OutcomePlacebo (n=204)This compound 15 mg/h (n=202)Relative Risk Reduction (95% CI)p-value
Clinical Deterioration due to DCI17.2%15.8%7.2% (-42.6% to 39.6%)0.734
Clinically Relevant Cerebral Infarction11.3%7.4%34.1% (-21.3% to 64.2%)0.177
Need for Rescue Therapy18.1%10.4%42.6% (5.4% to 65.2%)-

Comparison with Alternative Treatments

While placebo has been the most common comparator in large clinical trials, some studies have provided indirect or direct comparisons with other agents used in the management of aSAH.

This compound vs. Fasudil

A retrospective study in Japan compared a this compound-based treatment regimen with a previous fasudil-based protocol. The this compound group showed a significant reduction in clinical vasospasm, DCI, and vasospasm-related morbidity and mortality. Another meta-analysis suggested that this compound was associated with a lower incidence of vasospasm and vasospasm-related cerebral infarcts compared to fasudil, with no significant difference in DIND.

Table 4: this compound vs. Fasudil for Vasospasm-Related Outcomes (Retrospective Data)

OutcomeFasudil-based Era (n=46)This compound Era (n=32)p-value
Clinical Vasospasm60.9%31.3%0.01
Delayed Cerebral Ischemia (DCI)39.1%9.4%0.004
Vasospasm-related Morbidity/Mortality19.6%3.1%0.03
This compound vs. Nimodipine

Nimodipine is the only FDA-approved drug for improving outcomes after aSAH. A post-hoc analysis of six randomized clinical trials indirectly compared this compound with nimodipine. The results suggested that this compound significantly reduced the risk of vasospasm and a composite of vasospasm-related morbidity and all-cause mortality compared to both placebo and nimodipine. It is important to note that this was not a head-to-head trial.

Experimental Protocols

The following provides a generalized overview of the methodologies employed in the key clinical trials of this compound.

cluster_0 Patient Selection cluster_1 Randomization and Treatment cluster_2 Endpoint Assessment Patient Patients with Aneurysmal Subarachnoid Hemorrhage (aSAH) Inclusion Inclusion Criteria: - Secured Aneurysm (Clipping or Coiling) - Within 56-96 hours of aSAH - WFNS Grade I-IV Patient->Inclusion Exclusion Exclusion Criteria: - Severe comorbidities - Pregnancy - etc. Patient->Exclusion Randomization Randomization Inclusion->Randomization This compound This compound (Various Doses) Randomization->this compound Placebo Placebo Randomization->Placebo Treatment Intravenous Infusion for up to 14 days This compound->Treatment Placebo->Treatment Primary Primary Endpoint: - Angiographic Vasospasm (CONSCIOUS-1) - Vasospasm-related Morbidity/All-cause Mortality (CONSCIOUS-2/3) - Clinical Deterioration due to DCI (REACT) Treatment->Primary Secondary Secondary Endpoints: - Extended Glasgow Outcome Scale (eGOS) - New Cerebral Infarcts - Delayed Ischemic Neurological Deficits (DINDs) Treatment->Secondary Assessment Assessment at specified time points (e.g., 6 weeks, 12 weeks) Primary->Assessment Secondary->Assessment

Generalized Experimental Workflow for this compound Trials
Key Methodological Considerations:

  • Patient Population: The trials enrolled adult patients with aSAH from a ruptured saccular aneurysm that had been secured by either surgical clipping or endovascular coiling. The World Federation of Neurological Surgeons (WFNS) grade at admission was typically between I and IV.

  • Treatment Administration: this compound or placebo was administered as a continuous intravenous infusion for up to 14 days, initiated within 56 to 96 hours of the initial hemorrhage.

  • Endpoint Definitions:

    • Angiographic Vasospasm: Typically defined as a specified percentage of luminal narrowing on digital subtraction angiography.

    • Vasospasm-related Morbidity and All-cause Mortality: A composite endpoint that included all-cause mortality, new cerebral infarcts attributable to vasospasm, DINDs due to vasospasm, and the initiation of rescue therapy for vasospasm.

    • Clinical Deterioration due to DCI: A decline in neurological status attributed to cerebral ischemia after other causes were excluded.

    • Functional Outcome: Assessed using the extended Glasgow Outcome Scale (eGOS) at 12 weeks post-aSAH.

Safety and Tolerability

Across the clinical trials, this compound was associated with a higher incidence of certain adverse events compared to placebo. These were primarily related to its vasodilatory mechanism and included:

  • Pulmonary complications: Including pulmonary edema and pleural effusion.

  • Hypotension: A predictable side effect of a vasodilator.

  • Anemia: The mechanism for this is not fully elucidated.

These adverse events were generally considered manageable.

Logical Comparison of Efficacy

The following diagram illustrates the logical flow of evidence regarding this compound's effect on different outcome measures compared to placebo.

cluster_0 Primary Effect cluster_1 Intermediate Clinical Outcomes cluster_2 Functional Outcome cluster_3 Legend This compound This compound Treatment VSP_Reduction Significant Reduction in Angiographic Vasospasm This compound->VSP_Reduction Strong Evidence (CONSCIOUS-1) Morbidity_Mortality Reduction in Vasospasm-related Morbidity & All-cause Mortality VSP_Reduction->Morbidity_Mortality Inconsistent Evidence DIND_Reduction Reduction in DINDs Functional_Outcome Improvement in Long-term Functional Outcome (eGOS) Morbidity_Mortality->Functional_Outcome No Significant Improvement (CONSCIOUS-2/3, REACT) Positive Positive Outcome Negative Negative/Neutral Outcome

Logical Flow of this compound's Efficacy Data

Conclusion

The evidence from multiple large-scale clinical trials indicates that this compound is highly effective at reducing angiographic vasospasm following aSAH. However, this pronounced effect on a surrogate endpoint has not consistently translated into a significant improvement in long-term functional outcomes for patients. While the 15 mg/h dose did show a reduction in vasospasm-related morbidity and mortality in patients with coiled aneurysms in the CONSCIOUS-3 trial, this finding was not replicated in other studies or in different patient populations, and it did not lead to better overall recovery. The safety profile of this compound is well-characterized, with manageable vasodilatory side effects. Future research may focus on identifying specific patient subgroups who might derive the most benefit from this compound therapy or on combination strategies that can bridge the gap between reducing vasospasm and improving patient-centered outcomes.

References

A Propensity Score-Matched Analysis: Clazosentan Versus Nimodipine for Cerebral Vasospasm

Author: BenchChem Technical Support Team. Date: November 2025

A comprehensive review of a post-hoc analysis of six randomized clinical trials offers new insights into the comparative efficacy and safety of Clazosentan and nimodipine in preventing cerebral vasospasm and related complications following aneurysmal subarachnoid hemorrhage (aSAH). This guide provides researchers, scientists, and drug development professionals with a detailed summary of the key findings, experimental protocols, and underlying mechanisms of action.

Executive Summary

A recent propensity score-matched analysis published in the Journal of Korean Neurosurgical Society provides an indirect comparison of this compound and nimodipine for the prevention of cerebral vasospasm and associated morbidity and mortality after aSAH.[1][2] The study, which drew data from six randomized clinical trials, suggests that this compound at a dose of 10 mg/h significantly reduces the incidence of cerebral vasospasm and vasospasm-related morbidity and mortality when compared to both placebo and nimodipine.[1][2] Nimodipine, while a widely accepted standard of care, did not show a statistically significant benefit over placebo in this analysis.[2] The overall safety profiles of the two drugs were found to be comparable.

Data Presentation

The following tables summarize the key quantitative data from the propensity score-matched analysis, comparing baseline characteristics and clinical outcomes between the this compound and nimodipine groups.

Table 1: Baseline Characteristics of Propensity Score-Matched Patients for Angiographic Vasospasm Analysis

CharacteristicThis compound (n=89)Nimodipine (n=89)
Age (years), mean ± SD52.8 ± 10.152.5 ± 10.3
Female, n (%)64 (71.9)63 (70.8)
World Federation of Neurosurgical Societies (WFNS) Grade
I-II, n (%)73 (82.0)74 (83.1)
III-V, n (%)16 (18.0)15 (16.9)
Fisher Grade
3, n (%)80 (89.9)81 (91.0)
4, n (%)9 (10.1)8 (9.0)
Aneurysm Location
Anterior Circulation, n (%)75 (84.3)76 (85.4)
Posterior Circulation, n (%)14 (15.7)13 (14.6)
Aneurysm Secured by Clipping, n (%)45 (50.6)44 (49.4)
Aneurysm Secured by Coiling, n (%)44 (49.4)45 (50.6)

Table 2: Baseline Characteristics of Propensity Score-Matched Patients for Vasospasm-Related Morbidity and All-Cause Mortality Analysis

CharacteristicThis compound (n=231)Nimodipine (n=231)
Age (years), mean ± SD54.1 ± 11.254.0 ± 11.0
Female, n (%)165 (71.4)164 (71.0)
World Federation of Neurosurgical Societies (WFNS) Grade
I-II, n (%)189 (81.8)190 (82.3)
III-V, n (%)42 (18.2)41 (17.7)
Fisher Grade
3, n (%)208 (90.0)209 (90.5)
4, n (%)23 (10.0)22 (9.5)
Aneurysm Location
Anterior Circulation, n (%)195 (84.4)196 (84.8)
Posterior Circulation, n (%)36 (15.6)35 (15.2)
Aneurysm Secured by Clipping, n (%)116 (50.2)115 (49.8)
Aneurysm Secured by Coiling, n (%)115 (49.8)116 (50.2)

Table 3: Efficacy Outcomes in the Propensity Score-Matched Cohorts

OutcomeThis compoundNimodipineRelative Risk Reduction (RRR)95% Confidence Interval (CI)
Angiographic Vasospasm
Incidence, n/N (%)26/89 (29.2)59/89 (66.3)0.630.46 to 0.75
Vasospasm-Related Morbidity & All-Cause Mortality
Incidence, n/N (%)48/231 (20.8)67/231 (29.0)0.290.04 to 0.48

Table 4: Safety Profile - Adverse Events in the Propensity Score-Matched Cohorts

Adverse EventThis compound (n=231), n (%)Nimodipine (n=231), n (%)
Anemia55 (23.8)52 (22.5)
Pyrexia48 (20.8)45 (19.5)
Hypotension39 (16.9)35 (15.2)
Vomiting32 (13.9)29 (12.6)
Pulmonary Edema21 (9.1)18 (7.8)
Pneumonia19 (8.2)17 (7.4)
Seizures14 (6.1)12 (5.2)
Hydrocephalus12 (5.2)10 (4.3)

Experimental Protocols

Study Design and Patient Population

This was a post-hoc analysis of data from six randomized clinical trials involving patients with aSAH who had their aneurysms secured by either surgical clipping or endovascular coiling. Participants were reclassified into three subgroups for this analysis: a this compound group (receiving this compound without nimodipine), a nimodipine group (receiving nimodipine without this compound), and a placebo group (receiving neither drug). The analysis focused on data from participants who received the approved 10 mg/h dose of this compound.

Propensity Score Matching Methodology

To mitigate the effects of confounding variables due to the non-randomized nature of the treatment comparison, a propensity score matching analysis was conducted. The propensity score, representing the probability of a patient receiving a particular treatment, was calculated using a logistic regression model. The covariates included in the model were World Federation of Neurosurgical Societies (WFNS) grade, clot size, age, body mass index, and the aneurysm securing procedure (clipping or coiling).

A greedy nearest-neighbor matching algorithm with a caliper width of 0.2 of the standard deviation of the logit of the propensity score was used to match patients from the this compound group with patients from the nimodipine and placebo groups. This process resulted in well-balanced baseline characteristics between the compared groups.

G cluster_0 Patient Population cluster_1 Treatment Groups cluster_2 Propensity Score Matching cluster_3 Matched Cohorts for Analysis Six Randomized\nClinical Trials\n(n=2746) Six Randomized Clinical Trials (n=2746) Reclassification Reclassification Six Randomized\nClinical Trials\n(n=2746)->Reclassification This compound Group This compound Group Nimodipine Group Nimodipine Group Placebo Group Placebo Group Calculate Propensity Score\n(Logistic Regression) Calculate Propensity Score (Logistic Regression) Greedy Nearest Neighbor Matching Greedy Nearest Neighbor Matching Calculate Propensity Score\n(Logistic Regression)->Greedy Nearest Neighbor Matching Matched this compound vs Nimodipine Matched this compound vs Nimodipine Greedy Nearest Neighbor Matching->Matched this compound vs Nimodipine Matched this compound vs Placebo Matched this compound vs Placebo Greedy Nearest Neighbor Matching->Matched this compound vs Placebo Covariates Covariates Calculate Propensity Score Calculate Propensity Score Covariates->Calculate Propensity Score

Propensity Score Matching Workflow
Outcome Measures

The primary efficacy outcomes were the incidence of angiographic vasospasm within 14 days after aSAH and a composite of vasospasm-related morbidity and all-cause mortality (MM) within 6 weeks. The MM composite included death, new cerebral infarcts due to vasospasm, delayed ischemic neurological deficits, or the need for rescue therapy for vasospasm. Safety was assessed by monitoring the incidence of adverse events.

Signaling Pathways

This compound: Endothelin Receptor Antagonism

This compound is a selective endothelin-A (ETA) receptor antagonist. Following aSAH, the potent vasoconstrictor endothelin-1 (ET-1) is released, which binds to ETA receptors on vascular smooth muscle cells, leading to intense and prolonged vasoconstriction, a key factor in the development of cerebral vasospasm. By blocking the ETA receptor, this compound prevents the binding of ET-1, thereby inhibiting this vasoconstrictive signaling cascade and promoting vasodilation.

G cluster_0 Mechanism of this compound aSAH aSAH ET-1 Release ET-1 Release aSAH->ET-1 Release ET-1 ET-1 ET-1 Release->ET-1 ETA Receptor ETA Receptor ET-1->ETA Receptor Binds to Vasoconstriction Vasoconstriction ETA Receptor->Vasoconstriction Activates Vasodilation Vasodilation ETA Receptor->Vasodilation Promotes (by inhibition) Cerebral Vasospasm Cerebral Vasospasm Vasoconstriction->Cerebral Vasospasm This compound This compound This compound->ETA Receptor Blocks

This compound Signaling Pathway
Nimodipine: Calcium Channel Blockade

Nimodipine is a dihydropyridine calcium channel blocker with a relative selectivity for cerebral blood vessels. The influx of extracellular calcium ions through L-type voltage-gated calcium channels in vascular smooth muscle cells is a critical step in initiating and maintaining vasoconstriction. Nimodipine blocks these channels, reducing the intracellular calcium concentration, which in turn leads to smooth muscle relaxation and vasodilation.

G cluster_0 Mechanism of Nimodipine Depolarization Depolarization L-type Ca2+ Channel L-type Ca2+ Channel Depolarization->L-type Ca2+ Channel Opens Ca2+ Influx Ca2+ Influx L-type Ca2+ Channel->Ca2+ Influx Smooth Muscle Relaxation Smooth Muscle Relaxation L-type Ca2+ Channel->Smooth Muscle Relaxation Leads to Increased Intracellular Ca2+ Increased Intracellular Ca2+ Ca2+ Influx->Increased Intracellular Ca2+ Smooth Muscle Contraction Smooth Muscle Contraction Increased Intracellular Ca2+->Smooth Muscle Contraction Vasoconstriction Vasoconstriction Smooth Muscle Contraction->Vasoconstriction Nimodipine Nimodipine Nimodipine->L-type Ca2+ Channel Blocks Vasodilation Vasodilation Smooth Muscle Relaxation->Vasodilation

Nimodipine Signaling Pathway

Conclusion

This propensity score-matched analysis provides valuable, albeit indirect, evidence suggesting the potential superiority of this compound over nimodipine in the prevention of cerebral vasospasm and its clinical sequelae following aSAH. The robust methodology of propensity score matching helps to minimize bias and allows for a more balanced comparison between the two treatments. However, as the authors of the study note, these findings should be interpreted with caution, and there is a need for direct, head-to-head randomized controlled trials to definitively establish the comparative efficacy and safety of this compound and nimodipine. This guide serves as a summary of the currently available evidence to inform the ongoing research and development in the management of aSAH.

References

Author: BenchChem Technical Support Team. Date: November 2025

An objective analysis of the efficacy and safety of the endothelin receptor antagonist clazosentan in preventing cerebral vasospasm and subsequent infarction following aneurysmal subarachnoid hemorrhage (aSAH).

This guide provides a comprehensive comparison of this compound and placebo for the prevention of vasospasm-related cerebral infarcts in patients who have experienced an aneurysmal subarachnoid hemorrhage. The information is based on data from pivotal clinical trials, including CONSCIOUS-1, CONSCIOUS-2, CONSCIOUS-3, and REACT, as well as subsequent meta-analyses.

Mechanism of Action

This compound is a selective endothelin-A (ET_A) receptor antagonist.[1] Following a subarachnoid hemorrhage, the potent vasoconstrictor endothelin-1 (ET-1) is released, which binds to ET_A receptors on vascular smooth muscle cells in the cerebral arteries, leading to prolonged and severe vasoconstriction known as cerebral vasospasm.[1][2] This vasospasm can restrict blood flow, leading to delayed cerebral ischemia and potentially cerebral infarction.[1] this compound works by competitively inhibiting the binding of ET-1 to ET_A receptors, thereby preventing this vasoconstrictive cascade.[1]

cluster_0 Post-aSAH Pathophysiology cluster_1 This compound Intervention SAH Aneurysmal Subarachnoid Hemorrhage (aSAH) ET1 Endothelin-1 (ET-1) Release SAH->ET1 ETA_receptor ET-1 Binds to ET_A Receptors ET1->ETA_receptor Vasoconstriction Cerebral Vasoconstriction (Vasospasm) ETA_receptor->Vasoconstriction Ischemia Delayed Cerebral Ischemia Vasoconstriction->Ischemia Infarction Cerebral Infarction Ischemia->Infarction This compound This compound Block Blocks ET_A Receptor This compound->Block Block->ETA_receptor Inhibits

This compound's mechanism of action in preventing vasospasm.

Efficacy in Clinical Trials

The efficacy of this compound has been evaluated in a series of major clinical trials with varying results. While consistently showing a reduction in angiographic vasospasm, its effect on clinical outcomes has been less definitive.

CONSCIOUS-1 Trial

This Phase 2b dose-finding study demonstrated a significant, dose-dependent reduction in moderate to severe angiographic vasospasm with this compound compared to placebo. A post-hoc analysis suggested a trend towards a reduction in vasospasm-related morbidity and mortality.

OutcomePlacebo (n=96)This compound 1 mg/h (n=107)This compound 5 mg/h (n=110)This compound 15 mg/h (n=96)
Moderate/Severe Angiographic Vasospasm66%N/AN/A23%

Table 1: Key Efficacy Endpoint in the CONSCIOUS-1 Trial.

CONSCIOUS-2 and CONSCIOUS-3 Trials

These Phase 3 trials evaluated the effect of this compound on a composite primary endpoint of vasospasm-related morbidity and all-cause mortality.

In the CONSCIOUS-2 trial, which enrolled patients with clipped aneurysms, this compound (5 mg/h) did not significantly reduce the primary endpoint compared to placebo.

The CONSCIOUS-3 trial, which enrolled patients with coiled aneurysms, was halted prematurely. However, the available data showed that this compound at a dose of 15 mg/h significantly reduced the primary endpoint, though this did not translate into an improvement in the overall functional outcome as measured by the extended Glasgow Outcome Scale (GOSE).

TrialPatient PopulationThis compound DosePrimary Endpoint Occurrence (this compound)Primary Endpoint Occurrence (Placebo)p-value
CONSCIOUS-2 Clipped Aneurysms5 mg/h21%25%0.10
CONSCIOUS-3 Coiled Aneurysms15 mg/h15%27%0.007

Table 2: Primary Endpoint Results in CONSCIOUS-2 and CONSCIOUS-3 Trials.

Japanese Phase 3 Trials

Two parallel Phase 3 trials conducted in a Japanese population with aSAH (one with coiled and one with clipped aneurysms) found that this compound (10 mg/hr) significantly reduced the incidence of vasospasm-related morbidity and all-cause mortality compared to placebo in both patient cohorts.

Patient PopulationPrimary Endpoint Occurrence (this compound 10 mg/hr)Primary Endpoint Occurrence (Placebo)Relative Risk Reduction
Coiled Aneurysms13.6%28.8%53%
Clipped Aneurysms16.2%39.6%59%

Table 3: Primary Endpoint Results in Japanese Phase 3 Trials.

REACT Trial

The most recent Phase 3 trial, REACT, did not show a significant effect of this compound (15 mg/hour) on the primary endpoint of clinical deterioration due to delayed cerebral ischemia.

Impact on Cerebral Infarction

A meta-analysis of multiple studies has shown that this compound significantly reduces the risk of vasospasm-related cerebral infarcts compared to placebo. In the CONSCIOUS-3 trial, vasospasm-related new cerebral infarcts occurred in 7% of patients in the 15 mg/h this compound group, compared to 13% in the placebo group.

Study/AnalysisThis compound Group (Infarct Rate)Placebo Group (Infarct Rate)Relative Risk (RR)
Meta-analysisN/AN/A0.56
CONSCIOUS-3 7% (at 15 mg/h)13%N/A

Table 4: Effect of this compound on Vasospasm-Related Cerebral Infarcts.

Safety Profile

Across the clinical trial program, this compound has been associated with a higher incidence of certain adverse events compared to placebo. The most commonly reported treatment-emergent adverse events of specific interest are pulmonary complications (including pulmonary edema and pleural effusion), hypotension, and anemia. These adverse events were generally considered manageable.

Adverse EventThis compound (Frequency)Placebo (Frequency)
Pulmonary ComplicationsHigherLower
HypotensionHigherLower
AnemiaHigherLower

Table 5: Common Adverse Events Associated with this compound.

Experimental Protocols

The clinical trials for this compound followed a generally similar experimental workflow.

cluster_workflow Clinical Trial Workflow Patient Patient with aSAH (Secured Aneurysm) Randomization Randomization Patient->Randomization Treatment Intravenous Infusion (this compound or Placebo) for up to 14 days Randomization->Treatment 1:1 or 2:1 ratio Endpoint Primary & Secondary Endpoint Assessment (e.g., at 6 and 12 weeks) Treatment->Endpoint

Generalized experimental workflow for this compound trials.

Key elements of the protocols for the major Phase 3 trials included:

  • Patient Population: Adults with aneurysmal subarachnoid hemorrhage whose ruptured aneurysm had been secured by either endovascular coiling or surgical clipping.

  • Intervention: Continuous intravenous infusion of this compound (at varying doses, typically 5 mg/h, 10 mg/h, or 15 mg/h) or placebo, initiated within a specified timeframe after the aSAH.

  • Duration of Treatment: Typically up to 14 or 15 days.

  • Primary Endpoint: Often a composite endpoint including all-cause mortality, vasospasm-related new cerebral infarcts, delayed ischemic neurological deficit due to vasospasm, and the use of rescue therapy for vasospasm.

  • Secondary Endpoints: Commonly included functional outcomes assessed by scales such as the extended Glasgow Outcome Scale (GOSE) at 12 weeks post-hemorrhage.

Conclusion

The evidence from numerous clinical trials indicates that this compound is effective at reducing angiographic vasospasm. Meta-analyses and some individual trials have also demonstrated its ability to significantly lower the incidence of vasospasm-related cerebral infarcts. However, this consistent effect on a key pathophysiological mechanism and a direct complication has not reliably translated into improved long-term functional outcomes for patients. The use of this compound is also associated with an increased risk of manageable, yet significant, adverse events such as pulmonary complications, hypotension, and anemia. Therefore, while this compound shows clear pharmacological activity against vasospasm, its role in the routine management of aSAH remains a subject of ongoing discussion and research within the scientific and medical communities.

References

Clazosentan and Mortality in Aneurysmal Subarachnoid Hemorrhage: A Trial Sequential Analysis Perspective

Author: BenchChem Technical Support Team. Date: November 2025

Clazosentan, a selective endothelin-A receptor antagonist, is designed to prevent cerebral vasospasm, a life-threatening complication of aSAH.[1] Numerous clinical trials and meta-analyses have investigated its efficacy. While these studies consistently show a reduction in vasospasm-related complications, a statistically significant effect on overall mortality has not been established.[2][3][4][5]

A meta-analysis employing Trial Sequential Analysis (TSA) highlighted that the cumulative evidence from existing studies is insufficient to definitively determine this compound's effect on mortality. TSA is a statistical method used to determine whether the evidence in a meta-analysis is conclusive and to control for the risks of false-positive and false-negative results. The analysis indicated that the current body of research is underpowered to either confirm or refute a clinically significant mortality benefit.

Comparative Mortality Data

The following table summarizes mortality data from several key studies comparing this compound to placebo.

Study/AnalysisThis compound Group (Deaths/Total)Placebo Group (Deaths/Total)Relative Risk (95% CI)Key Finding on Mortality
Meta-analysis (2012)86/147540/6861.03 (0.71 to 1.49)No significant difference in all-cause mortality.
Meta-analysis with TSA (2018)--0.775 (0.578-1.039)Did not significantly affect mortality; TSA revealed studies were underpowered.
Meta-analysis (2023)--1.03 (0.71-1.49)Did not improve mortality.
CONSCIOUS-3 Trial (15 mg/h dose)11/188 (5.9%)11/189 (5.8%)-Mortality was 6% with placebo and 6% with 15 mg/h this compound at week 12.
Japanese Phase 3 Trials (Pooled)---Significantly reduced the combined endpoint of vasospasm-related morbidity and all-cause mortality.

Note: The Japanese Phase 3 trials showed a significant reduction in a composite endpoint, which makes it difficult to isolate the effect on all-cause mortality alone from the provided abstracts.

Experimental Protocols

The methodologies of the pivotal clinical trials evaluating this compound have generally been rigorous, employing double-blind, placebo-controlled, randomized designs.

CONSCIOUS-3 Trial Protocol:

  • Objective: To assess whether this compound reduces vasospasm-related morbidity and all-cause mortality post-aSAH in patients undergoing endovascular coiling.

  • Design: Double-blind, placebo-controlled, randomized, phase III trial.

  • Patient Population: Patients with aSAH secured by endovascular coiling.

  • Intervention: Intravenous infusion of this compound (5 mg/h or 15 mg/h) or placebo.

  • Duration of Treatment: Up to 14 days, initiated within 48 hours of aSAH.

  • Primary Endpoint: A composite of all-cause mortality, vasospasm-related new cerebral infarct, or delayed ischemic neurological deficit due to vasospasm, within 6 weeks post-aSAH.

Japanese Phase 3 Trials Protocol:

  • Objective: To evaluate the effects of this compound on vasospasm-related morbidity and all-cause mortality in Japanese patients with aSAH.

  • Design: Two similar double-blind, placebo-controlled, phase 3 studies (one for patients with aneurysms secured by endovascular coiling and one for surgical clipping).

  • Patient Population: Japanese patients with aSAH.

  • Intervention: Intravenous infusion of this compound (10 mg/hr) or placebo.

  • Duration of Treatment: Up to 15 days, initiated within 48 hours of aSAH.

  • Primary Endpoint: A composite of vasospasm-related morbidity (including new cerebral infarcts and delayed ischemic neurological deficits) and all-cause mortality within 6 weeks post-aSAH.

Signaling Pathway and Trial Workflow

Mechanism of Action of this compound

This compound is a selective antagonist of the endothelin-A (ETA) receptor. Following a subarachnoid hemorrhage, the potent vasoconstrictor endothelin-1 (ET-1) is released, which binds to ETA receptors on vascular smooth muscle cells, leading to cerebral vasospasm. By blocking this interaction, this compound helps to prevent this vasoconstriction.

cluster_0 Post-aSAH Pathophysiology cluster_1 Therapeutic Intervention aSAH Aneurysmal Subarachnoid Hemorrhage ET1_release Endothelin-1 (ET-1) Release aSAH->ET1_release ETA_receptor ETA Receptor (on smooth muscle) ET1_release->ETA_receptor Binds to Vasospasm Cerebral Vasospasm ETA_receptor->Vasospasm Activates This compound This compound This compound->ETA_receptor Blocks

This compound's mechanism of action.

Trial Sequential Analysis (TSA) Workflow

start Define Research Question (e.g., this compound's effect on mortality) search Systematic Literature Search (RCTs and Meta-analyses) start->search extract Data Extraction (Mortality data, sample sizes) search->extract meta Perform Conventional Meta-analysis extract->meta tsa_setup Set TSA Parameters (Type I/II error, required info size) meta->tsa_setup tsa_run Run Trial Sequential Analysis tsa_setup->tsa_run z_curve Plot Cumulative Z-curve tsa_run->z_curve boundary Compare Z-curve to Monitoring Boundaries z_curve->boundary conclusive Conclusive Evidence (Effect established or refuted) boundary->conclusive Crosses boundary inconclusive Inconclusive Evidence (More trials needed) boundary->inconclusive Does not cross boundary

References

Clazosentan: A Comparative Analysis of Clinical Trial Efficacy and Real-World Reproducibility in Post-Aneurysmal Subarachnoid Hemorrhage Care

Author: BenchChem Technical Support Team. Date: November 2025

A detailed examination of Clazosentan's performance in pivotal clinical trials versus its application in routine clinical practice for the prevention of cerebral vasospasm and related complications following aneurysmal subarachnoid hemorrhage (aSAH). This guide provides researchers, scientists, and drug development professionals with a comprehensive comparison of efficacy and safety data, detailed experimental protocols, and visualizations of the underlying biological and analytical frameworks.

This compound, a selective endothelin-A (ETA) receptor antagonist, has been a subject of extensive investigation for its potential to mitigate the severe consequences of cerebral vasospasm, a common and dangerous complication of aSAH.[1][2] Approved for this indication in Japan, the journey of this compound from highly controlled clinical trials to real-world clinical settings offers valuable insights into the reproducibility of trial results and the practical application of novel therapeutics.[1]

This guide synthesizes data from key clinical trials, including the CONSCIOUS and REACT series, and the pivotal Japanese phase 3 trials, alongside emerging real-world evidence from Japan. By presenting this information in a structured and comparative format, we aim to provide a clear and objective overview of this compound's clinical profile.

Comparative Efficacy of this compound: Clinical Trials vs. Real-World Evidence

The efficacy of this compound in preventing vasospasm-related morbidity and mortality has been evaluated in multiple large-scale clinical trials and is now being observed in real-world clinical practice, primarily in Japan. The following tables summarize the key efficacy outcomes from these studies.

Table 1: Efficacy of this compound in Pivotal Clinical Trials

Trial NameTreatment ArmPrimary Efficacy EndpointResult
CONSCIOUS-1 This compound 15 mg/hReduction in moderate or severe angiographic vasospasm65% relative risk reduction (p < 0.0001)[3][4]
CONSCIOUS-2 This compound 5 mg/hReduction in vasospasm-related morbidity and all-cause mortality in clipped patientsNon-significant 17% relative risk reduction (p=0.1)
CONSCIOUS-3 This compound 15 mg/hReduction in vasospasm-related morbidity and all-cause mortality in coiled patientsSignificant reduction (Odds Ratio 0.474; p=0.0073)
Japanese Phase 3 (Coiling) This compound 10 mg/hReduction in vasospasm-related morbidity and all-cause mortalitySignificant reduction from 28.8% to 13.6% (53% relative risk reduction)
Japanese Phase 3 (Clipping) This compound 10 mg/hReduction in vasospasm-related morbidity and all-cause mortalitySignificant reduction from 39.6% to 16.2% (59% relative risk reduction)
REACT This compound 15 mg/hPrevention of clinical deterioration due to delayed cerebral ischemia (DCI)Did not meet primary endpoint (15.8% in this compound group vs. 17.2% in placebo group; p=0.734)

Table 2: Efficacy of this compound in Real-World Studies (Japan)

StudyComparisonKey Efficacy OutcomesResult
Maeda et al. (2023) This compound + Fasudil vs. Conventional therapy (fasudil, nicardipine, ozagrel)Symptomatic Cerebral Vasospasm5.6% vs. 15.0% (p=0.467)
Cerebral Infarction after CVS5.6% vs. 12.5% (p=0.465)
Single-center retrospective cohort (2024) This compound protocol vs. Conventional protocol (fasudil + cilostazol)Vasospasm-related symptomatic infarction6.2% vs. 16.0% (p=0.032)
Favorable functional outcome (mRS < 3) at discharge79% vs. 66% (p=0.037)
Angiographic vasospasm25.9% vs. 44.0% (p=0.013)
Muraoka et al. (2023) This compound combination therapyFavorable outcome (mRS at discharge)61.7% of patients had favorable outcomes
Vasospasm-related DCI8.5% of patients developed vasospasm-related DCI

Comparative Safety Profile

The safety profile of this compound has been consistent across clinical trials and real-world observations, with pulmonary complications, hypotension, and anemia being the most frequently reported adverse events.

Table 3: Common Adverse Events Associated with this compound

Adverse EventClinical Trials (CONSCIOUS & REACT)Real-World Evidence (Japan)
Pulmonary Complications (e.g., pulmonary edema, pleural effusion) More common with this compound compared to placebo.Significantly higher with this compound use (19.8% vs. 5%, p=0.002), but did not result in morbidity. Fluid retention was a specific side-effect.
Hypotension More common with this compound.Related to unfavorable outcomes at discharge.
Anemia More common with this compound.Not highlighted as a primary concern in the provided real-world studies.

Detailed Experimental Protocols

A clear understanding of the methodologies employed in both clinical trials and real-world studies is crucial for interpreting the comparative data.

Pivotal Clinical Trial Protocols

The CONSCIOUS and REACT trials were multicenter, randomized, double-blind, placebo-controlled studies.

  • CONSCIOUS-1 (Phase 2b Dose-Finding Study):

    • Objective: To assess the efficacy and safety of three doses of intravenous this compound (1, 5, and 15 mg/h) in preventing angiographic vasospasm.

    • Patient Population: Patients with aSAH secured by surgical clipping or endovascular coiling.

    • Intervention: Continuous intravenous infusion of this compound or placebo initiated within 56 hours of aSAH and continued for up to 14 days.

    • Primary Endpoint: Moderate or severe angiographic vasospasm on digital subtraction angiography (DSA) performed 7 to 11 days post-aSAH.

  • CONSCIOUS-2 & 3 (Phase 3 Studies):

    • Objective: To assess the effect of this compound on vasospasm-related morbidity and all-cause mortality.

    • Patient Population: CONSCIOUS-2 enrolled patients with clipped aneurysms, while CONSCIOUS-3 enrolled patients with coiled aneurysms.

    • Intervention: Intravenous this compound (5 mg/h in CONSCIOUS-2; 5 or 15 mg/h in CONSCIOUS-3) or placebo for up to 14 days.

    • Primary Endpoint: A composite of all-cause mortality, vasospasm-related new cerebral infarcts, delayed ischemic neurological deficit (DIND) due to vasospasm, or use of rescue therapy.

  • Japanese Phase 3 Trials:

    • Objective: To evaluate the effects of this compound on vasospasm-related morbidity and all-cause mortality in Japanese patients with aSAH.

    • Design: Two similar double-blind, placebo-controlled studies, one in patients with coiled aneurysms and one with clipped aneurysms.

    • Intervention: Intravenous this compound (10 mg/hr) or placebo started within 48 hours of aSAH for up to 15 days.

    • Primary Endpoint: Vasospasm-related morbidity and all-cause mortality within 6 weeks post-aSAH.

  • REACT (Phase 3 Study):

    • Objective: To assess the efficacy and safety of this compound in preventing clinical deterioration due to DCI in patients with aSAH at high risk of vasospasm.

    • Patient Population: Patients with thick and diffuse clots on admission CT scan, secured by either clipping or coiling.

    • Intervention: Intravenous this compound (15 mg/hour) or placebo for up to 14 days, in addition to standard of care including nimodipine.

    • Primary Endpoint: Occurrence of clinical deterioration due to DCI up to 14 days after initiation of the study drug.

Real-World Study Protocols (Japan)

The Japanese real-world studies were typically retrospective, observational cohort studies conducted at single or multiple centers.

  • Maeda et al. (2023):

    • Design: Retrospective analysis of consecutive aSAH patients.

    • Intervention: A new protocol including 10 mg/h this compound co-administered with fasudil was compared to a conventional protocol of fasudil hydrochloride, nicardipine, and ozagrel.

    • Data Collection: Baseline characteristics, clinical findings, and operative records were analyzed.

  • Single-center retrospective cohort (2024):

    • Design: Single-center, retrospective, observational cohort study.

    • Intervention: A this compound-based protocol was compared to a conventional protocol of intravenous fasudil chloride and oral cilostazol.

    • Primary Endpoint: Incidence of vasospasm-related symptomatic infarction.

  • Muraoka et al. (2023):

    • Design: Multicenter, retrospective, observational cohort study.

    • Intervention: Explored the efficacy of this compound in combination with cilostazol, statin, and antiepileptic drugs, and assessed the add-on effect of fasudil.

    • Primary Outcome: Ordinal score on the modified Rankin Scale (mRS) at discharge.

Visualizing the Mechanisms and aSAH Workflow

To better understand the context of this compound's application, the following diagrams illustrate its mechanism of action and a typical workflow for managing aSAH.

Clazosentan_Mechanism_of_Action cluster_SAH Subarachnoid Hemorrhage (aSAH) cluster_Endothelin_Pathway Endothelin-1 (ET-1) Pathway cluster_Vasospasm Cerebral Vasospasm Blood in Subarachnoid Space Blood in Subarachnoid Space Endothelial Cells Endothelial Cells Blood in Subarachnoid Space->Endothelial Cells triggers ET-1 Release ET-1 Release Endothelial Cells->ET-1 Release ET-A Receptor ET-A Receptor ET-1 Release->ET-A Receptor binds to Smooth Muscle Cell Smooth Muscle Cell ET-A Receptor->Smooth Muscle Cell on Vasoconstriction Vasoconstriction Smooth Muscle Cell->Vasoconstriction leads to Delayed Cerebral Ischemia (DCI) Delayed Cerebral Ischemia (DCI) Vasoconstriction->Delayed Cerebral Ischemia (DCI) This compound This compound This compound->ET-A Receptor selectively blocks

Caption: Mechanism of action of this compound in preventing cerebral vasospasm.

aSAH_Management_Workflow Patient with suspected aSAH Patient with suspected aSAH Initial Diagnosis (CT Scan) Initial Diagnosis (CT Scan) Patient with suspected aSAH->Initial Diagnosis (CT Scan) Aneurysm Secured (Clipping or Coiling) Aneurysm Secured (Clipping or Coiling) Initial Diagnosis (CT Scan)->Aneurysm Secured (Clipping or Coiling) Post-Procedure Monitoring Post-Procedure Monitoring Aneurysm Secured (Clipping or Coiling)->Post-Procedure Monitoring Initiation of Prophylactic Treatment Initiation of Prophylactic Treatment Post-Procedure Monitoring->Initiation of Prophylactic Treatment This compound Infusion This compound Infusion Initiation of Prophylactic Treatment->this compound Infusion Standard of Care (e.g., Nimodipine) Standard of Care (e.g., Nimodipine) Initiation of Prophylactic Treatment->Standard of Care (e.g., Nimodipine) Monitoring for Vasospasm and DCI Monitoring for Vasospasm and DCI This compound Infusion->Monitoring for Vasospasm and DCI Standard of Care (e.g., Nimodipine)->Monitoring for Vasospasm and DCI Favorable Outcome Favorable Outcome Monitoring for Vasospasm and DCI->Favorable Outcome Adverse Events Adverse Events Monitoring for Vasospasm and DCI->Adverse Events

Caption: A simplified workflow for the management of aneurysmal subarachnoid hemorrhage.

Conclusion

The journey of this compound from rigorous clinical trials to real-world application underscores a critical aspect of drug development: the translation of efficacy observed in controlled settings to effectiveness in diverse clinical practice. While pivotal trials like CONSCIOUS-3 and the Japanese phase 3 studies demonstrated a clear benefit of this compound in reducing vasospasm-related complications, the REACT trial, with its specific high-risk population and different primary endpoint, did not show a statistically significant effect on clinical deterioration due to DCI.

Encouragingly, real-world evidence from Japan suggests that the positive outcomes observed in their phase 3 trials are reproducible in routine clinical practice. Japanese studies have shown that a this compound-based protocol is associated with a lower incidence of vasospasm-related symptomatic infarction and improved functional outcomes at discharge compared to conventional therapies.

The consistent safety profile, with manageable adverse events like pulmonary complications and hypotension, further supports its use in appropriate patient populations. The discrepancies between the REACT trial and the Japanese studies highlight the importance of patient selection, endpoint definition, and the nuances of clinical practice in determining the real-world value of a therapeutic agent. For researchers and drug development professionals, the story of this compound serves as a compelling case study in the complexities of translating clinical trial success into widespread clinical benefit.

References

Safety Operating Guide

Safeguarding Your Laboratory: Proper Disposal Procedures for Clazosentan

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, ensuring the safe handling and disposal of chemical compounds is paramount. This guide provides essential, step-by-step procedures for the proper disposal of Clazosentan, a selective endothelin receptor antagonist. Adherence to these guidelines will help maintain a safe laboratory environment and ensure compliance with environmental regulations.

Core Principles of this compound Disposal

The primary methods for this compound disposal involve chemical destruction or incineration.[1][2] It is crucial to prevent the entry of this compound into drains or the environment.[1][3] All disposal activities must be conducted in accordance with local, state, and federal environmental control laws.[4]

Step-by-Step Disposal Protocol

1. Personal Protective Equipment (PPE): Before handling this compound for disposal, ensure you are wearing appropriate PPE, including:

  • Chemical-impermeable gloves

  • Safety goggles or face shield

  • Lab coat

2. Waste Collection and Segregation:

  • Collect this compound waste in a suitable, closed, and clearly labeled container.

  • Avoid mixing this compound waste with other chemical waste to prevent unforeseen reactions.

  • Store the waste container in a dry, cool, and well-ventilated area, away from incompatible materials.

3. Preparing for Disposal: Two primary methods are recommended for the disposal of this compound:

  • Method A: Chemical Incineration (Recommended)

    • The material can be sent to a licensed chemical destruction plant for controlled incineration with flue gas scrubbing.

    • Alternatively, dissolve or mix the this compound with a combustible solvent. This should be done in a well-ventilated area, such as a fume hood.

    • The resulting solution should then be burned in a chemical incinerator equipped with an afterburner and scrubber.

  • Method B: Licensed Waste Disposal Service

    • Engage a licensed hazardous waste disposal company to handle the collection and disposal of this compound.

    • Ensure the company is certified to handle pharmaceutical and chemical waste.

4. Handling Spills: In the event of a spill:

  • Remove all sources of ignition and use spark-proof tools.

  • Ensure adequate ventilation and evacuate personnel to a safe area.

  • Collect the spilled material using an absorbent, non-combustible material.

  • Place the collected material into a suitable, closed container for disposal.

  • Prevent the spill from entering drains or waterways.

5. Disposal of Contaminated Packaging:

  • Containers that held this compound can be triple-rinsed (or the equivalent). The rinsate should be collected and treated as hazardous waste.

  • After rinsing, the packaging can be punctured to render it unusable for other purposes and then disposed of in a sanitary landfill or offered for recycling or reconditioning.

  • Combustible packaging materials may be disposed of via controlled incineration with flue gas scrubbing.

Procedural Summary and Safety Precautions

StepActionKey Safety Precautions
1. Preparation Don appropriate Personal Protective Equipment (PPE).Wear chemical-impermeable gloves, safety glasses, and a lab coat.
2. Collection Collect waste this compound in a designated, sealed, and labeled container.Do not mix with other waste. Store in a cool, dry, well-ventilated area.
3. Disposal Method Choose between incineration or a licensed disposal service.For incineration, handle combustible solvents in a fume hood.
4. Spill Management Contain and collect any spills using appropriate procedures.Avoid ignition sources and ensure proper ventilation.
5. Packaging Disposal Triple-rinse and puncture empty containers before disposal or recycling.Collect and treat rinsate as hazardous waste.

This compound Disposal Workflow

The following diagram illustrates the decision-making process and procedural flow for the proper disposal of this compound waste.

Clazosentan_Disposal_Workflow cluster_prep Preparation & Collection cluster_disposal Disposal Path cluster_final Final Steps cluster_contingency Contingency start Start: this compound Waste Generated ppe Wear Appropriate PPE start->ppe collect Collect in Labeled, Closed Container ppe->collect decision Select Disposal Method collect->decision incineration Controlled Incineration decision->incineration licensed_service Licensed Disposal Service decision->licensed_service dissolve Dissolve in Combustible Solvent incineration->dissolve arrange_pickup Arrange for Pickup licensed_service->arrange_pickup burn Burn in Chemical Incinerator dissolve->burn document Document Disposal burn->document arrange_pickup->document end End: Proper Disposal Complete document->end spill Spill Occurs contain_spill Contain & Collect Spill spill->contain_spill spill_disposal Dispose of Spill Waste as Hazardous contain_spill->spill_disposal spill_disposal->collect

Caption: Workflow for the safe disposal of this compound waste.

References

Essential Safety and Handling of Clazosentan for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, the proper handling of chemical compounds is paramount to ensure personal safety and maintain the integrity of experimental work. This guide provides essential, immediate safety and logistical information for the handling and disposal of Clazosentan.

This compound is a potent endothelin receptor antagonist. While specific occupational exposure limits (OELs) have not been established, the nature of the compound necessitates stringent adherence to safety protocols to minimize exposure risk. The following information outlines the necessary personal protective equipment (PPE), handling procedures, and disposal plans.

Personal Protective Equipment (PPE) and Engineering Controls

When handling this compound, a comprehensive approach to safety involves a combination of appropriate PPE and engineering controls to mitigate risks of exposure through inhalation, skin contact, or eye contact.[1][2][3]

Protection Type Specific Recommendations Rationale
Respiratory Protection - Use a NIOSH/MSHA or European Standard EN 149 approved respirator.[2] - A full-face respirator is recommended if exposure limits are exceeded or if irritation or other symptoms are experienced.[1]Prevents inhalation of dust or aerosols.
Hand Protection - Wear chemical-impermeable or compatible chemical-resistant gloves. - Gloves must satisfy the specifications of EU Directive 89/686/EEC and the standard EN 374 derived from it. - Inspect gloves prior to use.Prevents skin contact and absorption.
Eye/Face Protection - Wear tightly fitting safety goggles with side-shields conforming to EN 166 (EU) or NIOSH (US) standards.Protects eyes from splashes, dust, and aerosols.
Skin and Body Protection - Wear suitable protective clothing. - Fire/flame resistant and impervious clothing is recommended.Provides a barrier against accidental spills and contamination.
Engineering Controls - Handle in a well-ventilated place. - Ensure adequate ventilation; mechanical exhaust may be required. - Set up emergency exits and a risk-elimination area.Minimizes the concentration of airborne contaminants.

Procedural Guidance for Safe Handling and Disposal

A systematic workflow is critical to ensure safety at every stage of handling this compound, from initial preparation to final disposal.

Safe Handling and Disposal Workflow for this compound cluster_prep Preparation cluster_handling Handling cluster_post Post-Handling cluster_disposal Disposal prep_area Work in a well-ventilated area don_ppe Don all required PPE: - Respirator - Double gloves - Safety goggles - Protective clothing prep_area->don_ppe 1. Set up weigh_transfer Carefully weigh and transfer This compound, avoiding dust and aerosol formation don_ppe->weigh_transfer Proceed to handling spill_kit Keep spill kit readily accessible weigh_transfer->spill_kit decontaminate Decontaminate work surfaces and equipment weigh_transfer->decontaminate After handling doff_ppe Remove PPE in the correct order to avoid self-contamination decontaminate->doff_ppe 2. Clean up wash_hands Wash hands thoroughly with soap and water doff_ppe->wash_hands collect_waste Collect all this compound waste (including contaminated PPE) in a suitable, closed, and -labeled container wash_hands->collect_waste Proceed to disposal dispose Dispose of waste through a licensed chemical destruction plant or controlled incineration collect_waste->dispose 3. Final step

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Clazosentan
Reactant of Route 2
Reactant of Route 2
Clazosentan

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.